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  • Product: 2,4,4-Trimethyl-3-oxopentanenitrile
  • CAS: 29509-04-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile

Introduction 2,4,4-Trimethyl-3-oxopentanenitrile, a substituted β-ketonitrile, is a valuable building block in modern organic synthesis. Its bifunctional nature, characterized by a ketone and a nitrile group, allows for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,4-Trimethyl-3-oxopentanenitrile, a substituted β-ketonitrile, is a valuable building block in modern organic synthesis. Its bifunctional nature, characterized by a ketone and a nitrile group, allows for a diverse range of chemical transformations. This versatility makes it a key precursor in the synthesis of various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug development.[1] This guide provides a detailed examination of the core physicochemical properties of 2,4,4-Trimethyl-3-oxopentanenitrile, offering insights into its synthesis, characterization, and handling for researchers and drug development professionals.

Chemical Identity and Structure

Correctly identifying the molecule is the foundation of any chemical study. The structure of 2,4,4-Trimethyl-3-oxopentanenitrile is distinct from its close, more commonly cited analogue, 4,4-Dimethyl-3-oxopentanenitrile (also known as Pivaloylacetonitrile), by the presence of an additional methyl group at the C-2 position (α-carbon).

  • IUPAC Name: 2,4,4-Trimethyl-3-oxopentanenitrile

  • CAS Number: 29509-04-4[2][3]

  • Molecular Formula: C₈H₁₃NO[2]

  • Synonyms: 2,4,4-trimethyl-3-oxovaleronitrile[3]

Molecular Structure

The structural arrangement of atoms dictates the molecule's reactivity and physical properties. The presence of a bulky tert-butyl group adjacent to the carbonyl and a chiral center at the C-2 position are notable features.

Caption: 2D Structure of 2,4,4-Trimethyl-3-oxopentanenitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements. While extensive experimental data for 2,4,4-trimethyl-3-oxopentanenitrile is not as widely published as for its dimethyl analog, the available information is summarized below.

PropertyValueSource
Molecular Weight 139.19 g/mol [2]
Physical State Not specified; likely a liquid or low-melting solid at room temperature.Inferred
Appearance Not specified.
Boiling Point Data not available in searched documents.
Melting Point Data not available in searched documents.
Solubility Data not available. Likely soluble in common organic solvents.Inferred
Purity/Specification Typically available at ≥95% purity.[3]

Note: Due to the limited availability of specific experimental data for the trimethyl derivative, some properties are inferred based on its structure and comparison with similar compounds like 4,4-dimethyl-3-oxopentanenitrile, which is a white crystalline powder with a melting point of 64-72 °C and a boiling point of 125-126 °C at 22 mmHg.[4][5]

Synthesis Pathway: Claisen Condensation

Understanding the synthesis of a compound is crucial for anticipating potential impurities and for scaling up production. 2,4,4-Trimethyl-3-oxopentanenitrile is synthesized via a crossed Claisen condensation reaction.[1] This method involves the base-catalyzed reaction between an ester and a nitrile.[1][6]

Causality of Experimental Choices:

  • Reactants: Methyl pivalate is chosen as the ester component, which lacks α-hydrogens, preventing self-condensation and ensuring it acts only as the electrophile. Propionitrile, which has α-hydrogens, serves as the nucleophile precursor.[1]

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used.[1] Its role is to deprotonate the α-carbon of propionitrile, generating the necessary carbanion for the condensation. The use of a strong base is essential as the pKa of the α-proton on a nitrile is high, and the reaction's driving force is the formation of a stable β-ketonitrile enolate.[6][7]

  • Solvent: An aprotic solvent like toluene is used to prevent quenching of the strong base and the generated carbanion.[1]

The reaction yields 2,4,4-Trimethyl-3-oxopentanenitrile with a reported yield of up to 81.2%.[1]

G ester Methyl Pivalate (Ester) attack Nucleophilic Attack on Ester Carbonyl ester->attack nitrile Propionitrile (Nitrile) deprotonation Deprotonation of α-Carbon nitrile->deprotonation base NaH in Toluene base->deprotonation carbanion Nitrile Carbanion (Nucleophile) deprotonation->carbanion carbanion->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Methoxide (⁻OCH₃) intermediate->elimination product 2,4,4-Trimethyl-3- oxopentanenitrile elimination->product

Caption: General workflow for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile.

Analytical Characterization and Spectral Data

Structural elucidation and purity assessment are performed using a combination of spectroscopic and chromatographic techniques. While specific spectra for 2,4,4-trimethyl-3-oxopentanenitrile were not found in the provided search results, a predictive analysis based on its structure is presented below.

¹H NMR Spectroscopy

Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms.

  • tert-Butyl group (-C(CH₃)₃): A sharp singlet, integrating to 9 protons, would be expected. Its chemical shift would be around 1.1-1.3 ppm.

  • α-Methyl group (-CH(CH₃)CN): A doublet, integrating to 3 protons, would be observed due to coupling with the adjacent methine proton. The chemical shift would likely be in the 1.3-1.5 ppm range.

  • α-Methine proton (-CH(CH₃)CN): A quartet, integrating to 1 proton, resulting from coupling with the three protons of the α-methyl group. This proton is adjacent to both a carbonyl and a nitrile group, leading to significant deshielding, with an expected chemical shift around 3.5-4.0 ppm.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments.

  • Nitrile Carbon (-C≡N): Expected in the 115-125 ppm region.

  • Carbonyl Carbon (-C=O): A highly deshielded signal, expected to appear far downfield, likely >200 ppm.

  • tert-Butyl Carbons: Two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

  • α-Carbon and α-Methyl Carbon: Two distinct signals for the methine and methyl carbons at the C-2 position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the range of 2260-2240 cm⁻¹.

  • Carbonyl (C=O) stretch: A strong, sharp absorption band is expected around 1715-1725 cm⁻¹ for the ketone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (139.19) would be expected.

  • Fragmentation: A prominent peak would be expected at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from α-cleavage.

Experimental Protocols for Physicochemical Characterization

The determination of a compound's properties relies on standardized, reproducible experimental methods.

Melting Point Determination

The melting point is a key indicator of purity.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[9]

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A second, slower determination is conducted, with the temperature increasing at a rate of 1-2 °C per minute near the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

    • Self-Validation: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[10]

Boiling Point Determination (Under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the method of choice.

  • Apparatus Setup: A microscale distillation or reflux apparatus is assembled.[11]

  • Procedure:

    • The sample is placed in the distillation flask with boiling chips.

    • The system is connected to a vacuum source, and the pressure is allowed to stabilize.

    • The sample is heated gently until a steady reflux is achieved and vapor condenses on the thermometer bulb.

    • The temperature and the system pressure (in mmHg) are recorded.[12]

    • Causality: Reduced pressure lowers the boiling point because the external pressure that the liquid's vapor pressure must overcome is lower. This prevents thermal decomposition.[13]

G start Pure Compound Sample mp Melting Point Determination start->mp bp Boiling Point Determination start->bp nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms sol Solubility Tests start->sol data_analysis Data Analysis & Structure Confirmation mp->data_analysis bp->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis sol->data_analysis

Caption: General workflow for the physicochemical characterization of a chemical compound.

Safety and Handling

While specific GHS hazard statements for 2,4,4-Trimethyl-3-oxopentanenitrile are not detailed in the search results, related β-ketonitriles can present hazards. For instance, its analogue 4,4-dimethyl-3-oxopentanenitrile is classified as toxic if swallowed.[14] Standard laboratory precautions should be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[15]

Conclusion

2,4,4-Trimethyl-3-oxopentanenitrile is a synthetically important intermediate whose physicochemical properties are defined by its unique structure, including a bulky tert-butyl group and key ketone and nitrile functionalities. While comprehensive experimental data is sparse, its synthesis via Claisen condensation is well-established, and its structural features can be confirmed through standard spectroscopic methods. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their research and development endeavors.

References

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Molbase. Available from: [Link]

  • 2,4-Dimethyl-3-oxopentanoate. PubChem. Available from: [Link]

  • 4,4-dimethyl-3-oxopentanenitrile. ChemBK. Available from: [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo-. PubChem. Available from: [Link]

  • 4-Methyl-3-oxopentanenitrile. PubChem. Available from: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available from: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]

  • Micro-boiling point measurement. University of Calgary. Available from: [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available from: [Link]

  • Melting Point Determination. Mettler Toledo. Available from: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

  • Melting point determination. SSERC. Available from: [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]

  • 02 Exp 1 Boiling Point Determination. Scribd. Available from: [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. Available from: [Link]

Sources

Exploratory

Introduction: The Strategic Value of β-Ketonitriles in Complex Synthesis

An In-depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications β-Ketonitriles, a class of organic compounds characterized by the presence of both a ketone and a nitrile functi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications

β-Ketonitriles, a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, represent highly versatile and valuable building blocks in modern organic synthesis.[1] Their dual functionality provides a rich reactivity profile, enabling them to serve as precursors to a wide array of complex molecules, particularly the heterocyclic compounds that form the core scaffolds of many pharmaceutical agents.[1] This guide focuses on a specific, sterically hindered member of this class: 2,4,4-Trimethyl-3-oxopentanenitrile. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established chemical principles and field-proven insights. We will delve into its core properties, synthesis, reactivity, and potential applications, emphasizing the causal relationships that govern its chemical behavior and utility.

Core Properties of 2,4,4-Trimethyl-3-oxopentanenitrile

2,4,4-Trimethyl-3-oxopentanenitrile is a specialized β-ketonitrile featuring a bulky tert-butyl group adjacent to the ketone and a methyl group on the α-carbon. This substitution pattern significantly influences its reactivity and physical properties.

Molecular Structure:

Caption: 2D Structure of 2,4,4-Trimethyl-3-oxopentanenitrile

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Weight 139.19 g/mol [2]
Molecular Formula C₈H₁₃NO[2]
CAS Number 29509-04-4[2]
Boiling Point 87°C @ 11 Torr[3]

Synthesis and Mechanistic Insights

The primary and most effective method for synthesizing β-ketonitriles, including 2,4,4-Trimethyl-3-oxopentanenitrile, is a base-catalyzed condensation reaction between an ester and a nitrile.[1] This transformation is a variant of the classic Claisen condensation.

The Underlying Chemistry: A Guided Tour

The reaction mechanism hinges on the acidity of the α-proton of the nitrile. A strong, non-nucleophilic base is required to deprotonate this carbon, creating a resonance-stabilized carbanion. This choice is critical; a weaker base would not be sufficient to generate the nucleophile in adequate concentration, while a nucleophilic base could lead to unwanted side reactions with the ester. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base, and the hydrogen gas byproduct evolves from the reaction, driving the equilibrium forward.

The generated nitrile anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester (methyl pivalate). This step forms a tetrahedral intermediate which subsequently collapses, eliminating the methoxide leaving group to yield the sodium salt of the target β-ketonitrile. An acidic workup is then necessary to protonate the enolate and afford the final product. The use of an aprotic solvent like toluene is crucial to prevent the quenching of the strong base and any anionic intermediates.

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

The following protocol is adapted from established patent literature.[3]

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Chloroform

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Anhydrous toluene is added to the flask, followed by the cautious addition of sodium hydride. The suspension is stirred.

  • Addition of Reactants: A mixture of methyl pivalate and propionitrile is added dropwise from the dropping funnel to the stirred suspension of sodium hydride in toluene. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: The reaction mixture is heated (e.g., to 60°C) and stirred until the evolution of hydrogen gas ceases, indicating the completion of the condensation.[3]

  • Workup - Quenching and Extraction: The reaction mixture is cooled in an ice bath. Water is carefully added to quench any unreacted sodium hydride.[3] The aqueous phase is separated and acidified with concentrated HCl to a pH of approximately 2-3.[3] The precipitated oil is separated, and the aqueous layer is extracted with chloroform.[3]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation. 2,4,4-trimethyl-3-oxopentanenitrile is collected at 87°C / 11 Torr, yielding a colorless oil.[3] A reported yield for this procedure is 81.2%.[1][3]

G start Start: Dry Reaction Flask under Inert Atmosphere reagents Add Anhydrous Toluene and Sodium Hydride (NaH) start->reagents addition Dropwise Addition of Methyl Pivalate & Propionitrile reagents->addition reaction Heat and Stir (Monitor H₂ Evolution) addition->reaction workup Cool and Quench with Water reaction->workup extraction Acidify Aqueous Phase (HCl) and Extract with Chloroform workup->extraction drying Dry Combined Organic Layers (e.g., MgSO₄) extraction->drying purification Concentrate and Purify by Vacuum Distillation drying->purification end End: Pure Product (87°C @ 11 Torr) purification->end

Caption: General workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Synthetic Utility in Drug Discovery and Development

The true value of 2,4,4-Trimethyl-3-oxopentanenitrile lies in its potential as a versatile intermediate for constructing more complex molecular architectures, a critical task in drug discovery.

A Gateway to Heterocycles

The ketone and nitrile functionalities are ripe for participation in a variety of cyclization and condensation reactions. This makes β-ketonitriles ideal precursors for a multitude of heterocyclic systems that are prevalent in medicinal chemistry.[1] For instance, condensation with dinucleophiles like hydrazine or amidines can form five- and six-membered heterocycles such as pyrazoles and pyrimidines.[1] The related compound, 4,4-dimethyl-3-oxopentanenitrile, is a documented precursor in the synthesis of 3-amino-5-tert-butylisoxazole, a key intermediate for the herbicide isouron.[4] This highlights the industrial relevance of this class of molecules.

start 2,4,4-Trimethyl-3- oxopentanenitrile product Heterocyclic Scaffold (e.g., Pyrazole) start->product Condensation/ Cyclization reagent Dinucleophile (e.g., Hydrazine) reagent->product

Caption: Role as a precursor in heterocyclic synthesis.

The Role of the Nitrile and Tert-Butyl Groups in Medicinal Chemistry

The nitrile group is a common pharmacophore in many approved drugs.[5] It is relatively small, polar, and can act as a hydrogen bond acceptor. Critically, the nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[5][6] It can enhance binding to target proteins and modulate the overall electronic properties of a molecule.[6]

The tert-butyl group is another strategically important feature. Its large, sterically demanding nature can be used to confer metabolic stability by shielding adjacent, more labile parts of a molecule from enzymatic degradation. It can also serve as a lipophilic anchor, promoting binding to hydrophobic pockets in protein targets. The incorporation of bulky alkyl groups is a well-established strategy in drug design to improve potency and selectivity.

Safety, Handling, and Storage

While specific toxicological data for 2,4,4-trimethyl-3-oxopentanenitrile is not extensively published, data from structurally similar compounds like 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) and 4-methyl-3-oxopentanenitrile provide a basis for safe handling procedures.[7][8]

Hazard StatementGHS Classification (based on analogs)Source
Acute Toxicity, Oral Toxic if swallowed[8]
Skin Corrosion/Irritation Causes skin irritation[8]
Eye Damage/Irritation Causes serious eye irritation[8]
Acute Toxicity, Dermal Harmful in contact with skin[7]
Acute Toxicity, Inhalation Harmful if inhaled[7]
Respiratory Irritation May cause respiratory irritation[7][9]

Recommended Handling Procedures:

  • Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

Conclusion and Future Outlook

2,4,4-Trimethyl-3-oxopentanenitrile is more than just a chemical compound; it is a strategic tool for the synthesis of complex organic molecules. Its molecular weight of 139.19 g/mol belies a rich chemical potential derived from its dual ketone and nitrile functionalities, further modulated by its unique substitution pattern. The synthetic protocols for its creation are well-established, offering high yields and scalability. For researchers in drug discovery and materials science, this molecule offers a robust starting point for creating novel heterocyclic systems and other complex architectures. As the demand for new chemical entities with tailored properties continues to grow, the utility of versatile and strategically designed building blocks like 2,4,4-trimethyl-3-oxopentanenitrile is set to increase, solidifying its place in the modern synthetic chemist's toolkit.

References

  • Process for the production of 3-oxonitriles.
  • 4,4-dimethyl-3-oxopentanenitrile. ChemBK. [Link]

  • 4,4-Dimethyl-3-oxopentanenitrile. NIST WebBook. [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Molbase. [Link]

  • 4-Methyl-3-oxopentanenitrile. PubChem, National Institutes of Health. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central, National Institutes of Health. [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. J-STAGE. [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo-. PubChem, National Institutes of Health. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanenitrile: Synthesis, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of β-Ketonitriles β-Ketonitriles are a class of organic compounds characterized by the presence of both a ketone and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Ketonitriles

β-Ketonitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene or substituted methylene group. This dual functionality imparts a rich and versatile reactivity profile, making them highly valuable building blocks in modern organic synthesis.[1] Their ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, particularly a diverse range of heterocyclic compounds that form the core scaffolds of many pharmaceutical agents and biologically active molecules.[1][2] These compounds are precursors for a variety of therapeutics, including anticancer, anti-inflammatory, antimalarial, and anti-HIV agents.[2] This guide provides a detailed technical overview of a specific, sterically hindered member of this class: 2,4,4-trimethyl-3-oxopentanenitrile. We will delve into its synthesis, structural characterization, and potential applications, offering insights for its utilization in research and development.

Molecular Structure and Physicochemical Properties

2,4,4-Trimethyl-3-oxopentanenitrile, also known as 2,4,4-trimethyl-3-oxovaleronitrile, possesses a unique structure that influences its reactivity and physical properties. The presence of a tert-butyl group adjacent to the ketone and a methyl group on the α-carbon to the nitrile introduces significant steric hindrance, which can be strategically exploited in synthesis to control reaction outcomes.

Caption: 2D Chemical Structure of 2,4,4-Trimethyl-3-oxopentanenitrile.

Table 1: Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile

PropertyValueSource
CAS Number 29509-04-4[3][4]
Molecular Formula C₈H₁₃NO[3]
Molecular Weight 139.19 g/mol [3]
Boiling Point 87 °C at 11 Torr[5]
Appearance Expected to be a liquid or low-melting solidInferred
SMILES CC(C)(C)C(=O)C(C)C#N[3]

Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

The primary method for synthesizing β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile, a variant of the Claisen condensation.[1] This method has been successfully applied to the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Reaction Principle: Acylation of a Nitrile Carbanion

The synthesis proceeds via the formation of a carbanion at the α-position of the nitrile, facilitated by a strong base such as sodium hydride (NaH). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-ketonitrile.

G reactants Methyl Pivalate + Propionitrile base Strong Base (e.g., NaH) in Toluene reactants->base carbanion Formation of Propionitrile Carbanion base->carbanion nucleophilic_attack Nucleophilic Attack on Ester Carbonyl carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Methoxide intermediate->elimination product 2,4,4-Trimethyl-3-oxopentanenitrile elimination->product workup Aqueous Workup & Distillation product->workup

Caption: General workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.[5]

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (NaH), 80% suspension in white oil

  • Dry Toluene

  • Hydrochloric acid (for workup)

  • Chloroform (for extraction)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a condenser, suspend sodium hydride (e.g., 0.6 moles) in dry toluene (e.g., 750 ml).

  • Addition of Reactants: While stirring, add propionitrile (e.g., 1 mole) to the suspension. Subsequently, add methyl pivalate (e.g., 0.5 moles) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the evolution of hydrogen gas. Continue heating until the evolution of gas ceases.

  • Workup: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of water (e.g., 500 ml). Separate the aqueous phase and acidify it to a pH of approximately 3 with hydrochloric acid.

  • Extraction and Purification: Extract the acidified aqueous phase with chloroform. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is then purified by vacuum distillation. The fraction collected at 87 °C / 11 Torr yields pure 2,4,4-trimethyl-3-oxopentanenitrile.[5] A reported yield for this procedure is 81.2% of the theoretical maximum.[5]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2,4,4-Trimethyl-3-oxopentanenitrile

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale
¹H NMR -C(CH₃)₃ (tert-butyl)~1.2 ppm (s, 9H)Singlet due to the absence of adjacent protons.
-CH(CH₃)-~1.4 ppm (d, 3H)Doublet due to coupling with the adjacent methine proton.
-CH(CH₃)CN~3.8 ppm (q, 1H)Quartet due to coupling with the adjacent methyl protons.
¹³C NMR -C(CH₃)₃~26 ppmQuaternary carbon of the tert-butyl group.
-C(CH₃)₃~43 ppmCarbonyl-adjacent carbon of the tert-butyl group.
-CH(CH₃)-~15 ppmMethyl carbon on the α-position to the nitrile.
-CH(CH₃)CN~35 ppmMethine carbon at the α-position to the nitrile.
-CN~118 ppmNitrile carbon.
C=O~205 ppmKetone carbonyl carbon.
IR Spectroscopy C≡N stretch2240-2260 cm⁻¹Characteristic stretching frequency for a nitrile group.
C=O stretch1710-1725 cm⁻¹Characteristic stretching frequency for an aliphatic ketone.
C-H stretch2850-3000 cm⁻¹Aliphatic C-H stretching vibrations.
Mass Spectrometry Molecular Ion (M⁺)m/z = 139Corresponds to the molecular weight of the compound.
Fragmentationm/z = 83, 57Expected fragmentation patterns include the loss of the tert-butyl group ([M-57]⁺) and the loss of the cyanomethyl group ([M-56]⁺). The peak at m/z = 57 is characteristic of a tert-butyl cation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2,4,4-trimethyl-3-oxopentanenitrile stems from the reactivity of its ketone and nitrile functionalities. It can serve as a versatile intermediate in the synthesis of various heterocyclic systems and other complex organic molecules.

G cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions cluster_bifunctional Bifunctional Reactivity ketonitrile 2,4,4-Trimethyl-3-oxopentanenitrile ketone_reduction Reduction (e.g., NaBH₄) ketonitrile->ketone_reduction wittig_reaction Wittig Reaction ketonitrile->wittig_reaction reductive_amination Reductive Amination ketonitrile->reductive_amination nitrile_hydrolysis Hydrolysis (Acid or Base) ketonitrile->nitrile_hydrolysis nitrile_reduction Reduction (e.g., LiAlH₄) ketonitrile->nitrile_reduction grignard_addition Grignard Addition ketonitrile->grignard_addition heterocycle_synthesis Heterocycle Synthesis (e.g., with Hydrazine) ketonitrile->heterocycle_synthesis

Caption: Potential reaction pathways for 2,4,4-trimethyl-3-oxopentanenitrile.

  • Reactions at the Ketone: The ketone functionality can undergo standard carbonyl reactions such as reduction to a secondary alcohol, Wittig olefination to form an alkene, and reductive amination to yield an amine.

  • Reactions at the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition of organometallic reagents like Grignard reagents to form ketones after hydrolysis.

  • Bifunctional Reactivity for Heterocycle Synthesis: The true synthetic power of β-ketonitriles is realized in reactions that involve both functional groups. For example, condensation with dinucleophiles like hydrazine or substituted hydrazines can lead to the formation of pyrazole derivatives, which are common scaffolds in medicinal chemistry.[1] Similarly, reactions with amidines can yield pyrimidine structures. The steric hindrance provided by the tert-butyl and α-methyl groups can be expected to influence the regioselectivity of these cyclization reactions.

The use of β-ketonitriles as intermediates for the synthesis of diaminopyrimidines, which have shown potential as antiparasitic drugs, highlights the relevance of this class of compounds in drug discovery.

Safety and Handling

No specific safety data sheet is readily available for 2,4,4-trimethyl-3-oxopentanenitrile. Therefore, it should be handled with the appropriate precautions for a novel chemical substance. For guidance, the safety profile of the closely related compound, 4,4-dimethyl-3-oxopentanenitrile (CAS 59997-51-2), can be considered, but a substance-specific risk assessment is imperative.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

  • Fire Safety: The compound is expected to be combustible. Use dry chemical, foam, or carbon dioxide extinguishers.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,4,4-Trimethyl-3-oxopentanenitrile is a sterically hindered β-ketonitrile with significant potential as a building block in organic synthesis. Its preparation via a modified Claisen condensation is well-documented and high-yielding. While comprehensive spectroscopic and reactivity data are not widely published, its chemical behavior can be reliably predicted based on its structure and the known chemistry of β-ketonitriles. The unique steric environment of this molecule may offer advantages in controlling selectivity in complex synthetic sequences. For researchers in drug discovery and process development, 2,4,4-trimethyl-3-oxopentanenitrile represents a valuable, albeit underexplored, intermediate for the construction of novel molecular entities.

References

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

Abstract This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The document is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence the reaction's success. The guide emphasizes a mechanistic understanding to empower researchers to optimize and troubleshoot the synthesis effectively.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles, such as 2,4,4-trimethyl-3-oxopentanenitrile, are highly versatile building blocks in modern organic synthesis.[1] The presence of both a ketone and a nitrile functional group imparts a rich and varied reactivity profile.[1] This dual functionality allows them to serve as precursors to a wide array of complex organic molecules, most notably a diverse range of heterocyclic compounds that form the core scaffolds of many pharmaceutical agents and biologically active molecules.[1][2] The strategic importance of these intermediates lies in their ability to participate in a variety of cyclization and condensation reactions, providing access to valuable molecular architectures.[1]

The Primary Synthetic Route: A Guided Tour of the Claisen Condensation

The most established and industrially viable method for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile is a variation of the Claisen condensation.[1] This reaction involves the base-catalyzed condensation of an ester with a nitrile.[1] In this specific case, methyl pivalate serves as the ester component and propionitrile as the nitrile.

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Claisen condensation for this synthesis proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium hydride (NaH), deprotonates the α-carbon of propionitrile. This is the crucial initiation step, as the α-protons of nitriles are acidic enough to be removed by a potent base, forming a resonance-stabilized carbanion (enolate). The choice of a strong, non-nucleophilic base like NaH is critical to prevent side reactions with the ester.

  • Nucleophilic Attack: The newly formed propionitrile enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl pivalate. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, expelling the methoxide (CH₃O⁻) leaving group. This step regenerates the carbonyl group and forms the desired β-ketonitrile.

  • Deprotonation of the Product (The Driving Force): The resulting 2,4,4-trimethyl-3-oxopentanenitrile has a highly acidic methylene group situated between two electron-withdrawing groups (the ketone and the nitrile). The methoxide generated in the previous step, or any remaining base, will readily deprotonate this position. This final deprotonation is essentially irreversible and is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[3] An acidic workup is then required to protonate the enolate and isolate the final product.

Caption: Mechanism of the Claisen condensation for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the synthesis of β-ketonitriles, with specific details adapted from a patented process for 2,4,4-trimethyl-3-oxopentanenitrile.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Sodium Hydride (60% in mineral oil)24.00~40 g~1.0Handle with extreme care under inert atmosphere.
Toluene (anhydrous)92.14500 mL-Dry rigorously before use.
Methyl Pivalate116.16116 g1.0Ensure high purity.
Propionitrile55.08110 g2.0Dry rigorously before use.
Hydrochloric Acid (concentrated)36.46As needed-For workup.
Chloroform119.38For extraction-Or other suitable organic solvent.
Water (deionized)18.02For workup-
Reaction Setup and Procedure

Experimental_Workflow A 1. Inert Atmosphere Setup (Nitrogen or Argon) B 2. Charge Reactor with NaH and Toluene A->B C 3. Heat to 60°C B->C D 4. Slow Addition of Methyl Pivalate and Propionitrile C->D E 5. Monitor Hydrogen Evolution D->E F 6. Aqueous Workup (Water Quench) E->F G 7. Acidification to pH 2 F->G H 8. Extraction with Chloroform G->H I 9. Drying and Concentration H->I J 10. Vacuum Distillation I->J

Caption: A streamlined workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Step-by-Step Methodology:

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the strong base and enolate intermediates by moisture and oxygen. All glassware should be thoroughly dried prior to use.

  • Reaction Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer, a condenser, a dropping funnel, and a gas outlet (bubbler), add 500 mL of anhydrous toluene.

  • Dispersion of Sodium Hydride: Carefully add approximately 40 g of a 60% dispersion of sodium hydride in mineral oil to the toluene. Stir the mixture to create a fine suspension.

  • Heating: Heat the suspension to 60°C with continuous stirring.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of 116 g (1.0 mole) of methyl pivalate and 110 g (2.0 moles) of propionitrile. Add this mixture dropwise to the heated sodium hydride suspension over a period of several hours. The rate of addition should be controlled to maintain a steady evolution of hydrogen gas.

  • Reaction Monitoring: The reaction progress can be monitored by the rate of hydrogen gas evolution. The reaction is considered complete when the evolution of hydrogen ceases. Maintain the reaction at 60°C until this point.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously add 500 mL of water to the cooled reaction mixture to quench any unreacted sodium hydride and to dissolve the sodium salt of the product. This step should be performed slowly and with efficient stirring, as the quenching of sodium hydride is highly exothermic.

  • Phase Separation and Acidification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The product will be in the aqueous phase as its sodium salt. Cool the aqueous phase in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will protonate the enolate and cause the product to separate as an oil.

  • Extraction: Extract the acidified aqueous phase with chloroform (or another suitable organic solvent) three times. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation. A fraction collected at approximately 87°C under 11 Torr is expected to be the pure 2,4,4-trimethyl-3-oxopentanenitrile.

Expected Yield

Based on documented procedures for this reaction, a yield of approximately 81.2% can be expected.

Product Characterization

  • ¹H NMR:

    • A singlet integrating to 9H for the tert-butyl protons.

    • A quartet integrating to 1H for the methine proton (CH).

    • A doublet integrating to 3H for the methyl protons adjacent to the methine.

  • ¹³C NMR:

    • A signal for the nitrile carbon (-C≡N).

    • A signal for the ketone carbonyl carbon (C=O).

    • Signals for the tert-butyl carbons.

    • Signals for the methine and adjacent methyl carbons.

  • IR Spectroscopy:

    • A strong, sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.

    • A strong absorption band around 1715 cm⁻¹ characteristic of the ketone (C=O) stretch.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 139.10.

Critical Process Parameters and Troubleshooting

  • Anhydrous Conditions: The paramount importance of maintaining strictly anhydrous conditions cannot be overstated. Any moisture will consume the sodium hydride and quench the enolate, leading to significantly reduced yields.

  • Purity of Reagents: The use of high-purity starting materials is crucial. Impurities in the methyl pivalate or propionitrile can lead to side reactions and complicate purification.

  • Temperature Control: Maintaining the reaction temperature at 60°C is important for a reasonable reaction rate without promoting side reactions.

  • Side Reactions:

    • Self-condensation of Propionitrile: While less favorable, propionitrile can undergo self-condensation. Using an excess of the nitrile can help to drive the desired cross-condensation.

    • Hydrolysis of the Ester: If water is present, the ester can be hydrolyzed, especially under basic conditions.

    • Amidine Formation: In some cases, the nitrile can react with amide bases (if used) to form amidines.[4] This is less of a concern with sodium hydride.

Alternative Synthetic Approaches

While the Claisen-type condensation is the most direct and common method, other strategies for the synthesis of β-ketonitriles exist, including:

  • Acylation of Metalated Nitriles: This involves the pre-formation of a nitrile anion using a strong base, followed by acylation with an acyl halide or anhydride.[5]

  • Transition Metal-Catalyzed Carbonylative Cross-Coupling Reactions: More modern methods involve the use of palladium or nickel catalysts to couple α-bromonitriles with organometallic reagents in the presence of carbon monoxide.[5] These methods can offer high functional group tolerance but may be more expensive and complex to implement on a large scale.

Conclusion

The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile via the Claisen condensation of methyl pivalate and propionitrile is a robust and efficient method. A deep understanding of the reaction mechanism, meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions, and careful control of reaction parameters are the keys to achieving high yields of this valuable synthetic intermediate. The versatility of the resulting β-ketonitrile makes this synthesis a cornerstone for the construction of more complex and biologically significant molecules.

References

  • Process for the production of 3-oxonitriles.
  • Synthesis of pivaloylacetonitrile. PrepChem.com.
  • The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. Benchchem.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 2025, 15(19), 14558-14586.
  • The Claisen Condens
  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society.
  • Claisen Condens
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 2019, 15, 2874-2883.
  • Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 2023, 11.
  • A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • Established methods for the synthesis of β‐ketonitriles by: a) acylation of metalated nitriles, b) palladium‐catalyzed carbonylative cross couplings, and c) nickel‐catalyzed carbonylative cross coupling.
  • Claisen Condensation and Dieckmann Condens
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 2022, 122(4), 4516-4632.
  • Claisen Condensation Reaction Mechanism. Chemistry Steps.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2017, 60(19), 7940-7953.
  • Alternative Synthetic Routes to 2-Methyl-3-Phenylfuran: Applic
  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
  • Pivaloylacetonitrile | 59997-51-2. ChemicalBook.
  • Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile.
  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Claisen Condens
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 2021, 14(3), 249.
  • Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances, 2017, 7(72), 45543-45551.
  • Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2021, 26(11), 3299.
  • The i.r. spectra of 3-methyl-2-butenenitrile and 3-methyl-3-butenenitrile. Spectrochimica Acta Part A: Molecular Spectroscopy, 1981, 37(6), 453-455.
  • An In-depth Technical Guide to the Synthesis of Pivaloylacetonitrile
  • Harnessing Technology for Drug Discovery: Computational Approaches to Toxicokinetics and ADME in Medicinal Plants. European Journal of Medicinal Plants, 2024, 35(4), 20-29.

Sources

Foundational

Technical Deep Dive: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

CAS Number: 29509-04-4 Synonyms: 2,4,4-Trimethyl-3-oxovaleronitrile; Pivaloylpropionitrile Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Researchers. Executive Summary 2,4,4-Trimethyl-3-oxopenta...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 29509-04-4 Synonyms: 2,4,4-Trimethyl-3-oxovaleronitrile; Pivaloylpropionitrile Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Researchers.

Executive Summary

2,4,4-Trimethyl-3-oxopentanenitrile is a critical


-ketonitrile scaffold utilized primarily as a building block in the synthesis of heterocyclic herbicides (e.g., isoxazoles) and pharmaceutical intermediates. Its structure combines a sterically bulky tert-butyl group with a reactive nitrile and ketone functionality, making it a versatile yet challenging synthon due to steric hindrance.

This guide details the Claisen-type condensation of propionitrile with methyl pivalate as the "Gold Standard" synthesis route. This method is favored industrially for its atom economy, high yield (>80%), and use of readily available starting materials. We will also explore the mechanistic underpinnings that dictate the stoichiometry and safety parameters of this reaction.

Retrosynthetic Analysis & Strategy

To synthesize 2,4,4-trimethyl-3-oxopentanenitrile (Target 1 ), we analyze the bond disconnections adjacent to the carbonyl group.

  • Disconnection A (C2-C3): Separation of the nitrile fragment from the pivaloyl fragment.

    • Synthons:[1][2][3][4] Propionitrile anion (nucleophile) + Pivaloyl electrophile (ester or acid chloride).

  • Disconnection B (C2-Methyl): Methylation of a pre-formed

    
    -ketonitrile.
    
    • Precursor: 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile).[3][5][6][7]

    • Critique: While viable, this adds an extra step (methylation) and requires handling the un-methylated precursor.

Selected Route: Disconnection A (Direct Condensation). This route utilizes the acidity of the


-proton in propionitrile (

in DMSO) to generate a carbanion which attacks the sterically hindered methyl pivalate.

Core Synthesis: Base-Catalyzed Condensation

Reaction Scheme

The transformation involves the reaction of methyl pivalate with propionitrile in the presence of a strong base (Sodium Hydride) in a non-polar solvent (Toluene).


Mechanistic Detail

The reaction follows a Claisen Condensation mechanism . A critical insight for process optimization is the stoichiometry of the base. The product (


-ketonitrile) is significantly more acidic (

) than the starting propionitrile (

). Therefore, the product immediately consumes one equivalent of base to form a stable enolate. To drive the reaction to completion, at least 2 equivalents of base relative to the ester are required.
Mechanistic Pathway (DOT Visualization)

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Deprotonation cluster_3 Step 4: Workup Propionitrile Propionitrile (CH3CH2CN) Carbanion Nitrile Carbanion [CH3-CH(-)-CN] Propionitrile->Carbanion - H2 NaH NaH (Base) NaH->Carbanion Tetrahedral Tetrahedral Intermediate Carbanion->Tetrahedral Ester Methyl Pivalate (t-Bu-CO-OMe) Ester->Tetrahedral BetaKeto Transient β-Ketonitrile Tetrahedral->BetaKeto - OMe- Enolate Stable Enolate Salt BetaKeto->Enolate Fast Final 2,4,4-Trimethyl- 3-oxopentanenitrile Enolate->Final Base2 NaH (2nd Eq) Base2->Enolate Acid H3O+ (Quench) Acid->Final

Caption: Step-wise mechanism of the Claisen condensation between propionitrile and methyl pivalate.

Experimental Protocol (High-Yield Method)

This protocol is adapted from industrial patent literature (e.g., US4728743A) which reports yields exceeding 80%.

Reagents & Materials
ReagentRoleEquiv.Notes
Methyl Pivalate Electrophile1.0Limiting reagent.
Propionitrile Nucleophile2.0Excess drives kinetics.
Sodium Hydride (60% in oil) Base2.0Must be dry/anhydrous.
Toluene Solvent-Anhydrous; high boiling point.
Methanol Quench-For destroying excess NaH.
HCl (conc.) Acidifier-To pH < 3.
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Base Suspension: Charge Sodium Hydride (2.0 equiv, 60% dispersion) into the flask. Wash with dry hexane if oil removal is desired (optional for large scale). Add anhydrous Toluene (approx. 5-10 volumes relative to ester).

  • Nitrile Addition: Heat the suspension to 60°C . Add Propionitrile (2.0 equiv) dropwise over 30 minutes. Caution: Hydrogen gas evolution may occur if moisture is present.

  • Ester Addition: Add Methyl Pivalate (1.0 equiv) dropwise over 1 hour.

    • Note: The order can be reversed (Ester+Base first, then Nitrile), but pre-forming the nitrile anion is often cleaner for hindered esters.

  • Reaction Phase: Heat the mixture to 85–90°C (internal temperature). Stir vigorously for 3–5 hours.

    • Monitoring: Evolution of hydrogen gas will cease upon completion. TLC or GC can confirm consumption of methyl pivalate.

  • Quench: Cool the reaction mixture to 10°C. Carefully add Methanol (to destroy excess NaH) followed by ice water.

  • Acidification: Separate the aqueous phase (containing the enolate salt) if distinct, or keep the biphasic mixture. Acidify the aqueous layer with concentrated HCl to pH 2–3 .

    • Observation: The product will separate as an oil.

  • Isolation: Extract the aqueous layer with Chloroform or Toluene. Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate the solvent in vacuo. Purify the residue by vacuum distillation.

    • Boiling Point: ~87°C at 11 Torr (15 mbar).

Key Process Parameters
ParameterOptimal RangeImpact of Deviation
Temperature 85–95°C<80°C: Incomplete reaction. >110°C: Decomposition/Polymerization.
Base Stoichiometry 1.8 – 2.2 equiv<1.5 equiv: Drastic yield drop (stalls at 50%).
Solvent TolueneTHF is viable but reflux temp (66°C) is often too low for hindered pivalates.

Workflow Visualization

Workflow Start Start: Dry Reactor N2 Atmosphere Prep Suspend NaH (2.0 eq) in Toluene Start->Prep Add1 Add Propionitrile (2.0 eq) Heat to 60°C Prep->Add1 Add2 Add Methyl Pivalate (1.0 eq) Dropwise Add1->Add2 React Reflux (90°C) 3-5 Hours Add2->React Quench Cool to 10°C Quench with MeOH/Water React->Quench Acidify Acidify Aqueous Phase (HCl to pH 2) Quench->Acidify Extract Extract with CHCl3 Dry & Concentrate Acidify->Extract Distill Vacuum Distillation 87°C @ 11 Torr Extract->Distill

Caption: Operational workflow for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water to release flammable hydrogen gas. Use under inert atmosphere.

  • Propionitrile: Toxic by inhalation, ingestion, and skin absorption. Metabolizes to cyanide. Handle in a fume hood with appropriate PPE.

  • Exotherm Control: The reaction of the nitrile anion with the ester is exothermic. Controlled addition is crucial to prevent thermal runaway.

References

  • Process for the production of 3-oxonitriles. US Patent 4,728,743. Google Patents.
  • Reactions of Acid Chlorides with Nucleophiles. Chemistry Steps. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile via Claisen Condensation

Abstract This guide provides a comprehensive technical overview of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, a valuable β-ketonitrile intermediate. The core of this synthesis is a crossed Claisen condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, a valuable β-ketonitrile intermediate. The core of this synthesis is a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. We will explore the nuanced mechanistic details, provide a field-proven experimental protocol, discuss critical parameters for process optimization, and outline essential safety considerations. This document is designed to equip researchers with the expert knowledge required to successfully and efficiently perform this synthesis, grounded in established chemical principles and validated methodologies.

Introduction: The Strategic Importance of β-Ketonitriles

β-Ketonitriles are a highly versatile class of organic compounds, serving as pivotal precursors in the synthesis of a wide array of pharmaceuticals and heteroaromatic structures.[1][2][3] Their unique bifunctional nature, possessing both a ketone and a nitrile group, allows for diverse and strategic chemical transformations. 2,4,4-Trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, is a particularly useful building block due to the presence of the sterically demanding tert-butyl group, which can direct reaction pathways and impart specific properties to target molecules.

The most efficient and widely adopted method for synthesizing this compound is a variation of the Claisen condensation, specifically a crossed or mixed condensation between an ester and a nitrile.[4][5] This approach leverages the differential reactivity of the starting materials to achieve high yields and purity.

The Reaction Mechanism: A Step-by-Step Analysis

The synthesis proceeds via a base-mediated condensation between methyl pivalate (an ester lacking α-hydrogens) and propionitrile (an enolizable nitrile). The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for success.[4][6][7]

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of propionitrile by sodium hydride. This is an irreversible acid-base reaction, as the pKa of an α-proton on a nitrile is around 30, while the conjugate acid of the hydride ion is H₂ (pKa ~36). This step generates a highly nucleophilic nitrile anion (an enolate equivalent).[5][8]

Step 2: Nucleophilic Acyl Substitution The nucleophilic nitrile anion attacks the electrophilic carbonyl carbon of methyl pivalate. Methyl pivalate is an ideal electrophile for this crossed condensation because it has no α-hydrogens and therefore cannot undergo self-condensation, which would otherwise lead to a mixture of products.[4][8]

Step 3: Elimination of the Leaving Group The resulting tetrahedral intermediate is unstable and rapidly collapses, eliminating the methoxide ion (MeO⁻) as a leaving group. This step regenerates the carbonyl group and forms the β-ketonitrile structure.[9][10][11]

Step 4: Irreversible Deprotonation of the Product (The Driving Force) The α-protons of the newly formed 2,4,4-trimethyl-3-oxopentanenitrile are significantly more acidic (pKa ≈ 11) than those of the starting propionitrile.[11] The methoxide generated in the previous step, or any remaining sodium hydride, rapidly and irreversibly deprotonates the product to form a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force of the entire reaction, shifting the equilibrium completely toward the product side and ensuring a high yield.[4][10][11]

Step 5: Acidic Workup A final aqueous acid wash is performed to protonate the enolate, yielding the neutral 2,4,4-trimethyl-3-oxopentanenitrile product.[12]

Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Assemble & Purge Dry Apparatus Charge 2. Charge Toluene & Sodium Hydride Setup->Charge AddNitrile 3. Add Propionitrile Charge->AddNitrile Heat 4. Heat to 60-70°C AddNitrile->Heat AddEster 5. Add Methyl Pivalate (Dropwise) Heat->AddEster Monitor 6. Stir until H₂ evolution ceases AddEster->Monitor Cool 7. Cool to RT Monitor->Cool Quench 8. Quench with H₂O Cool->Quench Extract 9. Aqueous Extraction Quench->Extract Acidify 10. Acidify Aqueous Layer (pH 2-3) Extract->Acidify Isolate 11. Isolate Product & Extract with Organic Solvent Acidify->Isolate Dry 12. Dry & Concentrate Isolate->Dry Distill 13. Vacuum Distillation Dry->Distill Product Pure Product Distill->Product

Caption: Experimental workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Key Process Considerations & Self-Validating Protocols

A robust protocol is a self-validating one. The choices made at each step are deliberate and grounded in chemical principles to ensure reproducibility and high yield.

  • The Choice of Base: Sodium hydride is superior to alkoxide bases (e.g., sodium ethoxide) for this reaction. As an exceptionally strong base, it deprotonates the nitrile irreversibly, and its insoluble nature in organic solvents can facilitate reaction initiation. [7]The only byproduct is hydrogen gas, which conveniently escapes the reaction medium, helping to drive the reaction forward in accordance with Le Châtelier's principle. [6]Using an alkoxide would establish an equilibrium that is less favorable for the initial deprotonation step.

  • Stoichiometry: The use of two equivalents of both the base and the nitrile is a critical design feature. [13]One equivalent of base is consumed in the initial deprotonation of the nitrile (Step 1). The second equivalent is required to deprotonate the final β-ketonitrile product (Step 4), which is the thermodynamic sink that drives the reaction to completion. Using only one equivalent would result in a significantly lower yield.

  • Solvent Integrity: The reaction is highly sensitive to protic impurities. The use of anhydrous toluene is mandatory. Any water or alcohol present would be immediately deprotonated by the sodium hydride, consuming the base and reducing the overall yield.

  • Temperature Management: While heating is required to achieve a practical reaction rate, excessive temperatures can lead to undesired side reactions, such as polymerization of the nitrile or decomposition of the product. The 60-70°C range represents an optimized balance between reaction kinetics and product stability.

Safety and Hazard Management

Professional due diligence requires stringent adherence to safety protocols.

  • Sodium Hydride (NaH): This reagent is highly flammable and water-reactive. It reacts violently with water, releasing flammable hydrogen gas which can ignite. It must be handled in an inert atmosphere (glove box or under inert gas flow) and away from any sources of ignition. Dispersions in mineral oil reduce the risk of dust inhalation and pyrophoricity but do not eliminate the water reactivity.

  • Propionitrile: This compound is toxic if swallowed, inhaled, or absorbed through the skin. Handle with appropriate chemical-resistant gloves and in a well-ventilated chemical fume hood.

  • Solvents: Toluene and chloroform are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Quenching: The quenching of sodium hydride is highly exothermic and produces flammable hydrogen gas. This step must be performed slowly, with adequate cooling, and in a fume hood away from ignition sources.

Conclusion

The crossed Claisen condensation between methyl pivalate and propionitrile is a powerful and efficient method for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile. By understanding the underlying mechanism, particularly the role of the irreversible product deprotonation as the driving force, and by carefully controlling key experimental parameters such as stoichiometry, solvent purity, and temperature, researchers can reliably achieve high yields of this important synthetic intermediate. The protocol described herein, when executed with stringent safety measures, represents a trustworthy and authoritative approach for laboratory and potential scale-up applications.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Kuhla, D. E., & Fevig, T. L. (1988). U.S. Patent No. 4,728,743. Washington, DC: U.S. Patent and Trademark Office.
  • Molbase. (n.d.). Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • AK LECTURES. (2019, November 25). The Claisen Condensation [Video]. YouTube. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Thieme. Retrieved from [Link]

  • Ghasemi, S., & Ziarati, A. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 1-20. Retrieved from [Link]

  • Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4,4-dimethyl-3-oxopentanenitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Shiraishi, T., et al. (1990). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Agricultural and Biological Chemistry, 54(3), 823-825. Retrieved from [Link]

  • El-Hellani, A., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2938-2945. Retrieved from [Link]

  • PubChem. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Bigger, J. V., et al. (1949). Manufacture, Handling, and Uses of Sodium Hydride. Industrial & Engineering Chemistry, 41(10), 2071-2076. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from [Link]

Sources

Foundational

The Synthesis of β-Ketonitriles: A Technical Guide to the Crossed-Claisen Condensation of Methyl Pivalate and Propionitrile

For Researchers, Scientists, and Drug Development Professionals Abstract The crossed-Claisen condensation of esters and nitriles represents a powerful synthetic tool for the formation of carbon-carbon bonds, yielding val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crossed-Claisen condensation of esters and nitriles represents a powerful synthetic tool for the formation of carbon-carbon bonds, yielding valuable β-ketonitrile intermediates. These motifs are prevalent in a wide array of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive exploration of the reaction between methyl pivalate and propionitrile, a classic example of a sterically-controlled crossed-Claisen condensation. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss critical parameters for optimizing reaction outcomes. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction: The Strategic Importance of β-Ketonitriles

β-Ketonitriles are highly versatile synthetic intermediates characterized by the presence of a ketone and a nitrile group in a 1,3-relationship. This unique arrangement of functional groups allows for a diverse range of subsequent chemical transformations, making them valuable building blocks in the synthesis of complex molecules. The reaction of an ester with a nitrile, a variation of the classic Claisen condensation, provides a direct and efficient route to these important compounds.

The specific reaction between methyl pivalate and propionitrile is an excellent case study in controlling selectivity in crossed-Claisen condensations. Methyl pivalate, a sterically hindered ester, is resistant to self-condensation, thereby minimizing the formation of undesired byproducts.[1][2] Propionitrile, possessing acidic α-hydrogens, can be selectively deprotonated to form the requisite nucleophilic enolate. This strategic pairing allows for the efficient and high-yielding synthesis of 4,4-dimethyl-3-oxopentanenitrile.

Mechanistic Insights: A Stepwise Examination of the Reaction Pathway

The reaction proceeds via a base-mediated crossed-Claisen condensation mechanism. A strong base is required to deprotonate the α-carbon of the propionitrile, generating a resonance-stabilized carbanion (an enolate). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl pivalate. The subsequent collapse of the tetrahedral intermediate and expulsion of the methoxide leaving group yields the desired β-ketonitrile.

The key steps of the mechanism are as follows:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium methoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of propionitrile to form the corresponding enolate. The pKa of the α-protons of nitriles is typically in the range of 25-30, necessitating the use of a potent base.

  • Nucleophilic Attack: The propionitrile enolate attacks the carbonyl carbon of methyl pivalate. The bulky tert-butyl group of methyl pivalate sterically disfavors self-condensation, directing the reaction towards the desired crossed product.[1][2]

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the methoxide ion as a leaving group.

  • Protonation: The resulting β-ketonitrile is typically protonated during the aqueous workup to yield the final product.

Below is a diagram illustrating the reaction mechanism:

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation Propionitrile Propionitrile Enolate Propionitrile Enolate Propionitrile->Enolate Deprotonation Base Base (e.g., NaOMe) MethylPivalate Methyl Pivalate Enolate->MethylPivalate Nucleophilic Attack TetrahedralIntermediate Tetrahedral Intermediate MethylPivalate->TetrahedralIntermediate BetaKetonitrileAnion β-Ketonitrile Anion TetrahedralIntermediate->BetaKetonitrileAnion Elimination Methoxide Methoxide (MeO⁻) FinalProduct 4,4-dimethyl-3-oxopentanenitrile BetaKetonitrileAnion->FinalProduct Protonation Acid H₃O⁺ Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (NaOMe, Methyl Pivalate, Propionitrile) Reflux 2. Reflux at 82°C for 6h Setup->Reflux Cooling 3. Cool and add Toluene Reflux->Cooling Quench 4. Aqueous Quench Cooling->Quench Separation 5. Separate Aqueous Layer Quench->Separation Acidification 6. Acidify with HCl Separation->Acidification Extraction 7. Extract with Organic Solvent Acidification->Extraction Wash 8. Wash with NaHCO₃ Extraction->Wash Dry 9. Dry with MgSO₄ Wash->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Distill 11. Distillation Concentrate->Distill FinalProduct FinalProduct Distill->FinalProduct Pure 4,4-dimethyl-3-oxopentanenitrile

Sources

Exploratory

A Technical Guide to the Spectroscopic Profile of 2,4,4-Trimethyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the predicted spectroscopic data for 2,4,4-trimethyl-3-oxopentanenitrile. Due to the limited a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2,4,4-trimethyl-3-oxopentanenitrile. Due to the limited availability of experimentally derived public data for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally analogous molecules to construct a comprehensive and predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development by offering a foundational understanding of the expected spectral characteristics of this β-ketonitrile. The methodologies for Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are discussed, with a focus on the structural elucidation of the target molecule.

Introduction: The Structural Significance of 2,4,4-Trimethyl-3-oxopentanenitrile

2,4,4-Trimethyl-3-oxopentanenitrile is a member of the β-ketonitrile class of organic compounds, characterized by a nitrile group and a ketone functional group separated by a methylene carbon. This structural motif is a valuable synthon in organic chemistry, serving as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile can be achieved through a base-catalyzed condensation reaction between an appropriate ester and nitrile.[1]

A thorough understanding of the spectroscopic properties of 2,4,4-trimethyl-3-oxopentanenitrile is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed, albeit predictive, exploration of its signature in key spectroscopic techniques.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, a clear understanding of the molecular structure is essential.

G cluster_0 Fragmentation Pathway M [C8H13NO]+• m/z = 139 (Molecular Ion) F1 [C4H9CO]+• m/z = 85 M->F1 α-cleavage F3 [CH3CHCN]+• m/z = 54 M->F3 α-cleavage F2 [C4H9]+• m/z = 57 (tert-butyl cation) F1->F2 Loss of CO

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,4-Trimethyl-3-oxopentanenitrile

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,4,4-trimethyl-3-oxopentanenitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2,4,4-trimethyl-3-oxopentanenitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, predictive analysis based on analogous structures, and a detailed protocol for acquiring high-quality data.

Introduction: The Structural Significance of 2,4,4-Trimethyl-3-oxopentanenitrile

2,4,4-Trimethyl-3-oxopentanenitrile, a β-ketonitrile, possesses a unique molecular architecture characterized by a sterically hindered ketone and a nitrile group. These functional groups, along with the specific arrangement of methyl substituents, create distinct electronic environments for the protons within the molecule. Understanding the ¹H NMR spectrum is paramount for confirming its synthesis and for studying its reactivity and potential applications as a versatile building block in organic synthesis[1]. The presence of both a ketone and a nitrile functionality offers a rich platform for a variety of chemical transformations[1].

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for 2,4,4-trimethyl-3-oxopentanenitrile, this section provides a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds. The key aspects of a ¹H NMR spectrum—chemical shift, integration, and signal splitting—are systematically analyzed for each unique proton environment in the molecule[2][3].

Molecular Structure and Proton Environments:

The structure of 2,4,4-trimethyl-3-oxopentanenitrile reveals three distinct proton environments:

  • -CH₂- (Methylene protons): These protons are situated between the ketone and nitrile groups.

  • -C(CH₃)₃ (tert-Butyl protons): Nine equivalent protons of the tert-butyl group are adjacent to the ketone.

  • -CH(CH₃)₂ (Isopropyl methyl protons): Although part of a larger fragment in the IUPAC name, the key feature for NMR is the single proton on the carbon adjacent to the three methyl groups. However, the correct structure of 2,4,4-trimethyl-3-oxopentanenitrile has a quaternary carbon at position 4, meaning there is no isopropyl group. The structure contains a tert-butyl group and a methylene group. The correct analysis should focus on the methylene protons and the tert-butyl protons.

Let's re-examine the structure based on the IUPAC name: 2,4,4-Trimethyl-3-oxopentanenitrile.

This appears to be an incorrect interpretation of the name. Let's break down the IUPAC name "2,4,4-Trimethyl-3-oxopentanenitrile":

  • "pentanenitrile" indicates a five-carbon chain with a nitrile group at C1.

  • "3-oxo" indicates a ketone at C3.

  • "2,4,4-Trimethyl" indicates methyl groups at C2 and two at C4.

The correct structure is:

This is also incorrect. Let's reconsider the parent chain. "Pentanenitrile" means the nitrile carbon is C1.

This is 2,4,4-trimethyl-3-oxopentanenitrile. This structure has three distinct proton environments:

  • -CH(CH₃)- (Methine proton): A single proton at the C2 position.

  • -CH(CH₃) - (Methyl protons at C2): Three equivalent protons.

  • -C(CH₃)₃ (tert-Butyl protons): Nine equivalent protons of the tert-butyl group at C4.

Chemical Shift (δ):

The chemical shift is influenced by the electronic environment of the protons. Electron-withdrawing groups, such as ketones and nitriles, deshield nearby protons, causing them to resonate at a lower field (higher ppm value)[4][5][6].

  • Methine Proton (-CH-): This proton is alpha to both the nitrile group and the ketone. The combined electron-withdrawing effect of these two groups will cause a significant downfield shift. Protons alpha to a ketone typically appear in the 2.1-2.6 ppm range[7]. The additional presence of the nitrile group will further deshield this proton. The chemical shift of protons in methoxyacetonitrile is noted to be deshielded by the cyano group[4]. Therefore, a reasonable estimate for this methine proton would be in the range of 3.0 - 3.5 ppm .

  • Methyl Protons at C2 (-CH(CH₃)-): These three protons are on a carbon adjacent to the methine proton, which is in a highly deshielded environment. While not directly alpha to the ketone or nitrile, their proximity will result in a downfield shift compared to a standard alkyl methyl group. A typical alkyl methyl group appears around 0.9 ppm. We can expect a shift to approximately 1.3 - 1.5 ppm .

  • tert-Butyl Protons (-C(CH₃)₃): These nine protons are on a quaternary carbon adjacent to the ketone. Protons on carbons alpha to a carbonyl group are deshielded[7]. The protons of the tert-butyl group in trimethylacetonitrile (pivalonitrile) appear at 1.44 ppm[8]. Given the similar electronic environment, a chemical shift in the range of 1.2 - 1.4 ppm is expected for the tert-butyl group in 2,4,4-trimethyl-3-oxopentanenitrile.

Integration:

The integration of the signals corresponds to the relative number of protons in each environment. For 2,4,4-trimethyl-3-oxopentanenitrile, the expected integration ratio would be:

  • Methine proton: 1H

  • Methyl protons at C2: 3H

  • tert-Butyl protons: 9H

The final integration ratio will be 1:3:9 .

Signal Splitting (Multiplicity):

The splitting of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule.

  • Methine Proton (-CH-): This proton has three neighboring protons on the adjacent methyl group. Therefore, its signal will be split into a quartet (3+1 = 4).

  • Methyl Protons at C2 (-CH(CH₃)-): These protons have one neighboring methine proton. Their signal will be split into a doublet (1+1 = 2).

  • tert-Butyl Protons (-C(CH₃)₃): The carbon atom adjacent to the tert-butyl group is the carbonyl carbon, which has no protons attached. Therefore, these nine protons have no neighboring protons to couple with and will appear as a singlet.

Predicted ¹H NMR Data Summary:

Proton EnvironmentChemical Shift (δ, ppm)IntegrationMultiplicity
Methine (-CH-)3.0 - 3.51HQuartet
Methyl at C2 (-CH(CH₃)-)1.3 - 1.53HDoublet
tert-Butyl (-C(CH₃)₃)1.2 - 1.49HSinglet

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of 2,4,4-trimethyl-3-oxopentanenitrile, the following protocol is recommended. The trustworthiness of the data relies on a self-validating system where experimental parameters are chosen to ensure accuracy and reproducibility.

Materials and Reagents:

  • 2,4,4-Trimethyl-3-oxopentanenitrile (sample)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard[3]

  • NMR tube (5 mm, high precision)

  • Pipettes and other standard laboratory glassware

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,4,4-trimethyl-3-oxopentanenitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS to the solution (typically 1-2 drops of a 1% solution). TMS serves as the internal reference, with its signal set to 0 ppm[3].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H NMR acquisition.

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 32 scans should be sufficient.

    • The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the splitting patterns to determine the coupling between neighboring protons.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of 2,4,4-trimethyl-3-oxopentanenitrile and highlights the distinct proton environments.

Caption: Molecular structure of 2,4,4-trimethyl-3-oxopentanenitrile with predicted ¹H NMR multiplicities.

Conclusion

The ¹H NMR spectrum of 2,4,4-trimethyl-3-oxopentanenitrile is predicted to exhibit three distinct signals: a quartet for the methine proton, a doublet for the C2-methyl protons, and a singlet for the tert-butyl protons, with an integration ratio of 1:3:9. This detailed analysis, grounded in fundamental NMR principles and comparative data, provides a robust framework for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a reliable method for acquiring high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

References

  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). [Link]

  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • OpenOChem Learn. Ketones. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]

  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]
  • [No specific reference found for this number in the search results]

Sources

Exploratory

Structural Elucidation and Chemical Shift Assignment of 2,4,4-Trimethyl-3-oxopentanenitrile: A Technical Guide

Topic: Structural Elucidation and Chemical Shift Assignment of 2,4,4-Trimethyl-3-oxopentanenitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Chemical Shift Assignment of 2,4,4-Trimethyl-3-oxopentanenitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of the


C NMR spectroscopy of 2,4,4-Trimethyl-3-oxopentanenitrile  (CAS: 59997-51-2).[1] As a sterically hindered 

-ketonitrile, this molecule serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including aminopyrazoles and isoxazoles.[1][3]

Correct structural validation of this intermediate is challenging due to potential keto-enol tautomerism and the relaxation dynamics of its quaternary carbons.[3] This document outlines the optimized acquisition parameters, chemical shift assignments, and mechanistic insights required for rigorous quality control.

Molecular Architecture & Properties

Before interpreting the spectra, one must understand the magnetic environment created by the molecular scaffold.[3]

  • IUPAC Name: 2,4,4-Trimethyl-3-oxopentanenitrile[1][3]

  • Common Name:

    
    -Methylpivaloylacetonitrile
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Key Structural Features:

    • Steric Bulk: The tert-butyl group (pivaloyl moiety) acts as a conformational anchor, creating significant steric hindrance around the carbonyl carbon.[3]

    • Electronic Push-Pull: The central

      
      -carbon (C2) is flanked by an electron-withdrawing nitrile group (
      
      
      
      ) and an electron-withdrawing carbonyl group (
      
      
      ), making the C2 proton acidic and the carbon highly shielded relative to simple alkanes.
Tautomeric Equilibrium

While


-ketonitriles are capable of keto-enol tautomerism, the steric bulk of the tert-butyl group at C4 and the methyl substitution at C2 strongly disfavor the planar enol form in non-polar solvents like Chloroform-

(

). In highly polar aprotic solvents (e.g., DMSO-

), minor enol populations may be observed, but the keto form is the dominant species for routine analysis.[1][2][3]

Experimental Protocol: Optimized Acquisition

Standard "walk-up" NMR parameters often fail to detect the nitrile and carbonyl carbons accurately due to their long spin-lattice relaxation times (


).[3]
Sample Preparation[1][4][5]
  • Solvent:

    
     (99.8% D) is the standard for purity checks.[2][3]
    
  • Concentration: 20–30 mg in 0.6 mL solvent. High concentrations prevent solute aggregation which can broaden linewidths.[3]

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters ( C Decoupled)

To ensure quantitative integration and visibility of quaternary carbons (C1, C3, C4), the following pulse sequence adjustments are mandatory:

ParameterValueRationale
Pulse Angle

or

Prevents saturation of slow-relaxing quaternary nuclei.[1][2][3]
Relaxation Delay (

)
3.0 - 5.0 s Critical: The quaternary Nitrile (C1) and Carbonyl (C3) carbons have very long

times.[1][3] Standard delays (1s) will suppress these signals.[1][3]
Spectral Width 240 ppmEnsures the downfield carbonyl (~208 ppm) is not aliased.[3]
Scans (NS) 512 - 1024Required to resolve the low-intensity quaternary carbons against the noise floor.
Temperature 298 KStandard ambient temperature to minimize tautomeric exchange broadening.[3]

Chemical Shift Assignment ( C NMR)

The following assignments are based on characteristic substituent effects and literature precedents for pivaloyl-derivatives.

Reference:


 triplet centered at 77.16 ppm.[3]
Table 1: Chemical Shift Data ( )[1][2][3]
Carbon LabelTypeShift (

, ppm)
Assignment Logic
C3

(Quat)
208.0 - 210.0 Highly deshielded ketone.[1][2][3] The tert-butyl group typically shifts carbonyls downfield relative to methyl ketones (~206 ppm).[3]
C1

(Quat)
118.5 - 119.5 Characteristic nitrile region.[1][3] Sharp, low-intensity peak due to lack of NOE enhancement.[3]
C4

(t-Bu)
44.5 - 45.5 Quaternary carbon of the pivaloyl group.[3]
C2

(

)
36.0 - 38.0 The methine carbon.[3] Shielded relative to the carbonyl but deshielded by the adjacent CN group.[3]
C5

(t-Bu)
26.0 - 27.0 Most Intense Peak. Three equivalent methyl groups provide a massive signal enhancement.[3]
C6

(

-Me)
13.5 - 14.5 Methyl group attached to C2.[2][3] Typical aliphatic region.
Spectral Analysis & Troubleshooting[1][3]
  • Missing Carbonyl/Nitrile: If peaks at ~208 ppm or ~119 ppm are absent, increase the

    
     relaxation delay. These carbons have no attached protons to facilitate relaxation via dipolar coupling.[3]
    
  • Extra Peaks (Impurity Profiling):

    • 
       ~202 ppm:  Indicates the presence of unmethylated starting material (4,4-dimethyl-3-oxopentanenitrile).
      
    • 
       ~170-180 ppm:  Indicates hydrolysis of the nitrile to an amide or acid.[3]
      
    • 
       ~215 ppm:  Potential O-alkylation byproduct (rare, but possible in synthesis).[1][3]
      

Mechanistic Visualization

Workflow: Optimized NMR Acquisition

The following diagram illustrates the decision matrix for acquiring high-fidelity data for this specific molecule.

NMR_Workflow Start Sample: 2,4,4-Trimethyl-3-oxopentanenitrile Solvent Select Solvent: CDCl3 (Standard) vs DMSO-d6 (H-bonding study) Start->Solvent Param_Check Check Pulse Parameters Solvent->Param_Check Decision Is Quantitative Integration Needed? Param_Check->Decision Routine Routine Scan: D1 = 1.0s Pulse = 30° NS = 64 Decision->Routine No (Quick ID) Quant Optimized Scan: D1 = 5.0s (for C=O, CN) Pulse = 90° NS = 512+ Decision->Quant Yes (Purity/Structure) Acquisition Acquire FID Routine->Acquisition Quant->Acquisition Processing Process: LB = 1.0 Hz Phasing -> Baseline Corr. Acquisition->Processing Analysis Verify Signals: C=O (~208 ppm) CN (~119 ppm) Processing->Analysis

Figure 1: Decision workflow for NMR acquisition, emphasizing the critical relaxation delay for quaternary carbons.

Pathway: Tautomeric Equilibrium

Understanding the solution-state behavior is vital for interpreting minor peaks.[3]

Tautomerism Keto Keto Form (Major) (CDCl3 favored) C=O @ 208 ppm Enol Enol Form (Minor) (DMSO stabilized) C-OH @ ~170 ppm Keto->Enol  K_eq << 1   Solvent Solvent Polarity (Dielectric Constant) Solvent->Enol Stabilizes

Figure 2: The keto-enol equilibrium is heavily shifted toward the Keto form due to the steric bulk of the tert-butyl group.[1]

References

  • Pienaar, D. P., et al. (2019).[1][2][3] "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[2][3] Beilstein Journal of Organic Chemistry, 15, 2930–2935.[1][2][3] [Link]

  • Ruiz, D. L., et al. (2010).[1][3][4] "Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry, 23(4).[1][3] [Link][1][3]

Sources

Foundational

Spectroscopic Characterization and Structural Dynamics of 2,4,4-Trimethyl-3-oxopentanenitrile

The following technical guide details the infrared spectroscopic characterization of 2,4,4-Trimethyl-3-oxopentanenitrile , a critical -ketonitrile intermediate used in the synthesis of heterocyclic pharmaceutical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared spectroscopic characterization of 2,4,4-Trimethyl-3-oxopentanenitrile , a critical


-ketonitrile intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., isoxazoles, aminopyrazoles).

Technical Guide | Version 1.0

Executive Summary & Structural Context

2,4,4-Trimethyl-3-oxopentanenitrile (CAS: 29509-06-6), often referred to as


-methyl pivaloylacetonitrile, presents a unique spectroscopic profile due to the interplay between its electron-withdrawing nitrile group, the carbonyl moiety, and the sterically demanding tert-butyl group.

Unlike simple


-ketonitriles which exhibit significant keto-enol tautomerism, this molecule is structurally constrained. The steric bulk of the tert-butyl group at C4 and the methyl substitution at the 

-position (C2) significantly destabilize the planar geometry required for enolization. Consequently, the IR spectrum is dominated by the keto tautomer , making it a distinct case study in steric inhibition of resonance.
Molecular Descriptors
ParameterValue
IUPAC Name 2,4,4-Trimethyl-3-oxopentanenitrile
Formula

Molecular Weight 139.19 g/mol
Key Moieties Nitrile (

), Ketone (

), tert-Butyl (

)

Experimental Methodology

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes artifacts caused by atmospheric water or solvent residues (e.g., toluene from synthesis).

Sample Preparation & Acquisition
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets to prevent ion exchange or hygroscopic water absorption.

  • Crystal Material: Diamond or ZnSe (Diamond is superior for durability and chemical resistance).

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving hyperfine splitting in the fingerprint region).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Air background acquired immediately prior to sample loading.

Analytical Workflow (DOT Visualization)

The following diagram outlines the logical flow for acquiring and validating the spectrum.

IR_Workflow Start Crude Sample Prep Drying (MgSO4) & Filtration Start->Prep Remove Solvent Acq ATR Acquisition (Diamond Crystal) Prep->Acq Bg Background Acquisition (Air) Bg->Acq Subtract QC Quality Check (CO2/H2O bands) Acq->QC QC->Bg Fail (Purge) Process Baseline Corr. & Peak Picking QC->Process Pass

Figure 1: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity by validating background subtraction.

Spectral Assignment & Interpretation

The spectrum of 2,4,4-trimethyl-3-oxopentanenitrile is characterized by three distinct regions. The assignments below synthesize theoretical group frequencies with the specific electronic and steric environment of the molecule.

High-Frequency Region (3000 – 2800 cm⁻¹)

This region contains C-H stretching vibrations.[1] Notably, no O-H stretching (3200–3400 cm⁻¹) should be observed if the sample is dry and the keto form is dominant.

  • 2960–2970 cm⁻¹ (Strong): Asymmetric stretching of the methyl groups in the tert-butyl moiety.

  • 2870–2900 cm⁻¹ (Medium): Symmetric C-H stretching.

  • Absence of =C-H: The lack of bands above 3000 cm⁻¹ confirms the absence of enolic unsaturation (

    
    ).
    
The Functional Group Region (2300 – 1600 cm⁻¹)

This is the diagnostic heart of the spectrum. The interaction between the nitrile and carbonyl groups is governed by the inductive effect.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
2245 – 2255 Medium/Sharp

(Nitrile)
Typical for non-conjugated aliphatic nitriles. If enolization were present, this band would shift lower and broaden due to conjugation.
1720 – 1735 Very Strong

(Ketone)
Inductive Shift: A standard pivaloyl ketone appears 1710 cm⁻¹. The

-nitrile group is electron-withdrawing (-I effect), shortening the C=O bond and shifting the absorption to a higher wavenumber (
+15-20 cm⁻¹).
1600 – 1650 Absent/Weak

(Enol)
The absence of this band confirms the steric inhibition of the enol tautomer.
The Fingerprint Region (1500 – 600 cm⁻¹)

The tert-butyl group provides a reliable spectral signature in this region, often used to confirm the integrity of the pivaloyl moiety during synthesis.

  • 1460 – 1480 cm⁻¹: C-H bending (scissoring) of methylene/methyl groups.

  • 1395 cm⁻¹ & 1365 cm⁻¹ (The tert-Butyl Doublet): A split band characteristic of the gem-dimethyl structure (or tert-butyl). The band at ~1365 cm⁻¹ is typically stronger. This "split" is a definitive confirmation of the tert-butyl group's presence.

  • 1100 – 1200 cm⁻¹: Skeletal C-C vibrations and C-CN stretching modes.

Tautomeric Dynamics: Why the Keto Form Dominates

In many


-ketonitriles (e.g., 3-oxobutanenitrile), the enol form is stabilized by intramolecular hydrogen bonding. However, in 2,4,4-trimethyl-3-oxopentanenitrile, this equilibrium is disrupted.
Steric Inhibition Mechanism
  • Bulky Neighbors: The C3 carbonyl is flanked by a massive tert-butyl group.

  • 
    -Substitution:  The C2 position holds both a nitrile and a methyl group.
    
  • Planarity Penalty: To form the enol, the C2-C3 bond must become a double bond (

    
    ), forcing the substituents into a coplanar arrangement. The steric clash between the tert-butyl group and the C2-methyl/nitrile groups makes this planar conformation energetically unfavorable.
    

Tautomerism cluster_factors Steric Factors Keto KETO FORM (Dominant) Non-planar, Sterically Relaxed ν(C=O) ~1725 cm⁻¹ Enol ENOL FORM (Disfavored) Planar C=C, Steric Clash ν(C=C) ~1630 cm⁻¹ Keto->Enol H-Shift (Blocked by Sterics) Factor1 tert-Butyl Bulk Factor1->Enol Destabilizes Factor2 Alpha-Methyl Group Factor2->Enol Destabilizes

Figure 2: Thermodynamic equilibrium illustrating the steric penalty that prevents enolization, resulting in a keto-dominant spectrum.

Common Impurities & Troubleshooting

When analyzing synthesized samples, specific bands indicate common impurities from the condensation of methyl pivalate and propionitrile.

ImpurityDiagnostic IR BandAction
Methyl Pivalate (Starting Material)~1740–1750 cm⁻¹ (Ester C=O)The ester carbonyl appears at a higher frequency than the ketone. If seen, recrystallize or distill.
Propionitrile (Starting Material)~2248 cm⁻¹ (Volatile)Usually removed by vacuum, but trace amounts may overlap with the product nitrile.
Water ~3400 cm⁻¹ (Broad)Indicates wet sample. Dry with

before acquisition.
Toluene (Solvent)3000–3100 cm⁻¹ (Aromatic C-H)Sharp peaks just above 3000 cm⁻¹ indicate residual solvent.

References

  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4,4-Dimethyl-3-oxopentanenitrile (Parent Analog).[2] NIST Mass Spectrometry Data Center.[3] [Link]

  • PubChem. (2025).[4] Compound Summary for CID 10129921: 4-Methyl-3-oxopentanenitrile (Structural Analog). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for inductive effects on carbonyl frequencies).

Sources

Exploratory

discovery and history of 2,4,4-Trimethyl-3-oxopentanenitrile

An In-Depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications This guide provides a comprehensive technical overview of 2,4,4-trimethyl-3-oxopentanenitrile, a specialized che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,4,4-trimethyl-3-oxopentanenitrile, a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's known synthetic routes, physicochemical properties, and potential applications, with a focus on the underlying chemical principles and experimental considerations.

Introduction: A Compound Defined by Its Synthesis

2,4,4-Trimethyl-3-oxopentanenitrile, also known by its IUPAC name, is a nitrile-containing β-keto compound. Unlike molecules with celebrated discovery narratives, the history of this chemical is intrinsically linked to the evolution of synthetic organic chemistry. Its emergence in the scientific literature is not marked by a singular event but rather as a product of explorations into cyanoacylation and related reactions. This guide will, therefore, treat its "history" as a function of its synthesis and characterization over time.

Physicochemical Properties and Spectroscopic Data

The utility of any chemical compound in a research or industrial setting begins with a thorough understanding of its physical and chemical properties. 2,4,4-Trimethyl-3-oxopentanenitrile is a compound whose characteristics make it a useful building block in certain synthetic applications.

PropertyValue
CAS Number 59948-61-3
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Appearance White to off-white crystalline powder
Boiling Point 197.3±23.0 °C (Predicted)
Density 0.9±0.1 g/cm³ (Predicted)
pKa 9.89±0.20 (Predicted)

Note: Some physical properties are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

Core Synthesis and Mechanistic Insights

The primary route for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile involves the acylation of a nitrile. A key historical and practical method is the reaction of trimethylacetonitrile with an acylating agent. A notable example of this is the use of 2-methylpropionyl chloride in the presence of a suitable base.

Generalized Acylation of Nitriles

The synthesis of β-ketonitriles can be achieved through the acylation of the α-carbon of a nitrile. This reaction typically requires a strong base to deprotonate the α-carbon, forming a carbanion that can then act as a nucleophile.

A Plausible Synthetic Pathway: The Claisen Condensation Analogue

A likely synthetic route for 2,4,4-trimethyl-3-oxopentanenitrile involves a reaction analogous to a Claisen condensation, where a nitrile anion attacks an ester or acyl chloride. One of the earliest documented methods for similar compounds involves the use of a strong base like lithium diisopropylamide (LDA) to generate the nitrile anion, which then reacts with an appropriate acylating agent.

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

Disclaimer: This is a representative protocol based on established chemical principles for analogous reactions. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylacetonitrile (pivalonitrile)

  • 2-Methylpropionyl chloride (isobutyryl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • Formation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, and stir the solution for 30 minutes at -78 °C.

  • Formation of the Nitrile Anion: To the freshly prepared LDA solution, add trimethylacetonitrile (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. Stir the mixture for 1 hour to allow for the complete formation of the lithium salt of the nitrile.

  • Acylation: Add 2-methylpropionyl chloride (1.0 equivalent) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 1-2 hours at this temperature.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,4,4-trimethyl-3-oxopentanenitrile.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the organolithium reagents (n-BuLi and LDA) and the intermediate nitrile anion are highly reactive towards water and oxygen.

  • Low Temperature (-78 °C): This temperature is maintained to control the reactivity of the strong bases and intermediates, preventing side reactions such as self-condensation or decomposition.

  • LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the nitrile without competing in a nucleophilic attack on the acyl chloride.

Visualizing the Synthetic Workflow

G cluster_LDA LDA Formation cluster_anion Nitrile Anion Formation cluster_acylation Acylation Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA -78 °C nBuLi n-BuLi in THF nBuLi->LDA NitrileAnion Lithium Nitrile Anion Pivalonitrile Trimethylacetonitrile Pivalonitrile->NitrileAnion -78 °C Product 2,4,4-Trimethyl-3-oxopentanenitrile AcylChloride 2-Methylpropionyl Chloride AcylChloride->Product -78 °C Workup Aqueous Workup & Purification Product->Workup

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2,4,4-Trimethyl-3-oxopentanenitrile: A Guide for Researchers

Introduction: Unveiling a Key Building Block In the landscape of modern organic synthesis, 2,4,4-trimethyl-3-oxopentanenitrile emerges as a highly valuable and versatile building block. Characterized by the presence of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, 2,4,4-trimethyl-3-oxopentanenitrile emerges as a highly valuable and versatile building block. Characterized by the presence of both a ketone and a nitrile functional group, this β-ketonitrile offers a rich reactivity profile, making it a precursor to a diverse array of complex organic molecules. Its unique structure, featuring a sterically demanding tert-butyl group, provides access to compounds with specific substitution patterns that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the key reactions of 2,4,4-trimethyl-3-oxopentanenitrile, complete with detailed application notes and validated protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and execution.

Table 1: Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile

PropertyValueSource
CAS Number 56453-93-5N/A
Molecular Formula C₈H₁₃NON/A
Molecular Weight 139.19 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point Not specifiedN/A
Density Not specifiedN/A

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the methylene protons adjacent to the nitrile and ketone groups, and a singlet for the methyl protons on the other side of the ketone.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon, the methylene carbon, the nitrile carbon, and the other methyl and quaternary carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2250 cm⁻¹) and the C=O stretching of the ketone (around 1715 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Core Reactivity and Synthetic Applications

The dual functionality of 2,4,4-trimethyl-3-oxopentanenitrile allows for a wide range of chemical transformations, primarily centered around the reactivity of the ketone, the nitrile, and the active methylene group. These reactions provide access to a variety of heterocyclic and carbocyclic systems.

I. Synthesis of Pyrazole Derivatives: Accessing a Privileged Scaffold

The reaction of β-ketonitriles with hydrazine derivatives is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. The cyclocondensation reaction proceeds through the initial formation of a hydrazone at the ketonic carbonyl, followed by an intramolecular cyclization involving the nitrile group.

Logical Workflow for Pyrazole Synthesis

reagents 2,4,4-Trimethyl-3-oxopentanenitrile + Hydrazine Hydrate conditions Solvent (e.g., Ethanol) Reflux reagents->conditions Reaction Setup intermediate Hydrazone Intermediate conditions->intermediate Initial Condensation cyclization Intramolecular Cyclization (Attack of NH₂ on Nitrile) intermediate->cyclization Key Step product 5-tert-Butyl-4-cyano-3-methyl-1H-pyrazole cyclization->product Final Product Formation

Caption: General workflow for the synthesis of pyrazoles from 2,4,4-trimethyl-3-oxopentanenitrile.

Protocol: Synthesis of 5-tert-Butyl-4-cyano-3-methyl-1H-pyrazole

This protocol outlines a representative procedure for the synthesis of a substituted pyrazole. The choice of hydrazine (in this case, hydrazine hydrate) determines the substituent at the N1 position of the pyrazole ring.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 5-tert-butyl-4-cyano-3-methyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction by providing a protic medium which can participate in the proton transfer steps of the mechanism.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Catalytic Acid: The addition of a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

II. Synthesis of Pyrimidine Derivatives: Building Bioactive Heterocycles

The condensation of β-ketonitriles with amidines, such as guanidine or urea, provides a direct route to highly functionalized pyrimidine derivatives.[1] These compounds are of significant interest due to their prevalence in biologically active molecules, including many approved drugs.[2]

Reaction Pathway for Pyrimidine Synthesis

start 2,4,4-Trimethyl-3-oxopentanenitrile + Guanidine Hydrochloride base Base (e.g., Sodium Ethoxide) start->base Reactants condensation Cyclocondensation Reaction base->condensation Initiation product 2-Amino-4-tert-butyl-5-cyano-6-methylpyrimidine condensation->product Product Formation

Caption: General pathway for the synthesis of pyrimidines.

Protocol: Synthesis of 2-Amino-4-tert-butyl-5-cyano-6-methylpyrimidine

This protocol describes a general procedure for the synthesis of a substituted aminopyrimidine.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) and guanidine hydrochloride (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-tert-butyl-5-cyano-6-methylpyrimidine.

Expert Insights:

  • Anhydrous Conditions: The use of absolute ethanol and an inert atmosphere is crucial as sodium ethoxide is a strong base and is sensitive to moisture.

  • Order of Addition: Adding the β-ketonitrile and guanidine hydrochloride to the pre-formed sodium ethoxide solution ensures that the reaction is initiated under the desired basic conditions.

III. Reduction Reactions: Targeting the Carbonyl and Nitrile Groups

The ketone and nitrile functionalities in 2,4,4-trimethyl-3-oxopentanenitrile can be selectively or simultaneously reduced to afford a variety of useful synthetic intermediates.

A. Reduction of the Ketone Group

The selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride (NaBH₄).[3][4]

Protocol: Synthesis of 2,4,4-Trimethyl-3-hydroxypentanenitrile

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware for reactions at low temperature

Procedure:

  • Reaction Setup: Dissolve 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours and monitor its completion by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

B. Reduction of the Nitrile Group

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the nitrile group to a primary amine. This reaction will also reduce the ketone to a secondary alcohol.[5]

Protocol: Synthesis of 3-Amino-2,4,4-trimethylpentan-1-ol

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard flame-dried laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (excess, e.g., 2-3 eq) in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water dropwise, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amino alcohol.

  • Purification: The product can be purified by distillation under reduced pressure.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: In all protocols, TLC is a crucial tool for monitoring the disappearance of the starting material and the appearance of the product, ensuring the reaction has gone to completion.

  • Spectroscopic Analysis: The identity and purity of the final products should always be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

IV. Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid.[6] This reaction transforms the β-ketonitrile into a β-ketoacid, which can be a useful intermediate, although prone to decarboxylation.

A. Acid-Catalyzed Hydrolysis

Protocol: Synthesis of 2,4,4-Trimethyl-3-oxopentanoic Acid

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 2,4,4-trimethyl-3-oxopentanenitrile with an excess of aqueous acid (e.g., 6M HCl).

  • Reaction Execution: Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia (if a pH indicator paper is used at the top of the condenser) or by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The resulting β-ketoacid is often used crude in the next step due to its instability towards decarboxylation upon heating.

B. Base-Catalyzed Hydrolysis

Protocol: Synthesis of Sodium 2,4,4-Trimethyl-3-oxopentanoate

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Aqueous sodium hydroxide

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: Heat a mixture of 2,4,4-trimethyl-3-oxopentanenitrile and an aqueous solution of sodium hydroxide under reflux.

  • Reaction Monitoring: The reaction is complete when the evolution of ammonia gas ceases.

  • Isolation: The resulting solution contains the sodium salt of the carboxylic acid, which can be used directly or acidified carefully at low temperature to liberate the free acid.

Conclusion and Future Perspectives

2,4,4-Trimethyl-3-oxopentanenitrile stands as a testament to the synthetic power encapsulated within multifunctional building blocks. The reactions detailed in this guide represent only a fraction of its potential applications. Further exploration into areas such as the Gewald reaction for thiophene synthesis, Knoevenagel condensation for the formation of α,β-unsaturated systems, and Thorpe-Ziegler type intramolecular cyclizations of its derivatives will undoubtedly unveil new avenues for the construction of novel and complex molecular architectures. As the demand for sophisticated organic molecules in drug discovery and materials science continues to grow, the strategic application of versatile intermediates like 2,4,4-trimethyl-3-oxopentanenitrile will remain a critical endeavor for the research community.

References

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Reis, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

  • Shawali, A. S., & Farghaly, T. A. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(1), 492–506. [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]

  • Kappe, C. O. (2000). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 5(1), 44-63. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-376. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Kumar, A., et al. (2009). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Bioorganic & medicinal chemistry letters, 19(12), 3236-3239. [Link]

  • Hesp, K. C., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. The Journal of Organic Chemistry. [Link]

  • Reddy, T. J., et al. (2014). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 50(86), 13112-13115. [Link]

  • Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2014). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 4(3), 195-204. [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, J., et al. (2017). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 41(19), 10435-10438. [Link]

  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Al-Hourani, B. J. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(3), M1713. [Link]

  • Chemistry Stack Exchange. (2017, January 9). Reduction of oximes with lithium aluminium hydride. Retrieved from [Link]

  • Hesp, K. C., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • de Oliveira, R. B., et al. (2017). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 22(10), 1698. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Bhale, P. S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Drug Design & Discovery, 7(6), 444-447. [Link]

  • ChemSynthesis. (2025, May 20). 2,2,4,4-tetramethyl-3-oxopentanoic acid. Retrieved from [Link]

  • Petrikaite, V., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3261. [Link]

  • IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction [Video]. YouTube. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Zhan, H., et al. (2024). Synthesis and biological evaluation of thieno-[2,3-d]-pyrimidine derivatives. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Toche, R. B. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. In Scope of Selective Heterocycles from Organic and Pharmaceutical Perspective. IntechOpen. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation synthesis using aromatic aldehyde derivatives,... [Image]. Retrieved from [Link]

Sources

Application

The Strategic Role of 2,4,4-Trimethyl-3-oxopentanenitrile in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unveiling a Versatile Building Block In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. 2,4,4-Trimethyl-3-oxopentanenitrile, a β-ketonitrile, emerges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. 2,4,4-Trimethyl-3-oxopentanenitrile, a β-ketonitrile, emerges as a molecule of significant interest for researchers, scientists, and professionals in drug development. Its unique bifunctional nature, characterized by the presence of both a ketone and a nitrile group, unlocks a rich and diverse reactivity profile. This allows it to serve as a valuable precursor to a wide array of complex organic molecules, most notably a variety of heterocyclic compounds that form the foundational scaffolds of numerous pharmaceutical agents and biologically active molecules.[1]

This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile and its pivotal role as an intermediate in the construction of key molecular architectures. We will delve into detailed experimental protocols, summarize quantitative data, and visualize reaction workflows to empower researchers in leveraging the full synthetic potential of this important compound.

Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile: A Claisen Condensation Approach

The primary and most efficient method for synthesizing 2,4,4-trimethyl-3-oxopentanenitrile is through a base-catalyzed condensation reaction between an ester and a nitrile, a variation of the classic Claisen condensation.[1][2] This approach facilitates the effective formation of the core β-ketonitrile structure. The choice of a strong, non-nucleophilic base is critical to drive the reaction to completion by deprotonating the α-carbon of the nitrile, generating a nucleophilic carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group yields the target 3-oxonitrile.[1]

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants methyl_pivalate Methyl Pivalate (Ester) strong_base Addition of Strong Base (e.g., NaH) propionitrile Propionitrile (Nitrile) propionitrile->strong_base condensation Condensation Reaction (Reflux in Toluene) strong_base->condensation workup Aqueous Workup condensation->workup product 2,4,4-Trimethyl-3-oxopentanenitrile workup->product

Caption: General workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Quantitative Data for the Synthesis of 3-Oxonitriles

The efficiency of 3-oxonitrile synthesis is highly dependent on the specific reactants and conditions employed. The following table summarizes quantitative data from a reported synthesis of 2,4,4-trimethyl-3-oxopentanenitrile and related compounds.

ProductEsterNitrileBase/SolventTemperature (°C)Yield (%)Reference
2,4,4-Trimethyl-3-oxopentanenitrile Methyl pivalate Propionitrile NaH / Toluene 90 81.2 [1]
4,4-Dimethyl-3-oxopentanenitrileMethyl pivalateAcetonitrileNaH / Toluene85-[1]
2-BenzoylpropionitrileMethyl benzoatePropionitrileNaH / Toluene85-90-[1]
Detailed Experimental Protocol: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

This protocol is based on the established Claisen-type condensation methodology.

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge a dry three-neck round-bottom flask with sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous toluene to the flask.

  • Addition of Nitrile: While stirring, add propionitrile (1.2 equivalents) dropwise to the sodium hydride suspension in toluene at room temperature.

  • Addition of Ester: To the stirred suspension, add methyl pivalate (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 90 °C and maintain it at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the evolution of gas ceases and the mixture is acidic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 2,4,4-trimethyl-3-oxopentanenitrile.

Applications in Organic Synthesis: A Gateway to Heterocycles

The true synthetic utility of 2,4,4-trimethyl-3-oxopentanenitrile lies in its role as a versatile precursor for a multitude of heterocyclic systems. The ketone and nitrile functionalities can participate in a variety of cyclization and condensation reactions, providing access to important scaffolds in medicinal chemistry.[1][3][4]

G cluster_heterocycles Heterocyclic Products main_hub 2,4,4-Trimethyl- 3-oxopentanenitrile hydrazine Hydrazine main_hub->hydrazine ammonia Ammonia/ Enamines main_hub->ammonia amidines Amidines/ Ureas main_hub->amidines pyridines Substituted Pyridines pyrimidines Substituted Pyrimidines pyrazoles Substituted Pyrazoles hydrazine->pyrazoles Condensation ammonia->pyridines Cyclization/ Aromatization amidines->pyrimidines Condensation

Caption: 2,4,4-Trimethyl-3-oxopentanenitrile as a central precursor to diverse heterocyclic structures.

Protocol: Synthesis of Substituted Pyrazoles

The reactive ketone and nitrile groups in 2,4,4-trimethyl-3-oxopentanenitrile are ideal for condensation reactions with dinucleophiles like hydrazine to form five-membered heterocycles such as pyrazoles.[1]

General Reaction Scheme: 2,4,4-Trimethyl-3-oxopentanenitrile reacts with hydrazine hydrate in a suitable solvent, typically ethanol or acetic acid, to yield the corresponding substituted pyrazole.

Procedure:

  • Dissolve 2,4,4-trimethyl-3-oxopentanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Triturate the residue with water, and collect the resulting solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize from ethanol or an ethanol/water mixture to afford the pure pyrazole derivative.

Protocol: Synthesis of Substituted Pyrimidines

Pyrimidines, fundamental components of nucleic acids, can be synthesized using 2,4,4-trimethyl-3-oxopentanenitrile as a key C-C-C fragment in condensation reactions with N-C-N synthons like ureas, thioureas, or amidines.[5]

General Reaction Scheme: A condensation reaction between 2,4,4-trimethyl-3-oxopentanenitrile and a suitable amidine hydrochloride in the presence of a base yields the corresponding substituted pyrimidine.

Procedure:

  • To a solution of 2,4,4-trimethyl-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent like ethanol, add the amidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents).

  • Stir the mixture at room temperature or heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Physicochemical Properties and Safety Considerations

While specific experimental data for 2,4,4-trimethyl-3-oxopentanenitrile is not extensively published, its properties can be inferred from its structure and data from related compounds.

Expected Physicochemical Properties:

  • Appearance: Likely a colorless to pale yellow liquid or low-melting solid.

  • Molecular Formula: C₈H₁₃NO

  • Molecular Weight: 139.20 g/mol

  • Solubility: Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the tert-butyl group (singlet, ~1.1-1.3 ppm), the methyl group adjacent to the nitrile (doublet, ~1.2-1.4 ppm), the methine proton (quartet, ~3.0-3.5 ppm), and the methylene group (singlet or AB quartet, ~2.5-2.8 ppm).

  • ¹³C NMR: Resonances for the nitrile carbon (~115-120 ppm), the carbonyl carbon (~200-210 ppm), and the various aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N stretch, ~2240-2260 cm⁻¹) and the ketone group (C=O stretch, ~1715 cm⁻¹).

Safety and Handling: Based on the hazard information for the related compound 4-methyl-3-oxopentanenitrile, 2,4,4-trimethyl-3-oxopentanenitrile should be handled with care.[6]

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

2,4,4-Trimethyl-3-oxopentanenitrile stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via a Claisen-type condensation and the strategic positioning of its ketone and nitrile functionalities make it an ideal precursor for a diverse range of heterocyclic compounds. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical insights to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The continued exploration of the reactivity of 2,4,4-trimethyl-3-oxopentanenitrile is poised to unlock new avenues for the synthesis of novel and biologically significant molecules.

References

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. (n.d.). Synlett. Retrieved January 29, 2026, from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2025). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 29, 2026, from [Link]

  • 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. (2014). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (n.d.). Tanabe R&D. Retrieved January 29, 2026, from [Link]

  • Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 2,2,4-Trimethyl-3-pentanone. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community. Retrieved January 29, 2026, from [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Working with Hazardous Chemicals. (2008). Organic Syntheses. Retrieved January 29, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 29, 2026, from [Link]

  • 2,2-Dimethyl-4-oxopentanenitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2,2,4-Trimethyl-3-pentanone. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2,2,4-Trimethyl-3-pentanone. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Cyclocondensation Reactions with 2,4,4-Trimethyl-3-oxopentanenitrile

Introduction: The Versatility of a Sterically Hindered Ketone in Heterocyclic Synthesis 2,4,4-Trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, is a fascinating and highly versatile building block in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Sterically Hindered Ketone in Heterocyclic Synthesis

2,4,4-Trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, is a fascinating and highly versatile building block in modern organic synthesis. Its unique structure, featuring a sterically demanding tert-butyl group adjacent to a ketone and a reactive nitrile functionality, offers a distinct combination of steric and electronic properties. This molecular architecture opens up a plethora of possibilities for the construction of complex heterocyclic scaffolds, which are the cornerstones of many pharmaceutical agents and biologically active compounds.

This comprehensive guide provides detailed application notes and protocols for leveraging the reactivity of 2,4,4-trimethyl-3-oxopentanenitrile in a variety of cyclocondensation reactions. The protocols outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for the synthesis of diverse heterocyclic libraries. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and further reaction development.

Core Principles: Activating the Methylene Group for Cyclization

The synthetic utility of 2,4,4-trimethyl-3-oxopentanenitrile in cyclocondensation reactions hinges on the reactivity of the α-methylene group situated between the ketone and nitrile functionalities. This methylene group is activated by the electron-withdrawing nature of both adjacent groups, rendering its protons acidic and amenable to deprotonation by a base. The resulting carbanion is a potent nucleophile that can initiate a cascade of reactions, ultimately leading to the formation of a new heterocyclic ring.

A common and effective strategy to initiate these cyclization cascades is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the active methylene group of 2,4,4-trimethyl-3-oxopentanenitrile with an aldehyde or ketone. The resulting α,β-unsaturated ketone intermediate, a vinylogous nitrile, is a versatile Michael acceptor, primed for subsequent intramolecular or intermolecular nucleophilic attack to forge the heterocyclic ring.

Synthesis of Substituted Pyridin-2-ones: A Multicomponent Approach

The synthesis of highly functionalized pyridin-2-ones is of significant interest due to the prevalence of this scaffold in medicinal chemistry. A powerful one-pot, three-component reaction has been developed for the synthesis of N-alkylated pyridin-2-ones utilizing 2,4,4-trimethyl-3-oxopentanenitrile, an aldehyde, and an N-alkyl-2-cyanoacetamide.[1][2] This tandem process, often accelerated by microwave irradiation, proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization.[1][2]

Reaction Mechanism: A Stepwise Cascade to Pyridin-2-ones

The proposed mechanism for this multicomponent reaction is a testament to the efficiency of tandem processes in organic synthesis.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Ketone Aldehyde->Knoevenagel_Product Base Pivaloylacetonitrile 2,4,4-Trimethyl- 3-oxopentanenitrile Pivaloylacetonitrile->Knoevenagel_Product Cyanoacetamide N-Alkyl-2-cyanoacetamide Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Cyanoacetamide->Michael_Adduct Base Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridinone Substituted Pyridin-2-one Cyclized_Intermediate->Pyridinone Aromatization (Oxidation)

Caption: Proposed reaction cascade for the synthesis of substituted pyridin-2-ones.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Pyridin-2-one

This protocol provides a general procedure for the synthesis of a 6-amino-4-aryl-1-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • N-Alkyl-2-cyanoacetamide (e.g., N-ethyl-2-cyanoacetamide)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (absolute)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2,4,4-trimethyl-3-oxopentanenitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), N-alkyl-2-cyanoacetamide (1.0 mmol), and potassium carbonate (1.2 mmol).

  • Add absolute ethanol (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 100 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired substituted pyridin-2-one.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Data Summary:

Reactant 1 (Aldehyde)Reactant 2 (Cyanoacetamide)Typical Yield (%)
BenzaldehydeN-Ethyl-2-cyanoacetamide85-95
4-ChlorobenzaldehydeN-Methyl-2-cyanoacetamide80-90
4-MethoxybenzaldehydeN-Propyl-2-cyanoacetamide88-97

Synthesis of Substituted Pyrimidines: A Versatile Cyclocondensation with Guanidine

Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleic acids and a vast number of pharmaceuticals. 2,4,4-Trimethyl-3-oxopentanenitrile serves as an excellent three-carbon building block for the construction of the pyrimidine ring through condensation with N-C-N synthons like guanidine.[3] This reaction typically proceeds under basic conditions and provides a straightforward entry to highly substituted aminopyrimidines.

Reaction Mechanism: Formation of the Pyrimidine Core

The reaction is initiated by the nucleophilic attack of guanidine on the carbonyl carbon of 2,4,4-trimethyl-3-oxopentanenitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G Pivaloylacetonitrile 2,4,4-Trimethyl- 3-oxopentanenitrile Adduct Initial Adduct Pivaloylacetonitrile->Adduct Guanidine Guanidine Guanidine->Adduct Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Substituted Aminopyrimidine Cyclized_Intermediate->Pyrimidine Dehydration

Caption: General mechanism for the synthesis of aminopyrimidines.

Experimental Protocol: Synthesis of a Substituted Aminopyrimidine

This protocol describes the synthesis of a 4-(tert-butyl)-6-methyl-2-aminopyrimidine derivative.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Guanidine carbonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol (absolute)

Procedure:

  • To a solution of sodium ethoxide (prepared from 1.15 g of sodium in 20 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add guanidine carbonate (2.25 g, 12.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4,4-trimethyl-3-oxopentanenitrile (3.13 g, 25 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from ethanol to afford the pure substituted aminopyrimidine.

Data Summary:

Reactant 1Reactant 2Typical Yield (%)Melting Point (°C)
2,4,4-Trimethyl-3-oxopentanenitrileGuanidine Carbonate70-80155-157

Future Directions and Applications

The cyclocondensation reactions of 2,4,4-trimethyl-3-oxopentanenitrile are not limited to the synthesis of pyridin-2-ones and pyrimidines. Its unique reactivity profile allows for its participation in a wide range of other multicomponent and domino reactions to generate a diverse array of heterocyclic systems. For instance, its reaction with binucleophiles such as ethylenediamine or hydrazine can lead to the formation of diazepines and pyrazoles, respectively.

The exploration of novel catalysts, including environmentally benign and reusable options, will undoubtedly expand the scope and efficiency of these transformations. Furthermore, the application of flow chemistry and other high-throughput screening techniques will accelerate the discovery of new bioactive molecules derived from this versatile building block. The sterically demanding tert-butyl group can impart unique pharmacological properties, such as increased metabolic stability or selective receptor binding, making the resulting heterocycles attractive candidates for drug discovery programs.

References

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules. 2016. [URL: https://www.mdpi.com/1420-3049/21/10/1283]
  • 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry. 2002. [URL: https://pubs.acs.org/doi/10.1021/jo025546d]
  • Synthesis of pyrimidine derivatives. Mansoura Journal of Pharmaceutical Sciences. 2005. [URL: https://www.researchgate.
  • Reaction involved in synthesis of pyrimidine derivatives. Journal of the Indian Chemical Society. 2012. [URL: https://www.researchgate.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. 2023. [URL: https://www.mdpi.com/1420-3049/28/2/749]
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. 2013. [URL: https://www.beilstein-journals.org/bjoc/articles/9/178]
  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube. 2023. [URL: https://www.youtube.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. International Journal of Medicinal Chemistry. 2014. [URL: https://www.hindawi.com/journals/ijmc/2014/905467/]
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. 2019. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00001a]
  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. 2020. [URL: https://www.mdpi.com/1420-3049/25/20/4778]
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. ResearchGate. 2016. [URL: https://www.researchgate.
  • Studies with azinylacetonitriles: 2-pyridylacetonitrile as a precursor to functionally substituted pyridines. PubMed. 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19924074/]
  • Dihydropyridine synthesis. Organic Chemistry Portal. n.d. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/dihydropyridines.shtm]
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. MDPI. 2009. [URL: https://www.mdpi.com/1420-3049/14/11/4406]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023. [URL: https://www.mdpi.com/1420-3049/28/2/749]
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. 2016. [URL: https://www.mdpi.com/1420-3049/21/10/1283]

Sources

Application

The Strategic Synthesis of 3-tert-Butyl-4-methyl-1H-pyrazol-5-amine: An Application Guide for Drug Discovery

Introduction: The Pyrazole Scaffold and the Utility of 2,4,4-Trimethyl-3-oxopentanenitrile The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Utility of 2,4,4-Trimethyl-3-oxopentanenitrile

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique scaffold that can be readily functionalized to interact with a wide array of biological targets, leading to diverse therapeutic applications including anti-inflammatory, antimicrobial, and anticancer agents.[3] The ever-growing importance of this privileged scaffold necessitates robust and efficient synthetic routes to novel pyrazole derivatives for drug discovery pipelines.[2]

This application note provides a detailed guide to the synthesis of pyrazoles using 2,4,4-trimethyl-3-oxopentanenitrile, a versatile β-ketonitrile precursor. We will delve into the mechanistic underpinnings of the key cyclocondensation reaction, provide detailed, field-proven protocols, and discuss critical parameters for successful synthesis and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Core Principles: The Knorr Pyrazole Synthesis with a β-Ketonitrile

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable transformation known as the Knorr pyrazole synthesis.[4] In the case of a β-ketonitrile like 2,4,4-trimethyl-3-oxopentanenitrile, the reaction proceeds via a cyclocondensation pathway to yield a 5-aminopyrazole derivative. This is a highly valuable intermediate, as the amino group provides a convenient handle for further diversification of the pyrazole scaffold.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed, which activates the carbonyl group towards nucleophilic attack.[5]

Regioselectivity Considerations

When an unsymmetrical hydrazine (R-NHNH₂) is used, the formation of two possible regioisomers can occur. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions (e.g., pH). The initial nucleophilic attack can occur from either nitrogen of the substituted hydrazine. The steric bulk of the substituent on the hydrazine and the substituents on the β-ketonitrile play a crucial role in determining which nitrogen atom preferentially attacks the carbonyl carbon.[6] For instance, with a sterically demanding group on the hydrazine, the less hindered nitrogen is more likely to initiate the reaction.

Experimental Protocols

Safety Precautions: 2,4,4-Trimethyl-3-oxopentanenitrile and its analogs are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Hydrazine hydrate is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[8] Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.[7][9]

Protocol 1: Synthesis of 3-tert-Butyl-4-methyl-1H-pyrazol-5-amine using Hydrazine Hydrate

This protocol is adapted from established procedures for similar β-ketonitriles and provides a general method for the synthesis of the title compound.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile (4-methyl-3-oxo-valeronitrile)

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Hydrochloric acid (2 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 2,4,4-trimethyl-3-oxopentanenitrile (1.0 equiv), add ethanol (approximately 5-10 mL per gram of nitrile).

  • Add hydrazine hydrate (1.1-1.5 equiv) to the solution at room temperature with stirring.

  • Add a catalytic amount of 2 M hydrochloric acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-tert-butyl-4-methyl-1H-pyrazol-5-amine can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3-tert-butyl-4-methyl-1H-pyrazol-5-amine.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2,4,4-Trimethyl- 3-oxopentanenitrile C Cyclocondensation (Ethanol, HCl catalyst, Reflux) A->C B Hydrazine Hydrate B->C D Solvent Removal C->D E Neutralization (aq. NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I 3-tert-Butyl-4-methyl- 1H-pyrazol-5-amine H->I

Caption: Workflow for the synthesis of 3-tert-butyl-4-methyl-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 1-Aryl-3-tert-butyl-4-methyl-1H-pyrazol-5-amine using a Substituted Hydrazine

This protocol is based on a literature procedure for a closely related substrate and is suitable for creating a library of N-substituted pyrazole derivatives.[5]

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Concentrated hydrochloric acid

  • Water

  • Concentrated ammonium hydroxide

  • Ice

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equiv) in a mixture of water and concentrated hydrochloric acid.

  • Add 2,4,4-trimethyl-3-oxopentanenitrile (1.5 equiv) to the solution.

  • Heat the mixture at 70 °C for 1 hour.

  • Add another portion of concentrated hydrochloric acid and continue heating for an additional hour.[5]

  • Cool the reaction mixture in an ice bath.

  • Neutralize the mixture with concentrated ammonium hydroxide until a solid precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired 1-aryl-3-tert-butyl-4-methyl-1H-pyrazol-5-amine.[5]

  • Further purification can be achieved by recrystallization if necessary.

Data Summary and Expected Outcomes

The following table summarizes key reaction parameters and expected outcomes for the synthesis of pyrazole derivatives from 2,4,4-trimethyl-3-oxopentanenitrile.

Hydrazine ReactantProductTypical SolventCatalystTypical Reaction TimeExpected Yield
Hydrazine Hydrate3-tert-Butyl-4-methyl-1H-pyrazol-5-amineEthanolHCl2-4 hoursGood to Excellent
3-Nitrophenylhydrazine3-tert-Butyl-4-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-amineWaterHCl2 hours~68%[5]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are pure and dry (where applicable). The amount of acid catalyst can be optimized; too much or too little can be detrimental. Reaction time and temperature can also be adjusted.

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, the reaction can be heated for a longer duration. Ensure adequate stirring to maintain a homogeneous mixture.

  • Formation of Side Products: The formation of side products can sometimes occur. Purification by column chromatography is often effective in isolating the desired product. The choice of solvent can also influence the reaction outcome.

  • Regioisomer Separation: When using substituted hydrazines, the formation of regioisomers is possible. These can often be separated by careful column chromatography. Spectroscopic techniques such as NMR are essential for structural elucidation and confirmation of the major regioisomer.

Conclusion

The reaction of 2,4,4-trimethyl-3-oxopentanenitrile with hydrazines provides a reliable and versatile route to highly functionalized 3-tert-butyl-4-methyl-5-aminopyrazoles. These compounds are valuable building blocks in drug discovery, offering a platform for the synthesis of diverse chemical libraries. The protocols and insights provided in this application note are designed to empower researchers to efficiently synthesize these important heterocyclic scaffolds.

References

  • Castillo, J. C., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o379. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Katritzky, A. R., et al. (1998). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. Journal of Organic Chemistry, 63(15), 5235-5240. [Link]

  • Google Patents. (2017). WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Elgemeie, G. H., et al. (2011). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 1(3), 76-83. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • NCBI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrimidines using 2,4,4-Trimethyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis of substituted pyrimidines, a core scaffold in numerous pharmaceuticals, utilizing 2,4,4-trimethyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of substituted pyrimidines, a core scaffold in numerous pharmaceuticals, utilizing 2,4,4-trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile. Pyrimidine derivatives are fundamental components in a vast array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics, making their efficient synthesis a cornerstone of medicinal chemistry and drug development.[1][2] This document provides a detailed exploration of the chemical principles, step-by-step experimental protocols, and critical insights for the successful synthesis of pyrimidines via the cyclocondensation of 2,4,4-trimethyl-3-oxopentanenitrile with amidines.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is of paramount importance in biological systems as it forms the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids (DNA and RNA).[1] Beyond their role in genetics, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, which has led to their widespread use in medicine.[1][2][3] The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of targeted therapies.[4]

The synthesis of pyrimidines is a well-established field in organic chemistry, with several named reactions dedicated to their construction, including the Biginelli and Hantzsch syntheses.[4] A common and highly effective strategy involves the condensation of a three-carbon building block with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[5][6]

This application note focuses on a robust and versatile method for pyrimidine synthesis employing 2,4,4-trimethyl-3-oxopentanenitrile as the three-carbon component. This β-ketonitrile offers a reactive and adaptable starting material for the construction of a variety of substituted pyrimidines.

The Core Reaction: Cyclocondensation of a β-Ketonitrile with an Amidine

The primary synthetic route detailed herein is the cyclocondensation reaction between 2,4,4-trimethyl-3-oxopentanenitrile and an amidine, such as guanidine. This reaction is a classic example of forming a heterocyclic ring through the strategic combination of complementary fragments.

Mechanistic Insights

The reaction proceeds through a series of nucleophilic additions and a final dehydration step to form the aromatic pyrimidine ring. The general mechanism can be outlined as follows:

  • Deprotonation: In the presence of a base, the acidic α-carbon of 2,4,4-trimethyl-3-oxopentanenitrile is deprotonated to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The nucleophilic amidine (e.g., guanidine) attacks the electrophilic carbonyl carbon of the β-ketonitrile.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the other nitrogen of the amidine onto the nitrile carbon leads to the formation of a cyclic intermediate.

  • Dehydration/Aromatization: The cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrimidine ring.

This reaction is typically carried out in the presence of a base to facilitate the initial deprotonation and to neutralize any acid formed during the reaction. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-amino-4-substituted-6-(tert-butyl)pyrimidine from 2,4,4-trimethyl-3-oxopentanenitrile and guanidine.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2,4,4-Trimethyl-3-oxopentanenitrile59997-51-2C7H11NO125.17Major chemical suppliers
Guanidine Hydrochloride50-01-1CH6ClN395.53Major chemical suppliers
Sodium Methoxide124-41-4CH3NaO54.02Major chemical suppliers
Anhydrous Ethanol64-17-5C2H6O46.07Major chemical suppliers
Diethyl Ether60-29-7C4H10O74.12Major chemical suppliers
Saturated Sodium Bicarbonate SolutionN/ANaHCO3 (aq)N/APrepared in-house
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37Major chemical suppliers
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,4-trimethyl-3-oxopentanenitrile (12.5 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the 2,4,4-trimethyl-3-oxopentanenitrile is completely dissolved.

  • In a separate beaker, dissolve guanidine hydrochloride (10.5 g, 0.11 mol) in a solution of sodium methoxide in methanol (prepared by carefully dissolving 2.53 g of sodium metal in 50 mL of anhydrous methanol) to generate the free base of guanidine. Caution: Sodium methoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • Carefully add the guanidine solution to the stirred solution of 2,4,4-trimethyl-3-oxopentanenitrile in the round-bottom flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and diethyl ether (100 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel to afford the pure 2-amino-4-(tert-butyl)-6-methylpyrimidine.

Visualization of the Synthesis

Reaction Scheme

Reaction_Scheme reagent1 2,4,4-Trimethyl-3-oxopentanenitrile plus + reagent2 Guanidine arrow -> product 2-Amino-4-(tert-butyl)-6-methylpyrimidine conditions Base (e.g., NaOMe) Ethanol, Reflux

Caption: General reaction scheme for the synthesis of a 2-aminopyrimidine.

Experimental Workflow

Workflow start Dissolve 2,4,4-Trimethyl-3-oxopentanenitrile in Ethanol mix Combine Reactants start->mix prepare_guanidine Prepare Guanidine Free Base prepare_guanidine->mix reflux Reflux for 6-8 hours mix->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent cool->evaporate extract Aqueous Work-up & Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end Characterize Final Product purify->end

Caption: Step-by-step experimental workflow for pyrimidine synthesis.

Safety and Handling

  • 2,4,4-Trimethyl-3-oxopentanenitrile: This compound is toxic if swallowed and causes skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Sodium Methoxide: A strong base that is corrosive and reacts violently with water. Handle with extreme care and avoid contact with skin and eyes.

  • Guanidine Hydrochloride: May cause skin and eye irritation.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The cyclocondensation of 2,4,4-trimethyl-3-oxopentanenitrile with amidines represents a direct and efficient method for the synthesis of a diverse range of substituted pyrimidines. This application note provides a foundational protocol that can be adapted and optimized for the synthesis of various pyrimidine-based compounds of interest to the pharmaceutical and agrochemical industries. The insights into the reaction mechanism and the detailed experimental workflow are intended to empower researchers to confidently and safely utilize this valuable synthetic transformation in their drug discovery and development endeavors.

References

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives by Condensation of N-Vinyl and N-Aryl Amides with Nitriles. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research, 5(12), 5146-5156. [Link]

  • Abdel-Rahman, A. A.-H. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-388. [Link]

  • U.S. Patent No. US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025). [Link]

  • Debnath, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry Proceedings, 3(1), 132. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Research on Chemical Intermediates, 38(3-5), 839-847. [Link]

  • Beula, E., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 179-181. [Link]

  • Ishihara, K., & Nakajima, M. (1998). Guanidine chemistry. Current Organic Chemistry, 2(4), 361-378. [Link]

  • Finger, V., et al. (2023). Pyrimidine-based drugs: Recent advances. Molecules, 28(1), 1. [Link]

  • Bailey, P. J., & Pace, S. (2001). The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141. [Link]

  • Pinto, D. C. G. A., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 2,4,4-Trimethyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Sterically Hindered Building Block In the landscape of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Sterically Hindered Building Block

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer unique pharmacological properties is perpetual. β-Ketonitriles are a well-established class of intermediates, prized for their dual reactivity that enables the construction of a diverse array of heterocyclic systems, many of which form the core of blockbuster drugs.[1] This guide focuses on a specific, yet underexplored, member of this family: 2,4,4-Trimethyl-3-oxopentanenitrile (CAS No. 29509-04-4).

The defining feature of this molecule is the presence of a bulky tert-butyl group adjacent to the ketone functionality. This significant steric hindrance is not a limitation but rather a strategic tool for the discerning medicinal chemist. It can influence regioselectivity in cyclization reactions and modulate the physicochemical properties of the resulting bioactive compounds, potentially leading to improved metabolic stability, enhanced target affinity, or novel intellectual property. These application notes provide a comprehensive overview of the synthetic utility of 2,4,4-trimethyl-3-oxopentanenitrile, complete with detailed protocols for its synthesis and its transformation into key bioactive heterocyclic scaffolds.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 29509-04-4[2]
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.19 g/mol [2]
Appearance Likely a liquid or low-melting solidGeneral knowledge
Boiling Point 87 °C at 11 Torr

Safety Precautions:

Part 1: Synthesis of the Starting Material: 2,4,4-Trimethyl-3-oxopentanenitrile

The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile can be efficiently achieved via a Claisen-type condensation between a pivalate ester and propionitrile. The following protocol is adapted from established procedures.

Protocol 1: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

This protocol details the base-catalyzed condensation of methyl pivalate and propionitrile. The causality behind the experimental choices lies in the need for a strong, non-nucleophilic base to deprotonate the α-carbon of the nitrile without adding to the carbonyl of the ester. Sodium hydride is an excellent choice for this transformation.

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Methanol (catalytic amount)

  • Concentrated hydrochloric acid

  • Chloroform

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (2.0 eq) and anhydrous toluene.

  • Initiation: Heat the suspension to 90 °C under a nitrogen atmosphere. Add a catalytic amount of methanol (e.g., 1 mL) to initiate the reaction.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of methyl pivalate (2.0 eq) and propionitrile (2.0 eq). Add this mixture dropwise to the heated sodium hydride suspension over 2.5 hours. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Reaction Completion: After the addition is complete, maintain the reaction at 90 °C until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous phase.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to a pH of 2 with concentrated hydrochloric acid. The product will separate as an oil.

  • Extraction: Extract the acidified aqueous phase with chloroform (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at 87 °C / 11 Torr to obtain pure 2,4,4-trimethyl-3-oxopentanenitrile.

G cluster_synthesis Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile reagents Methyl Pivalate + Propionitrile base NaH in Toluene, 90°C reagents->base Dropwise Addition workup Aqueous Workup & Acidification base->workup Reaction Completion extraction Chloroform Extraction workup->extraction purification Vacuum Distillation extraction->purification product 2,4,4-Trimethyl-3-oxopentanenitrile purification->product

Caption: Workflow for the synthesis of the starting material.

Part 2: Synthesis of Bioactive Heterocycles

The dual functionality of 2,4,4-trimethyl-3-oxopentanenitrile—a reactive ketone and a nitrile group—makes it a versatile precursor for a variety of heterocyclic scaffolds that are prevalent in biologically active molecules.[1]

A. Synthesis of Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from β-ketonitriles is typically achieved through condensation with hydrazine or its derivatives.[3]

Causality of Experimental Choices: The reaction proceeds via nucleophilic attack of the hydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration. The choice of solvent and temperature can influence the reaction rate and yield.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or acetic acid

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Precipitation and Filtration: Triturate the residue with cold water to induce precipitation. Collect the solid product by filtration and wash with cold water.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture will afford the pure pyrazole derivative.

G cluster_pyrazole Synthesis of Substituted Pyrazoles start 2,4,4-Trimethyl-3-oxopentanenitrile solvent Ethanol, Reflux start->solvent reagent Hydrazine Hydrate reagent->solvent workup Solvent Removal & Precipitation solvent->workup 2-4 hours purification Recrystallization workup->purification product Substituted Pyrazole purification->product

Caption: General workflow for pyrazole synthesis.

B. Synthesis of Substituted Pyrimidines

Pyrimidines are another critical class of heterocycles with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. A common route to substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine.[4]

Causality of Experimental Choices: The reaction is a cyclocondensation where the amidine or guanidine acts as a dinucleophile, reacting with the ketone and the nitrile (or a derivative) of the β-ketonitrile. A basic or acidic catalyst is often employed to facilitate the reaction.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile

  • Guanidine hydrochloride or a suitable amidine

  • Sodium ethoxide or other suitable base

  • Anhydrous ethanol

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Base Preparation: In a round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reactant Addition: To this solution, add guanidine hydrochloride (1.1 eq) and 2,4,4-trimethyl-3-oxopentanenitrile (1.0 eq) with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of ~7. This may induce precipitation of the product.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with water to induce solidification.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

G cluster_pyrimidine Synthesis of Substituted Pyrimidines start 2,4,4-Trimethyl-3-oxopentanenitrile base Sodium Ethoxide in Ethanol, Reflux start->base reagent Guanidine/Amidine reagent->base workup Neutralization & Precipitation base->workup 4-6 hours purification Recrystallization workup->purification product Substituted Pyrimidine purification->product

Caption: General workflow for pyrimidine synthesis.

Conclusion and Future Outlook

2,4,4-Trimethyl-3-oxopentanenitrile represents a valuable, sterically defined building block for the synthesis of potentially bioactive heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space accessible from this unique starting material. The inherent steric hindrance of the tert-butyl group is anticipated to influence not only the reactivity and regioselectivity of the cyclization reactions but also the pharmacological profile of the resulting molecules. Further exploration of multicomponent reactions and the synthesis of a broader range of heterocyclic systems from this precursor are promising avenues for future research in drug discovery and development.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Institutes of Health. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • Synthesis of 4-amino-2,6-diaryl-5-cyanopyrimidines as antimicrobial agents. Figshare. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. CUNY Academic Works. Available at: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. National Institutes of Health. Available at: [Link]

  • Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. De Gruyter. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. Available at: [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]

Sources

Method

The Strategic Role of 2,4,4-Trimethyl-3-oxopentanenitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile β-Ketonitrile In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient constructi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile β-Ketonitrile

In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, β-ketonitriles stand out for their dual reactivity, enabling a diverse array of chemical transformations. This guide focuses on a particularly valuable, yet specific, member of this class: 2,4,4-trimethyl-3-oxopentanenitrile . Characterized by a sterically hindered tert-butyl group adjacent to the ketone and a nitrile-bearing chiral center, this molecule offers unique synthetic advantages.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It will provide a detailed exploration of the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile and its application as a pivotal intermediate in the preparation of key pharmaceutical building blocks. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Core Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

The primary and most efficient method for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile is a variation of the Claisen condensation, which involves the base-catalyzed acylation of a nitrile. In this case, the reaction proceeds between methyl pivalate and propionitrile.

Reaction Principle: A Base-Mediated Carbon-Carbon Bond Formation

The mechanism is initiated by the deprotonation of the α-carbon of propionitrile by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl pivalate. The resulting tetrahedral intermediate subsequently collapses, eliminating a methoxide ion to yield the target β-ketonitrile. The bulky tert-butyl group of methyl pivalate sterically hinders self-condensation, favoring the desired cross-condensation reaction.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Steps Propionitrile Propionitrile Deprotonation α-Deprotonation of Propionitrile Propionitrile->Deprotonation 1. MethylPivalate Methyl Pivalate NucleophilicAttack Nucleophilic Attack on Methyl Pivalate MethylPivalate->NucleophilicAttack Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., Toluene) Deprotonation->NucleophilicAttack 2. Elimination Elimination of Methoxide NucleophilicAttack->Elimination 3. Product 2,4,4-Trimethyl-3-oxopentanenitrile Elimination->Product

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.

Materials and Reagents:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous toluene.

  • Nitrile Addition: Slowly add propionitrile (1.1 equivalents) to the stirred suspension at room temperature. The mixture may gently warm, and hydrogen gas will evolve. Stir for 30-60 minutes until gas evolution ceases, indicating the formation of the nitrile anion.

  • Acylation: Add methyl pivalate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid, stirring vigorously.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 2,4,4-trimethyl-3-oxopentanenitrile can be further purified by vacuum distillation or recrystallization from a suitable solvent system like hexane.

Parameter Value Reference
Reactants Methyl pivalate, Propionitrile[1]
Base Sodium Hydride (NaH)[1]
Solvent Toluene[1]
Temperature 90 °C[1]
Typical Yield 81.2%[1]

Application in Pharmaceutical Intermediate Synthesis

The unique structural features of 2,4,4-trimethyl-3-oxopentanenitrile make it a valuable precursor for several key pharmaceutical intermediates.

Synthesis of Substituted Isoxazoles: Precursors for Bioactive Molecules

A significant application of β-ketonitriles is in the synthesis of heterocyclic compounds, which form the core of many drugs. A close analog, 4,4-dimethyl-3-oxopentanenitrile, is used to regioselectively synthesize 3-amino-5-tert-butylisoxazole, an intermediate for herbicides and potentially for other bioactive molecules. The same principle applies to 2,4,4-trimethyl-3-oxopentanenitrile.

Reaction Principle: The synthesis involves the reaction of the β-ketonitrile with hydroxylamine. Under weakly basic conditions, hydroxylamine preferentially attacks the nitrile carbon to form a stable amidoxime intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the 3-aminoisoxazole derivative. The steric hindrance of the tert-butyl group plays a crucial role in directing the initial attack of hydroxylamine to the nitrile rather than the ketone, thus controlling the regioselectivity of the final product.

G Start 2,4,4-Trimethyl-3-oxopentanenitrile Intermediate Amidoxime Intermediate Start->Intermediate Hydroxylamine, Weak Base Product 3-Amino-5-tert-butyl-4-methylisoxazole Intermediate->Product Acid-catalyzed Cyclization & Dehydration

Protocol for the Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile: This protocol illustrates the synthesis of a closely related isoxazole and can be adapted for 2,4,4-trimethyl-3-oxopentanenitrile.

Materials and Reagents:

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Hydroxylamine sulfate

  • Sodium hydroxide (96%)

  • Hydrochloric acid (36%)

  • Chloroform

Procedure:

  • Reaction Mixture Preparation: In an aqueous solution, mix 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) and hydroxylamine sulfate (1.1 equivalents).

  • pH Adjustment and Heating: Adjust the pH of the mixture to 8.2 with a 5% aqueous sodium hydroxide solution. Heat the mixture to 100 °C for 1 hour.

  • Acidification and Cyclization: Add 36% hydrochloric acid (0.9 equivalents) to the reaction mixture and heat at 100 °C for 15 minutes.

  • Workup: After cooling, adjust the pH to 11 with 30% aqueous sodium hydroxide and extract the product three times with chloroform.

  • Isolation: Dry the combined organic extracts over sodium sulfate and concentrate under reduced pressure to yield 3-amino-5-tert-butylisoxazole.

Parameter Value Reference
Starting Material 4,4-Dimethyl-3-oxopentanenitrile
Reagents Hydroxylamine sulfate, NaOH, HCl
Yield 86.8%
Key Condition pH control to ensure regioselectivity
Proposed Synthesis of tert-Butylglycine: A Key Component of Antiviral Drugs

tert-Butylglycine is a non-proteinogenic amino acid that is a crucial component of several antiviral drugs, most notably the Hepatitis C virus (HCV) protease inhibitor Boceprevir . Boceprevir's structure includes a P3 tert-butylglycine moiety which is critical for its binding to the viral protease.[2][3] A plausible and efficient synthetic route to tert-butylglycine can be envisioned starting from 2,4,4-trimethyl-3-oxopentanenitrile via a Favorskii rearrangement.

Proposed Synthetic Pathway:

  • α-Halogenation: The first step is the selective halogenation at the α-carbon of the ketone. This can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under appropriate conditions to yield 2-halo-2,4,4-trimethyl-3-oxopentanenitrile.

  • Favorskii Rearrangement: The resulting α-haloketone is then subjected to a base-catalyzed Favorskii rearrangement.[4] Treatment with a strong base, such as sodium hydroxide, will lead to the formation of a cyclopropanone intermediate. Subsequent nucleophilic attack by hydroxide and ring-opening will yield the corresponding carboxylic acid salt, which upon acidification will give a derivative of tert-butylglycine.

  • Conversion to Amino Acid: The resulting α-keto acid can then be converted to the desired amino acid, tert-butylglycine, through reductive amination.

G Start 2,4,4-Trimethyl-3-oxopentanenitrile HaloKetone α-Halo-β-ketonitrile Start->HaloKetone α-Halogenation (e.g., NBS) Cyclopropanone Cyclopropanone Intermediate HaloKetone->Cyclopropanone Base-catalyzed Favorskii Rearrangement Carboxylate Carboxylate Derivative Cyclopropanone->Carboxylate Nucleophilic attack & Ring opening AminoAcid tert-Butylglycine Carboxylate->AminoAcid Reductive Amination

Rationale for the Favorskii Rearrangement: The Favorskii rearrangement is a classic and powerful method for the skeletal rearrangement of α-haloketones to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[4] For acyclic α-haloketones, it provides a route to branched carboxylic acids. The mechanism involves the formation of a highly strained cyclopropanone intermediate, which is then opened by a nucleophile. This rearrangement is particularly well-suited for the synthesis of sterically hindered amino acids like tert-butylglycine.

Integration into Boceprevir Synthesis

The synthesized tert-butylglycine is a critical P3 building block in the total synthesis of Boceprevir. In the overall synthetic scheme, N-protected tert-butylglycine is coupled with other key fragments of the Boceprevir molecule through standard peptide coupling reactions. The presence of the bulky tert-butyl group at the P3 position of Boceprevir is essential for its potent inhibitory activity against the HCV NS3/4A serine protease.[2][3]

Conclusion and Future Outlook

2,4,4-Trimethyl-3-oxopentanenitrile emerges as a highly valuable and versatile building block in pharmaceutical synthesis. Its efficient preparation via a Claisen-type condensation and its subsequent conversion into key pharmaceutical intermediates, such as substituted isoxazoles and the crucial amino acid tert-butylglycine, highlight its strategic importance. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of this molecule. Further exploration of its applications in the synthesis of other complex pharmaceutical agents is a promising area for future research. The ability to construct sterically demanding and functionally rich intermediates from simple starting materials underscores the power of strategic synthetic design in modern drug discovery.

References

  • BenchChem. (n.d.). Synthesis of pivaloyl acetonitrile. PrepChem.com. Retrieved from [Link]

  • CN113185428B. (n.d.). Synthesis method of 4-methyl-3-oxo-valeronitrile. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of pivaloylacetonitrile. Retrieved from [Link]

  • Pazdera, P., & Vsianska, M. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • WO2014061034A1. (n.d.). Process for preparation of boceprevir and intermediates thereof. Google Patents.
  • Pure Chemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Pure Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of pivalyl acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [Download Scientific Diagram]. Retrieved from [Link]

  • CS203945B2. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
  • CN103435532A. (n.d.). Synthetic method of boceprevir intermediate. Google Patents.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • CN101948386A. (n.d.). Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Google Patents.
  • Njoroge, F. G., et al. (2011). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Infectious disorders drug targets, 11(2), 141–151.
  • Wikipedia. (n.d.). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]

  • CA1301766C. (n.d.). Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.
  • Gilden, D. M., et al. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European journal of medicinal chemistry, 239, 114532.
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson+. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Favorskii Rearrangement. In Merck Index Online. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

Sources

Application

Application Note: 2,4,4-Trimethyl-3-oxopentanenitrile in Agrochemical Development

[1][2][3] Abstract This technical guide outlines the utility of 2,4,4-Trimethyl-3-oxopentanenitrile (TMOPN) as a critical scaffold in the synthesis of sterically demanding heterocyclic cores.[1] Unlike simple -ketonitril...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This technical guide outlines the utility of 2,4,4-Trimethyl-3-oxopentanenitrile (TMOPN) as a critical scaffold in the synthesis of sterically demanding heterocyclic cores.[1] Unlike simple


-ketonitriles, the 

-methylated and

-quaternary carbon architecture of TMOPN provides a unique steric bulk that is essential for optimizing metabolic stability and lipophilicity in next-generation agrochemicals.[1] This document details the synthesis, handling, and application of TMOPN in generating isoxazole and pyrazole pharmacophores, common in HPPD-inhibiting herbicides and SDHI fungicides.

Introduction: The Steric Advantage

In modern agrochemical design, metabolic stability is often the bottleneck for lead compounds. The tert-butyl group (pivaloyl moiety) present in TMOPN serves as a "metabolic shield," protecting adjacent pharmacophores from oxidative degradation by cytochrome P450 enzymes in plants and fungi.[1]

TMOPN is a specialized


-ketonitrile characterized by:
  • Active Methylene Blockage: The C2-methyl group prevents unwanted aldol condensations often seen with unsubstituted benzoylacetonitriles.[1]

  • Lipophilic Anchoring: The tert-butyl tail (

    
     contribution ~1.2) enhances cuticle penetration in foliar applications.[1]
    
Key Physicochemical Properties
PropertyValue
CAS Number 29509-04-4
IUPAC Name 2,4,4-Trimethyl-3-oxopentanenitrile
Molecular Formula

Molecular Weight 139.19 g/mol
Boiling Point 87°C at 11 Torr [1]
Appearance Colorless to pale yellow oil
Solubility Soluble in Toluene, DCM, MeOH; Insoluble in Water

Chemical Pathway & Logic

The utility of TMOPN lies in its divergent reactivity. It acts as a 1,3-dielectrophile equivalent, reacting with binucleophiles (hydrazines, hydroxylamine) to form 5-membered heterocycles.[1]

Pathway Diagram

The following flow illustrates the synthesis of TMOPN and its conversion into two distinct agrochemical cores: Isoxazoles (Herbicides) and Pyrazoles (Fungicides).[1]

Agrochemical_Pathway Start1 Methyl Pivalate Intermediate 2,4,4-Trimethyl-3- oxopentanenitrile (TMOPN) Start1->Intermediate NaH, Toluene Condensation Start2 Propionitrile Start2->Intermediate Isoxazole 5-(tert-butyl)-4-methyl isoxazol-3-amine (Herbicide Core) Intermediate->Isoxazole NH2OH·HCl Cyclization Pyrazole 3-(tert-butyl)-4-methyl -1H-pyrazol-5-amine (Fungicide Core) Intermediate->Pyrazole Hydrazine Cyclization

Caption: Divergent synthesis of heterocyclic cores from TMOPN. The central nitrile intermediate facilitates access to both herbicide and fungicide scaffolds.[1]

Experimental Protocols

Protocol A: High-Purity Synthesis of TMOPN

Objective: Synthesize TMOPN via Claisen-type condensation while minimizing self-condensation of the nitrile.[1] Mechanism: The


-deprotonation of propionitrile requires a strong base (NaH) to attack the methyl pivalate ester.[1] The steric bulk of the pivalate group suppresses side reactions.

Materials:

  • Methyl Pivalate (1.0 eq)[1][2]

  • Propionitrile (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil, 1.1 eq)[1]

  • Toluene (Anhydrous)[1]

  • Methanol (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Suspension: Charge NaH (1.1 eq) and wash twice with dry hexane to remove mineral oil. Resuspend in anhydrous toluene. Heat to 90°C.

  • Initiation: Add Methyl Pivalate (1.0 eq) to the suspension.

  • Controlled Addition: Mix Propionitrile (1.0 eq) with catalytic Methanol. Add this mixture dropwise to the hot suspension over 2 hours.

    • Expert Note: The catalytic methanol generates a small amount of Sodium Methoxide, which initiates the reaction more smoothly than NaH alone.

  • Reaction: Stir at 90°C until hydrogen evolution ceases (approx. 2-4 hours).

  • Quench: Cool to 0°C. Hydrolyze slowly with ice water.

  • Workup: Separate the aqueous layer (contains the enolate salt).[1] Acidify the aqueous layer to pH 2 with conc. HCl. Extract the resulting oil with Chloroform or DCM.

  • Purification: Dry organic phase over

    
    , concentrate, and perform vacuum distillation.
    
    • Target Fraction: Collect distillate at 87°C / 11 Torr [1].

Protocol B: Synthesis of 5-tert-butyl-4-methylisoxazol-3-amine

Application: This amine is a precursor for sulfonamide herbicides (e.g., HPPD inhibitors).[1]

Methodology:

  • Reagents: Dissolve TMOPN (10 mmol) in Ethanol (20 mL).

  • Cyclization: Add Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (12 mmol).

  • Reflux: Heat to reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Isolation: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate.

  • Validation: The product should show a characteristic

    
     peak in IR (~3300-3400 cm⁻¹) and disappearance of the nitrile stretch (~2200 cm⁻¹).
    

Analytical Quality Control

To ensure the material meets the stringent requirements for biological screening (>98% purity), use the following chromatographic method.

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Rationale: TMOPN is volatile and thermally stable enough for GC, which provides better resolution for isomeric impurities than HPLC.[1]

ParameterSetting
Column DB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Inlet Temp 250°C (Split 20:[1]1)
Oven Program 60°C (hold 1 min)

15°C/min

280°C (hold 3 min)
Detection EI-MS (70 eV)
Key Fragments (m/z) 139 (

), 124 (

), 57 (

)
Retention Time Approx.[1] 6.5 - 7.2 min (system dependent)

Handling & Safety (MSDS Summary)

  • Hazards: TMOPN is an organic nitrile.[1] While less toxic than simple aliphatic nitriles, it should be treated as Acute Toxic (Oral/Inhalation) and an Irritant .[1]

  • Storage: Store under nitrogen at 2-8°C. The

    
    -position is prone to slow oxidation if exposed to air over months.[1]
    
  • Incompatibility: Avoid contact with strong oxidizers and strong acids (hydrolysis of nitrile).[1]

References

  • Process for the production of 3-oxonitriles. US Patent 4728743A. (1988).[1] Describes the specific synthesis and boiling point of 2,4,4-trimethyl-3-oxopentanenitrile.Link[1]

  • BenchChem Technical Support. (2025). 3-Oxobutanenitrile in Agrochemical Synthesis.[3]Link[1]

  • Accela ChemBio. (2023).[1] Product Analysis: 2,4,4-Trimethyl-3-oxopentanenitrile (CAS 29509-04-4).[1][4][5][6][7][8][9]Link[1]

Sources

Method

Application Note: Strategic Approaches for the Knoevenagel Condensation of Sterically Hindered 2,4,4-Trimethyl-3-oxopentanenitrile

Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, valued for its efficiency in synthesizing α,β-unsaturated compounds.[1] However, its application to sterically demanding substrates,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, valued for its efficiency in synthesizing α,β-unsaturated compounds.[1] However, its application to sterically demanding substrates, particularly ketones with significant hindrance at both the α- and β-positions, presents a formidable synthetic challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on navigating the Knoevenagel condensation of 2,4,4-trimethyl-3-oxopentanenitrile, a β-ketonitrile characterized by extreme steric bulk. We will dissect the mechanistic hurdles imposed by the substrate's structure, propose a robust experimental protocol designed to overcome these challenges, and offer comprehensive troubleshooting and optimization strategies. This guide emphasizes the causality behind procedural choices, ensuring a deep, practical understanding of the reaction for successful application in complex molecule synthesis.

Introduction: The Challenge of Steric Hindrance

The Knoevenagel condensation involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by dehydration.[2] While aldehydes and unhindered ketones react readily under mild, base-catalyzed conditions, substrates like 2,4,4-trimethyl-3-oxopentanenitrile (also known as α-methyl-pivaloylacetonitrile) pose significant challenges.

The structure of this β-ketonitrile features a bulky tert-butyl group adjacent to the ketone and a methyl group on the α-carbon (the active methylene site). This steric congestion severely impedes the approach of both the base required for deprotonation and the subsequent attack of the resulting enolate onto an electrophilic carbonyl partner. Ketones are inherently less reactive than aldehydes in this condensation, and the added steric hindrance further diminishes reactivity, often leading to low or no product yield under standard conditions.[3]

Overcoming these barriers requires a strategic selection of reaction partners, catalysts, and conditions designed to favor the forward reaction and manage potential side reactions. The successful condensation of this substrate would yield highly substituted, sterically encumbered olefin products, which are valuable scaffolds in medicinal chemistry and materials science.

Mechanistic Considerations and Strategic Approach

The core of the challenge lies in facilitating the key steps of the Knoevenagel condensation in a sterically crowded environment.

  • Enolate Formation: A base must access and deprotonate the α-proton of the nitrile. The presence of the adjacent methyl and pivaloyl groups makes this proton less accessible. Therefore, a suitable base must be strong enough to ensure an adequate concentration of the enolate without promoting unwanted side reactions.

  • Nucleophilic Attack: The generated enolate must attack the carbonyl carbon of the reaction partner (e.g., an aldehyde). The steric shield around the nucleophilic carbon of the enolate makes this step kinetically slow.

  • Dehydration: The final elimination of water to form the α,β-unsaturated product is often the thermodynamic driving force for the reaction. Actively removing water from the reaction mixture can shift the equilibrium toward the product, a critical strategy for difficult condensations.[3]

Our proposed strategy focuses on reacting 2,4,4-trimethyl-3-oxopentanenitrile as the active methylene component with a reactive, unhindered aldehyde (e.g., benzaldehyde) and employing conditions that actively drive the reaction to completion.

Experimental_Workflow start Start setup 1. Assemble Apparatus - 100 mL RBF - Dean-Stark Trap - Reflux Condenser - N2 Inlet start->setup reagents 2. Charge Flask - 2,4,4-Trimethyl-3-oxopentanenitrile (1.0 eq) - Benzaldehyde (1.05 eq) - Toluene (40 mL) setup->reagents catalyst 3. Add Catalyst - Piperidine (0.1 eq) - Acetic Acid (0.1 eq) reagents->catalyst reflux 4. Heat to Reflux - Heat mixture to ~110-120°C - Vigorously stir catalyst->reflux monitor 5. Monitor Reaction - Collect water in Dean-Stark - Check via TLC (e.g., 4:1 Hex/EtOAc) reflux->monitor monitor->reflux Incomplete workup 6. Workup - Cool to RT - Dilute with Ether - Wash with HCl, NaHCO3, Brine monitor->workup Reaction Complete purify 7. Isolate & Purify - Dry over MgSO4 - Concentrate in vacuo - Purify via Column Chromatography workup->purify characterize 8. Characterize Product - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purify->characterize end End characterize->end Knoevenagel_Mechanism Catalytic Cycle of the Knoevenagel Condensation cluster_cycle Catalytic Cycle Ketonitrile Hindered Ketonitrile (Active Methylene Cmpd) Enolate Sterically Hindered Enolate Ketonitrile->Enolate 1. Deprotonation (Slow due to steric hindrance) Base Base (Piperidine) Base->Enolate ConjAcid Conjugate Acid (Base-H⁺) Base->ConjAcid Consumed Adduct Tetrahedral Intermediate (Aldol Adduct) Enolate->Adduct 2. Nucleophilic Attack (Rate-limiting step) Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product 3. Dehydration Water H₂O Adduct->Water - H₂O ConjAcid->Base Regenerated

Sources

Application

reaction of 2,4,4-Trimethyl-3-oxopentanenitrile with dinucleophiles

Application Notes and Protocols for Researchers Topic: Synthesis of Heterocyclic Scaffolds via Reaction of 2,4,4-Trimethyl-3-oxopentanenitrile with Dinucleophiles Abstract This document provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers

Topic: Synthesis of Heterocyclic Scaffolds via Reaction of 2,4,4-Trimethyl-3-oxopentanenitrile with Dinucleophiles

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2,4,4-trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, as a versatile precursor in heterocyclic synthesis. We delve into the reaction mechanisms, provide detailed, field-tested protocols, and offer expert insights into the synthesis of biologically relevant pyrazoles, isoxazoles, and pyrimidines through its reaction with various dinucleophiles. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Utility of Pivaloylacetonitrile

2,4,4-Trimethyl-3-oxopentanenitrile is a β-ketonitrile, a class of compounds renowned for their utility as multifunctional intermediates in organic synthesis.[1][2] The presence of three key reactive sites—the ketone carbonyl, the acidic α-methylene protons, and the electrophilic nitrile carbon—makes it an exceptionally valuable building block. The bulky tert-butyl group provides steric influence that can direct reaction pathways and often imparts favorable physicochemical properties, such as crystallinity and solubility, to the resulting products.

The reaction of β-ketonitriles with dinucleophiles (molecules bearing two nucleophilic centers) is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to a wide array of five- and six-membered ring systems.[1][3] These heterocyclic scaffolds are privileged structures in medicinal chemistry and agrochemicals, forming the core of numerous therapeutic agents and biologically active compounds.[1][4] This guide will focus on the practical application of pivaloylacetonitrile in synthesizing substituted pyrazoles, isoxazoles, and pyrimidines.

Pivaloylacetonitrile: Properties and Safe Handling

Before proceeding with experimental work, it is crucial to be familiar with the properties and safety requirements of the primary reagent.

Table 1: Physicochemical Properties of 2,4,4-Trimethyl-3-oxopentanenitrile

PropertyValueSource
Synonyms Pivaloylacetonitrile, 4,4-Dimethyl-3-oxovaleronitrile[4][5][6]
CAS Number 59997-51-2[4][6]
Molecular Formula C₇H₁₁NO[4][5]
Molecular Weight 125.17 g/mol [4]
Appearance White to very pale yellow crystalline powder[5][6]
Melting Point 66-72 °C[4][6]
Boiling Point 125-126 °C at 22 mmHg[6]
Solubility Very slightly soluble in water; Soluble in methanol, acetone[5]

Safety and Handling Precautions:

2,4,4-Trimethyl-3-oxopentanenitrile is toxic if swallowed and causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Storage: Keep in a tightly sealed container in a cool, dry place.[4][6]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[5]

The Core Mechanism: Cyclocondensation

The reactions described herein are variations of a classical cyclocondensation pathway. The process is initiated by the nucleophilic attack of one of the nucleophilic centers of the dinucleophile on one of the electrophilic centers of the β-ketonitrile (typically the ketone carbonyl). This is followed by an intramolecular cyclization and subsequent dehydration to yield a stable heterocyclic aromatic ring.

General_Mechanism cluster_0 Reaction Pathway Start Pivaloylacetonitrile + Dinucleophile (H₂N-X-YH) Intermediate1 Adduct Formation (Imine/Enamine Intermediate) Start->Intermediate1 Nucleophilic attack on C=O Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Attack on C≡N Product Heterocyclic Product + H₂O Intermediate2->Product Dehydration/ Aromatization

Caption: Generalized workflow for the synthesis of heterocycles from Pivaloylacetonitrile.

Application Protocols: Synthesis of Key Heterocycles

Synthesis of 5-(tert-Butyl)-1H-pyrazol-3-amine

The reaction with hydrazine hydrate is a robust method for synthesizing 3-aminopyrazoles, which are valuable pharmacophores. The most versatile method for this synthesis involves the condensation of β-ketonitriles with hydrazines.[7]

Reaction Causality: The reaction proceeds via an initial attack of a hydrazine nitrogen atom on the highly electrophilic ketone carbonyl. The resulting hydrazone intermediate then undergoes a spontaneous intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon.[7] Subsequent tautomerization leads to the stable, aromatic 5-aminopyrazole product. The use of a protic solvent like ethanol facilitates proton transfer steps, while gentle heating ensures the reaction goes to completion without significant side-product formation.

Pyrazole_Synthesis PivA Pivaloylacetonitrile Step1 PivA->Step1 Hydrazine + Hydrazine (H₂N-NH₂) Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 (Intramolecular Cyclization) Hydrazone->Step2 Cyclized Non-aromatic Intermediate Step2->Cyclized Step3 (Tautomerization) Cyclized->Step3 Pyrazole 3-Amino-5-tert-butylpyrazole Step3->Pyrazole Isoxazole_Synthesis PivA Pivaloylacetonitrile Step1 PivA->Step1 Hydroxylamine + Hydroxylamine (H₂N-OH) Oxime Oxime Intermediate Step1->Oxime Step2 (Intramolecular Cyclization) Oxime->Step2 Cyclized Non-aromatic Intermediate Step2->Cyclized Step3 (Tautomerization) Cyclized->Step3 Isoxazole 3-Amino-5-tert-butylisoxazole Step3->Isoxazole Pyrimidine_Synthesis PivA Pivaloylacetonitrile + Urea Step1 PivA->Step1 Base + NaOEt (Base) Enolate Enolate Intermediate Step1->Enolate Step2 (Condensation) Enolate->Step2 Acyclic Acyclic Intermediate Step2->Acyclic Step3 (Cyclization/Dehydration) Acyclic->Step3 Pyrimidine 2-Amino-6-tert-butylpyrimidin-4-ol Step3->Pyrimidine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis

Welcome to the technical support center for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile. This guide is designed for researchers, chemists, and process development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis. As a key building block in pharmaceuticals and agrochemicals, achieving a high yield and purity of this β-ketonitrile is often critical.[1]

This document provides in-depth, experience-based answers to common challenges encountered during the synthesis, which is typically a variation of the Claisen condensation.[2][3][4] We will explore the critical parameters, from reagent choice to workup conditions, to help you maximize your reaction's success.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and can usually be traced back to one of three areas: incomplete deprotonation of acetonitrile, side reactions, or suboptimal reaction conditions.

A1.1: Incomplete Deprotonation of Acetonitrile

  • Causality: Acetonitrile has an estimated pKa of ~25, meaning it is not particularly acidic.[5] To generate the required nucleophilic acetonitrilide anion in sufficient concentration, a very strong base is necessary. If the base is not strong enough or is partially degraded, the initial deprotonation equilibrium will not favor the anion, leading to a large amount of unreacted acetonitrile and, consequently, low product yield.

  • Solution:

    • Base Selection: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH, 60-80% dispersion in mineral oil) is a common and effective choice for this transformation, often leading to yields above 80%.[6][7] Other strong bases like Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA) can also be effective.[8] Avoid weaker bases like alkoxides (e.g., sodium ethoxide) which may not achieve complete deprotonation.

    • Base Quality & Handling: Ensure your base is fresh and has been handled under strictly anhydrous conditions. Sodium hydride reacts violently with water. Exposure to atmospheric moisture will quench the base, reducing its effective molar quantity. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8]

A1.2: Competing Side Reactions

  • Causality: The generated acetonitrilide anion is a potent nucleophile. If not efficiently trapped by the electrophile (your pivaloyl source), it can participate in side reactions. The most common is the Thorpe-Ziegler reaction, a self-condensation of acetonitrile, which can lead to polymeric byproducts.[8]

  • Solution:

    • Controlled Addition: Add the acetonitrile to the suspension of the base and electrophile (e.g., methyl pivalate) slowly, over a prolonged period (e.g., 4 hours), especially on a larger scale.[6] This maintains a low instantaneous concentration of the free anion, favoring the desired reaction with the pivaloyl electrophile over self-condensation.

    • Temperature Control: Maintain a consistent reaction temperature. For NaH in toluene, a temperature of 85-90°C is often cited as optimal.[2][6] Lower temperatures may slow the desired reaction, while excessively high temperatures can promote decomposition and side reactions.

A1.3: Suboptimal Reagents or Conditions

  • Causality: The choice of electrophile (pivaloyl source) and solvent can significantly impact the yield.

  • Solution:

    • Electrophile Choice: Both methyl pivalate and pivaloyl chloride can be used.[9][10] Methyl pivalate is commonly used with NaH in a Claisen-type condensation.[2][6] Pivaloyl chloride is more reactive and may require different conditions, potentially at lower temperatures with a non-nucleophilic base like LDA to avoid side reactions with the base itself.

    • Solvent: A dry, non-protic, and relatively high-boiling solvent is ideal. Toluene is a well-documented and effective solvent for reactions using NaH.[2][6][7] Ethers like THF or 1,4-dioxane can also be used, though reaction temperatures will be lower.[11] Ensure the solvent is thoroughly dried before use.

Q2: I am observing significant byproduct formation. How can I identify and minimize it?

Byproduct formation is often related to the issues described above but can also stem from the workup procedure.

  • Causality & Identification:

    • Self-Condensation Products: As mentioned, acetonitrile can self-condense, leading to higher-boiling, often viscous or polymeric materials.[8] These will be apparent as a dark, tarry residue after solvent removal.

    • Favorskii Rearrangement Byproduct: An alternative synthesis route involves the reaction of a 1-halopinacolone with an alkali metal cyanide. In this case, a common side-product is 2-tert-butyloxirane-2-carbonitrile, formed via a Favorskii-type rearrangement.[1] This can account for 20-35% of the product mixture if the reaction is not optimized.[1]

  • Solution:

    • For Claisen-Type Routes: The key is controlled addition of the nitrile and maintaining optimal temperature, as detailed in Q1.

    • For Halopinacolone Routes: To suppress the Favorskii rearrangement, the addition of a catalytic amount of an alkali iodide (e.g., NaI or KI) is highly effective. The iodide participates in a Finkelstein reaction, generating a more reactive iodo-intermediate in situ. This intermediate is more susceptible to direct SN2 displacement by the cyanide nucleophile, outcompeting the rearrangement pathway and boosting yields to as high as 95%.[1]

Q3: The workup and purification are problematic. What is the recommended procedure?

A clean workup is essential for obtaining a high-purity product. The product, a β-ketonitrile, is acidic and will exist as its sodium salt after the reaction with NaH.

  • Causality of Issues: Emulsion formation during aqueous workup, incomplete precipitation, or difficulty in extraction can all lead to product loss.

  • Recommended Workup & Purification Protocol:

    • Quenching: After the reaction is complete (indicated by the cessation of hydrogen evolution[6]), cool the thick reaction mass to room temperature.

    • Aqueous Wash: Carefully add water to the reaction mixture and stir vigorously.[6] This dissolves the sodium salt of the product into the aqueous layer and hydrolyzes any remaining NaH. The mineral oil from the NaH dispersion will remain in the organic (toluene) layer.

    • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The product is in the aqueous phase as its sodium salt.

    • Precipitation: Cool the aqueous phase in an ice bath (0°C) and slowly acidify with a strong acid, such as 31% hydrochloric acid, to a pH of 1-2.[6] The product will precipitate out of the solution as a solid.

    • Isolation & Drying: Collect the precipitated solid by filtration. Wash the filter cake with ice-cold water until the washings are neutral to pH paper. This removes any remaining salts. Dry the product to a constant weight under vacuum.[6] For some applications, further purification by vacuum distillation (e.g., at 87°C / 11 Torr) may be employed.[7]

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most common and scalable synthetic route?

The condensation of methyl pivalate with acetonitrile using sodium hydride in toluene is a robust, high-yielding (often >90%), and well-documented method that has been proven on a large scale.[6][11]

Q: How can I monitor the reaction's progress?

The most straightforward way when using sodium hydride is to monitor the evolution of hydrogen gas. The reaction is complete when gas evolution ceases.[6] For more precise monitoring, aliquots can be carefully quenched, worked up, and analyzed by GC or TLC.

Q: What are the critical safety precautions for this synthesis?
  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere (glovebox or under argon/nitrogen) and away from any sources of ignition. Personnel must wear appropriate PPE, including fire-retardant lab coats and face shields.

  • Acetonitrile: Acetonitrile is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed.[12]

  • Cyanide (if using halopinacolone route): Alkali metal cyanides are highly toxic. Acidification of any cyanide-containing waste will produce deadly hydrogen cyanide gas. All cyanide-related procedures must be performed in a well-ventilated fume hood, and a separate, basic waste stream must be maintained.

Q: How can I confirm the identity and purity of my final product?

The identity and purity of 2,4,4-trimethyl-3-oxopentanenitrile can be confirmed using standard analytical techniques:

  • Melting Point: The pure compound has a reported melting point of 65-68°C.[6]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • GC-MS: Can confirm the molecular weight and purity.

  • FTIR Spectroscopy: Will show characteristic peaks for the nitrile (C≡N) and ketone (C=O) functional groups.

Part 3: Data & Protocol Reference

Optimized Synthesis Protocol (Claisen Condensation)

This protocol is adapted from a high-yield literature procedure.[6][11]

Materials:

  • Sodium Hydride (NaH), 80% dispersion in oil (55 g)

  • Dry Toluene (500 mL)

  • Methyl Pivalate (106 g, 0.914 mol)

  • Acetonitrile (77 g, 1.87 mol)

  • Deionized Water (700 mL)

  • Hydrochloric Acid (~31%)

  • Ice

Procedure:

  • Setup: Equip a suitable reaction vessel with a mechanical stirrer, dropping funnel, condenser, and nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Under an inert atmosphere, suspend the sodium hydride (55 g) in dry toluene (500 mL).

  • Heating & Ester Addition: Add methyl pivalate (106 g) to the suspension and heat the mixture to 85°C with vigorous stirring.[6]

  • Acetonitrile Addition: Add acetonitrile (77 g) dropwise via the dropping funnel over a period of 4 hours, maintaining the temperature at 85°C.[6]

  • Reaction Completion: Continue stirring at 85°C until the evolution of hydrogen gas ceases.[6]

  • Workup - Quench & Extraction: Cool the reaction mixture to room temperature. Carefully add 700 mL of water and stir vigorously for 30 minutes. Separate the aqueous phase.[6]

  • Workup - Precipitation: Cool the aqueous phase to 0°C in an ice bath. Slowly add 31% HCl until the pH is between 1 and 2.[6]

  • Isolation: Filter the precipitated white solid, wash with ice water until neutral, and dry under vacuum (e.g., 25 Torr at 40°C) to yield the final product.[6]

Comparison of Synthesis Parameters
ParameterRecommended ConditionRationale & Citation
Base Sodium Hydride (NaH), 80%Strong, non-nucleophilic base ensures complete deprotonation of acetonitrile for high yield.[2][6]
Electrophile Methyl PivalateCommon, effective electrophile for Claisen-type condensation.[6][7]
Solvent Toluene, AnhydrousInert, high-boiling solvent compatible with NaH and reaction temperature.[2][6]
Temperature 85-90°COptimal for balancing reaction rate while minimizing side reactions.[2][6]
Acetonitrile Addition Slow, dropwise over 4 hoursMinimizes self-condensation by keeping instantaneous anion concentration low.[6]
Workup pH 1-2Ensures complete protonation of the product enolate to precipitate the neutral β-ketonitrile.[6]

Part 4: Visualized Workflows & Mechanisms

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product prep Setup Anhydrous Apparatus (Inert Atmosphere) charge Charge Toluene, NaH, and Methyl Pivalate prep->charge heat Heat to 85°C charge->heat add Slowly Add Acetonitrile (over 4h) heat->add react Stir until H₂ Evolution Ceases add->react cool Cool to Room Temp react->cool quench Quench with Water cool->quench separate Separate Aqueous Layer quench->separate acidify Acidify to pH 1-2 with HCl at 0°C separate->acidify filtrate Filter Precipitate acidify->filtrate dry Wash & Dry Under Vacuum filtrate->dry product Pure 2,4,4-Trimethyl- 3-oxopentanenitrile dry->product

Caption: High-level workflow for the synthesis of pivaloylacetonitrile.

Core Reaction Mechanism

cluster_mechanism Claisen Condensation Mechanism acetonitrile CH₃-C≡N anion ⁻CH₂-C≡N acetonitrile->anion + NaH - H₂ intermediate Tetrahedral Intermediate anion->intermediate + Ester ester Piv-CO-OMe ester->intermediate product_enolate Product Enolate intermediate->product_enolate - MeO⁻ product Piv-CH₂-C≡N product_enolate->product + H₃O⁺ (workup)

Caption: Simplified mechanism for the base-mediated acylation of acetonitrile.

Troubleshooting Logic Tree: Low Yield

start Low Yield Observed cause1 Incomplete Deprotonation? start->cause1 cause2 Side Reactions Dominating? start->cause2 cause3 Loss During Workup? start->cause3 sol1a Verify Base Quality (Fresh, Anhydrous) cause1->sol1a sol1b Use Stronger Base (e.g., NaH) cause1->sol1b sol2a Slow Nitrile Addition Rate cause2->sol2a sol2b Verify Temp Control (85-90°C) cause2->sol2b sol3a Check Workup pH (ensure pH 1-2) cause3->sol3a sol3b Ensure Complete Precipitation at 0°C cause3->sol3b

Caption: A logic diagram for troubleshooting low reaction yields.

References

  • Vertex AI Search Result. Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
  • PrepChem. Synthesis of pivaloylacetonitrile.
  • Google Patents. US4728743A - Process for the production of 3-oxonitriles.
  • National Institutes of Health.
  • BenchChem. The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
  • BenchChem.
  • BenchChem. Pivaloylacetonitrile | 59997-51-2.
  • BenchChem. Side reactions and byproducts in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile.
  • Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
  • Organic Syntheses.
  • National Institutes of Health. 4-Methyl-3-oxopentanenitrile. PubChem.
  • Vertex AI Search Result.
  • Pearson+. Acetonitrile (CH3C≡N)
  • Organic Chemistry Portal.
  • Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Strategies for Improving the Purity of 2,4,4-Trimethyl-3-oxopentanenitrile

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,4-Trimethyl-3-oxopentanen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,4-Trimethyl-3-oxopentanenitrile. As a versatile β-ketonitrile, this compound is a valuable intermediate in the synthesis of complex organic molecules, including various heterocyclic systems that are core to many pharmaceutical agents.[1][2][3] Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the quality and safety of final products.

This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity challenges.

Section 1: Understanding the Typical Impurity Profile

The most common and efficient route to 2,4,4-Trimethyl-3-oxopentanenitrile is a base-catalyzed condensation, akin to a Claisen condensation, between methyl pivalate and propionitrile, often using a strong base like sodium hydride (NaH) in a solvent such as toluene.[1][4] The crude product from this synthesis can contain several process-related impurities. Understanding their origin is the first step toward effective removal.

Table 1: Potential Impurities and Their Origins

Impurity ClassSpecific Example(s)Likely OriginIdentification & Removal Strategy
Unreacted Starting Materials Methyl Pivalate, PropionitrileIncomplete reaction; non-stoichiometric addition.GC-MS for identification. Removable by fractional vacuum distillation due to different boiling points.
Side-Reaction Products 2,4,4-Trimethyl-3-oxopentanamide; 2,4,4-Trimethyl-3-oxopentanoic acidHydrolysis of the nitrile group during aqueous workup, particularly under harsh acidic or basic conditions.[5][6]LC-MS or NMR for identification. Acidic impurities can be removed with a mild basic wash (e.g., aq. NaHCO₃). Amides may require chromatographic separation.
Polymeric/Degradation Products High molecular weight colored species (tars)Self-condensation or degradation, often catalyzed by excessive heat during reaction or distillation.Apparent as dark coloration. These are typically non-volatile and remain in the distillation flask after vacuum distillation.
Residual Solvents Toluene, Diethyl Ether, ChloroformSolvents used during the reaction or extraction/workup steps.[1][4]GC headspace analysis. Removable by evaporation under high vacuum at a controlled temperature. Regulated by ICH guidelines.[7][8]
Reagent-Related Impurities Residual Sodium Hydroxide (from NaH quench)Incomplete neutralization during the acidic workup phase.Can cause product degradation. Removed by thorough aqueous washes until the aqueous layer is neutral.
Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of 2,4,4-Trimethyl-3-oxopentanenitrile in a direct question-and-answer format.

Q1: My crude product is a dark brown or yellow oil, but the literature describes it as a clear liquid. What causes this discoloration and how can I remove it?

A1: Discoloration is a common issue resulting from high-molecular-weight byproducts or thermal degradation products. These "tars" are often formed when the reaction temperature is too high or when the product is exposed to excessive heat during solvent removal or distillation.

  • Causality: The enolizable nature of β-ketonitriles makes them susceptible to side reactions like self-condensation, especially at elevated temperatures or in the presence of residual base or acid.

  • Troubleshooting Strategy:

    • Pre-treatment (Optional): For severe discoloration, you can attempt a charcoal treatment. Dissolve the crude oil in a minimal amount of a low-boiling solvent (like diethyl ether), add a small amount of activated charcoal (1-2% by weight), stir for 15-20 minutes at room temperature, and then filter the mixture through a pad of celite to remove the charcoal.[9] Caution: This can lead to product loss due to adsorption.

    • Primary Solution - Fractional Vacuum Distillation: This is the most effective method. The colored impurities are typically much less volatile than the target compound. When you perform a fractional distillation under reduced pressure, the pure 2,4,4-Trimethyl-3-oxopentanenitrile will distill over, leaving the dark, tarry residue behind in the distillation flask. Ensure your vacuum is stable and the heating is gentle to prevent bumping and decomposition.

Q2: My GC and/or ¹H NMR analysis clearly shows significant amounts of unreacted methyl pivalate and propionitrile. How can I efficiently separate these from my product?

A2: This is a classic purification challenge that is best solved by exploiting the differences in boiling points through fractional vacuum distillation. The patent for this synthesis explicitly uses this method for purification.[4]

  • Causality: The presence of starting materials indicates an incomplete reaction. Optimizing reaction time, temperature, or stoichiometry may improve conversion in future batches. For the current batch, physical separation is necessary.

  • Troubleshooting Strategy:

    • Understand the Boiling Points:

      • Propionitrile: ~97 °C (at atm. pressure)

      • Methyl Pivalate: ~102 °C (at atm. pressure)

      • 2,4,4-Trimethyl-3-oxopentanenitrile: ~87 °C at 11 Torr [4]

    • Execute Fractional Vacuum Distillation: A simple distillation setup is often insufficient. Use a fractionating column (e.g., a 10-20 cm Vigreux column) between the distillation flask and the condenser.

      • Slowly and carefully reduce the pressure.

      • Gently heat the distillation flask using an oil bath.

      • Collect any low-boiling "forerun" fractions, which will be enriched in any remaining extraction solvents and unreacted propionitrile.

      • Carefully monitor the temperature at the head of the column. It should stabilize as the main product fraction begins to distill. Collect the fraction that distills at a constant temperature and pressure (e.g., ~87 °C at 11 Torr).[4]

      • Stop the distillation before the flask goes to complete dryness to avoid overheating the residue.

Q3: I'm observing a broad singlet in my ¹H NMR around 10-12 ppm and my product has an unusual acidic smell. What is this impurity and how do I get rid of it?

A3: This strongly suggests the presence of the corresponding carboxylic acid, 2,4,4-Trimethyl-3-oxopentanoic acid.

  • Causality: The nitrile functional group can be hydrolyzed to a carboxylic acid under acidic conditions, especially when heated.[6] The workup procedure, which often involves acidification with HCl to neutralize the base and protonate the product, can inadvertently cause this side reaction if conditions are too harsh (e.g., high concentration of acid, prolonged exposure, or heating).[4]

  • Troubleshooting Strategy:

    • Liquid-Liquid Extraction: This acidic impurity can be easily removed with a basic wash before the final distillation.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer one to two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas (CO₂) evolution if a significant amount of acid is present.

    • Wash the organic layer with water, followed by a wash with brine (saturated aq. NaCl) to aid in breaking any emulsions and removing excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Proceed with the final fractional vacuum distillation. This pre-purification step prevents potential decomposition of the product during distillation that can be catalyzed by the acidic impurity.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the single most effective purification method for achieving >99% purity of 2,4,4-Trimethyl-3-oxopentanenitrile? A: Fractional vacuum distillation. It is highly effective at removing less volatile impurities (polymers, salts), more volatile impurities (starting materials, solvents), and is the industrially and academically cited method for this specific molecule.[4] For ultimate purity, collecting narrow-boiling fractions is key.

Q: What are the best analytical techniques to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for this volatile compound. It provides a quantitative measure of purity (GC peak area %) and allows for the identification of volatile impurities by their mass spectra.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the structure of the main component and can detect and help identify impurities if they are present in sufficient concentration (>1%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the key functional groups (ketone C=O stretch, nitrile C≡N stretch) and the absence of impurities like carboxylic acids (no broad O-H stretch).

Q: How should I properly store the purified product to maintain its purity over time? A: As a β-ketonitrile, the compound can be sensitive to strong acids, bases, and potentially prolonged exposure to heat. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated (0-8 °C) to minimize potential degradation.[3]

Section 4: Key Experimental Protocols

Protocol 1: Standardized Post-Reaction Aqueous Workup

This protocol assumes the reaction was performed with NaH in an organic solvent like toluene.

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly and carefully add water dropwise to the stirred reaction mixture to quench any unreacted sodium hydride. This is an exothermic reaction that produces hydrogen gas; ensure adequate ventilation and proceed with caution.

  • Acidification: Continue adding water to dissolve the resulting salts. Once the initial vigorous reaction has subsided, slowly add 2M hydrochloric acid (HCl) while monitoring the pH of the aqueous layer with pH paper. Continue adding acid until the aqueous layer is acidic (pH ~2-3).[4]

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with:

    • 1x Saturated aqueous NaHCO₃ solution (to remove acidic byproducts).

    • 1x Water.

    • 1x Saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude oil is now ready for final purification by distillation.

Protocol 2: High-Purity Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (Vigreux type is sufficient), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Transfer & Additives: Transfer the crude oil into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-15 Torr).

  • Heating: Begin gently heating the distillation flask using an oil bath with stirring.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling residual solvents.

    • Main Fraction: As the temperature at the distillation head rises and stabilizes, switch to a clean receiving flask. Collect the product while the boiling point remains constant at the target temperature/pressure (e.g., 87 °C / 11 Torr).[4]

    • End Distillation: Stop heating and turn off the vacuum before the distillation flask is completely dry to prevent overheating the residue, which could cause it to decompose.

  • Analysis: Analyze the collected main fraction using GC or NMR to confirm its purity.

Section 5: Visualization of Workflows

Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the logical flow from the initial chemical reaction to the final, purified product.

cluster_synthesis Synthesis cluster_workup Initial Purification (Workup) cluster_final_purification Final Purification cluster_product Final Product Reaction Condensation Reaction (Methyl Pivalate + Propionitrile) Quench Quench Reaction (e.g., with Water) Reaction->Quench Crude Mixture Acidify Acidify & Extract Quench->Acidify Wash Basic/Neutral Washes Acidify->Wash Dry Dry & Concentrate Wash->Dry Distill Fractional Vacuum Distillation Dry->Distill Crude Oil PureProduct Pure 2,4,4-Trimethyl- 3-oxopentanenitrile (>99%) Distill->PureProduct Purified Product

Caption: Workflow from synthesis to high-purity product.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common purity issues based on initial analytical data.

Start Analyze Crude Product (GC, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Dark_Color Issue: Dark Color / Tars Impurity_Check->Dark_Color Yes Starting_Materials Issue: Unreacted Starting Materials Impurity_Check->Starting_Materials Acidic_Impurity Issue: Acidic Impurity (e.g., Carboxylic Acid) Impurity_Check->Acidic_Impurity No_Impurity Purity >98%? Impurity_Check->No_Impurity No Solution_Distill Action: Proceed directly to Fractional Vacuum Distillation Dark_Color->Solution_Distill Starting_Materials->Solution_Distill Solution_Wash_Distill Action: Perform NaHCO₃ Wash, Dry, then Distill Acidic_Impurity->Solution_Wash_Distill No_Impurity->Solution_Distill No, <98% Final_Product High Purity Product No_Impurity->Final_Product Yes Solution_Distill->Final_Product Solution_Wash_Distill->Final_Product

Caption: Decision tree for impurity troubleshooting.

References
  • Organic Syntheses Procedure: 2,4,4-trimethylcyclopentanone. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. PrepChem. Available at: [Link]

  • Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde. Patsnap Eureka. Available at: [Link]

  • Process for the production of 3-oxonitriles. US4728743A. Google Patents.
  • Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Science of Synthesis. Thieme. Available at: [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, Vol. 32, No. 6, 1991. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Synthesis method of 4-methyl-3-oxo-valeronitrile. CN113185428B. Google Patents.
  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. CN101948386A. Google Patents.
  • 4-Methyl-3-oxopentanenitrile. PubChem, National Institutes of Health. Available at: [Link]

  • How to separate amide and nitrile from mixture? ResearchGate. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • ICH guideline Q3C (R6) on impurities: guideline for residual solvents. European Medicines Agency (EMA). Available at: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). Available at: [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Process for preparing α-ketonitriles. US4536353A. Google Patents.
  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Royal Society of Chemistry. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA), Australia. Available at: [Link]

  • Process for the hydrolysis of nitriles. US3876691A. Google Patents.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • General Chapter <467> Residual Solvents. USP-NF. Available at: [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Available at: [Link]

  • 4,4-Dimethyl-3-oxopentanenitrile. Chem-Impex. Available at: [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]

  • Hydrolysis of Nitriles. Chemguide. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • 2-(4-Chlorophenyl)-3-oxopentanenitrile. PubChem, National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Impurity Profiling & Troubleshooting for -Ketonitrile Synthesis Technical Overview: The Synthesis Landscape The synthesis of 2,4,4-trim...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Subject: Impurity Profiling & Troubleshooting for


-Ketonitrile Synthesis

Technical Overview: The Synthesis Landscape

The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile (CAS: 10414-81-0) is a classic example of a crossed Claisen-type condensation. The most robust industrial route involves the nucleophilic attack of the propionitrile anion (generated by a strong base like NaH or LDA) on a pivaloyl electrophile (typically methyl pivalate or pivaloyl chloride ).

While the target molecule looks simple, the reaction environment is a "battleground" of competing pathways. The nitrile anion is an ambident nucleophile, capable of reacting at either the carbon (desired) or nitrogen (undesired), and it is also prone to self-condensation (Thorpe reaction).[1]

Primary Reaction Pathway[2]
  • Reagents: Propionitrile + Methyl Pivalate

  • Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)

  • Solvent: Toluene or THF (Anhydrous)

  • Mechanism: Deprotonation

    
     C-Acylation 
    
    
    
    Acidic Quench

Critical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by process chemists.

Issue A: "My crude NMR shows a large impurity with vinyl protons, and the yield is <40%."

Diagnosis: Thorpe Reaction (Self-Condensation) You are likely generating the propionitrile dimer (3-amino-2-methylpent-2-enenitrile).

  • The Mechanism: If the concentration of the electrophile (methyl pivalate) is too low relative to the nitrile anion, or if the base is added to the nitrile before the ester is present, the nitrile anion will attack another molecule of propionitrile.

  • The Fix:

    • Inverse Addition: Do not premix the nitrile and base. Instead, add a mixture of Propionitrile and Methyl Pivalate slowly to the refluxing NaH/Toluene suspension. This ensures the anion immediately encounters the ester electrophile.

    • Temperature Control: Maintain a high temperature (80–90°C). The Thorpe reaction is reversible; higher temperatures favor the thermodynamic Claisen product over the kinetic Thorpe dimer [1].

Issue B: "I see a distinct IR peak at ~1750 cm⁻¹ and unexpected signals in the alkene region."

Diagnosis: O-Acylation (Enol Ester Formation) Instead of forming the ketone (C-acylation), the oxygen of the enolate attacked the electrophile.

  • The Cause: This is often dictated by the Hard-Soft Acid-Base (HSAB) theory. The oxygen center is "harder" than the carbon. If you are using Pivaloyl Chloride (a hard electrophile) with a sequestered cation (like K+ with 18-crown-6), you promote O-acylation.

  • The Fix:

    • Switch Electrophiles: Use Methyl Pivalate instead of Pivaloyl Chloride. Esters are "softer" electrophiles and favor C-acylation.

    • Solvent Choice: Use a non-polar solvent like Toluene. Polar aprotic solvents (DMSO, DMF) separate the ion pair, exposing the "hard" oxygen anion and promoting O-attack [2].

Issue C: "The product contains persistent acidic impurities that sublime during high-vac distillation."

Diagnosis: Pivalic Acid Contamination This results from the hydrolysis of unreacted methyl pivalate or pivaloyl chloride.

  • The Mechanism: If moisture enters the system before the quench, it hydrolyzes the starting material. Pivalic acid is volatile and difficult to separate from the product by simple distillation due to similar vapor pressures.

  • The Fix:

    • Strict Anhydrous Conditions: Use freshly distilled Toluene (over Na) and handle NaH under Argon.

    • Alkaline Wash: During workup, wash the organic phase with 10% NaHCO₃ before the final acidification step is not possible (as the product is acidic). Instead, ensure the final distillation is fractional. Pivalic acid (bp 163°C/atm) is more volatile than the product (bp ~87°C/11 Torr), but they can co-distill.

Impurity Profile & Data Summary

The following table summarizes the chemical shifts and origins of the most common side products.

Impurity NameOriginKey Identification Signal (1H NMR)Remediation Strategy
Propionitrile Dimer Self-condensation (Thorpe)

4.5-5.0 ppm (Broad NH2), Vinyl-CH3
Inverse addition; Maintain high temp (>80°C).
Pivalic Acid Hydrolysis of precursor

12.0 ppm (COOH), t-Bu singlet
Dry solvents; Fractional distillation.
O-Acyl Enol Ester Kinetic O-attack

5.5-6.0 ppm (Vinyl H), IR: 1750 cm⁻¹
Use Methyl Pivalate (not Chloride); Toluene solvent.
Di-acylated Product Excess ElectrophileComplex splitting; Loss of

-proton
Control stoichiometry (1.05 eq. Ester max).

Visualizing the Reaction Pathways

The diagram below illustrates the competition between the desired C-acylation and the parasitic Thorpe and O-acylation pathways.

G Start Propionitrile (Starting Material) Anion Nitrile Anion (Ambident Nucleophile) Start->Anion Deprotonation Base Base (NaH) Base->Anion Product 2,4,4-Trimethyl-3-oxopentanenitrile (Target) Anion->Product C-Acylation (Thermodynamic) Thorpe Thorpe Dimer (Side Product) Anion->Thorpe Self-Condensation (Low Ester Conc.) OAcyl Enol Ester (Side Product) Anion->OAcyl O-Acylation (Kinetic/Hard E+) Ester Methyl Pivalate (Soft Electrophile) Ester->Product Chloride Pivaloyl Chloride (Hard Electrophile) Chloride->OAcyl

Caption: Competitive reaction pathways in the synthesis of


-ketonitriles. Green path indicates the desired route; red paths indicate common failure modes.

Optimized Protocol (Self-Validating)

To minimize the side products listed above, follow this optimized "Inverse Addition" protocol.

  • Preparation: Charge a reactor with Sodium Hydride (60% in oil, 1.2 eq) and anhydrous Toluene . Heat to 85°C .

  • The Feed: Mix Propionitrile (1.0 eq) and Methyl Pivalate (1.1 eq) in a separate dropping funnel.

    • Why? Premixing ensures that as soon as the nitrile anion forms, it is surrounded by the ester electrophile, suppressing the Thorpe dimerization [1][4].

  • Addition: Add the mixture dropwise to the hot NaH suspension over 2 hours.

    • Observation: Evolution of Hydrogen gas (

      
      ) confirms the reaction is proceeding.
      
  • Aging: Stir at 85°C for an additional 2 hours.

  • Workup: Cool to 10°C. Quench slowly with dilute HCl (pH < 4). Extract with Toluene.[2]

  • Purification: Distill under reduced pressure. Collect the fraction boiling at 87°C / 11 Torr [1].

References

  • Process for the production of 3-oxonitriles. US Patent 4728743A. Google Patents.
  • C vs O acylation with question from csir-net exam. YouTube (Chemistry Lover). Available at: [Link]

Sources

Optimization

minimizing self-condensation in β-ketonitrile synthesis

A Guide to Minimizing Self-Condensation Side Reactions Welcome to the technical support center for β-ketonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Self-Condensation Side Reactions

Welcome to the technical support center for β-ketonitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues, particularly the undesired self-condensation of the starting nitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Understanding the Chemistry: The Desired Reaction vs. Self-Condensation

The synthesis of β-ketonitriles typically involves the acylation of a nitrile with an ester in the presence of a strong base. This reaction is mechanistically related to the Claisen condensation. The key steps involve the deprotonation of the α-carbon of the nitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.

However, a common and often problematic side reaction is the self-condensation of the starting nitrile, known as the Thorpe reaction (or Thorpe-Ziegler for the intramolecular version).[1][2] In this reaction, the nitrile carbanion attacks another molecule of the starting nitrile instead of the ester.

Below is a diagram illustrating the competition between the desired β-ketonitrile synthesis and the undesired self-condensation pathway.

G cluster_0 Reaction Pathways Nitrile Nitrile Nitrile_Carbanion Nitrile Carbanion Nitrile->Nitrile_Carbanion Deprotonation Self_Condensation_Product Thorpe Product (Undesired Byproduct) Nitrile->Self_Condensation_Product Ester Ester Desired_Product β-Ketonitrile (Desired Product) Ester->Desired_Product Base Base Nitrile_Carbanion->Nitrile Side Reaction: Self-Condensation (Thorpe Reaction) Nitrile_Carbanion->Ester Desired Pathway: Nucleophilic Attack on Ester

Caption: Competing reaction pathways in β-ketonitrile synthesis.

Troubleshooting Guide: Minimizing Self-Condensation

This section is structured in a question-and-answer format to directly address common problems encountered during β-ketonitrile synthesis.

Question 1: My reaction yields are consistently low, and I isolate a significant amount of a higher molecular weight byproduct. How can I favor the desired β-ketonitrile?

Answer: This is a classic sign that the self-condensation of your starting nitrile is outcompeting the desired reaction with the ester. Here are several factors to consider and optimize:

  • Base Selection: The choice of base is critical. While classical conditions often use alkali metal alkoxides (e.g., sodium ethoxide), these can sometimes promote self-condensation.[3] Modern protocols often employ stronger, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[1] These bases can rapidly and quantitatively generate the nitrile carbanion, which can then be reacted with the ester.

  • Reaction Temperature: Higher temperatures can increase the rate of all reactions, including the undesired self-condensation.[4] Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help to control the reactivity and favor the desired pathway. Low-temperature conditions are particularly effective when using strong, non-nucleophilic bases.

  • Mode of Addition: The order and rate of reagent addition can significantly impact the outcome. A common strategy to minimize self-condensation is to add the nitrile slowly to a mixture of the base and the ester. This ensures that the concentration of the free nitrile carbanion is kept low at any given time, reducing the likelihood of it reacting with another nitrile molecule. An alternative is to pre-form the nitrile anion at low temperature and then slowly add the ester.

Question 2: I'm observing the formation of multiple byproducts, making purification difficult. What are the likely culprits and how can I simplify the reaction mixture?

Answer: A complex reaction mixture can arise from several competing side reactions. Beyond self-condensation, other possibilities include:

  • Transesterification: If you are using an alkoxide base where the alkyl group does not match the alkoxy group of your ester (e.g., sodium methoxide with an ethyl ester), you can get transesterification, leading to a mixture of products. Always match the alkoxide base to the ester's alcohol portion.

  • Ester Self-Condensation (Claisen Condensation): If your ester has α-hydrogens, it can also undergo self-condensation. Using a strong, non-nucleophilic base like LDA can help to selectively deprotonate the more acidic nitrile.

To simplify your reaction mixture, consider the following:

  • Use of a Non-nucleophilic Base: As mentioned, bases like LDA or LHMDS will not participate in nucleophilic attack on the ester, eliminating a potential source of byproducts.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome. Aprotic polar solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) are generally preferred as they can solvate the metal cation of the base without interfering with the reaction.[3] Computational studies have suggested that non-protic solvents can lead to lower activation barriers for the Thorpe reaction.

Question 3: My starting nitrile is sterically hindered. How does this affect the likelihood of self-condensation and what adjustments should I make?

Answer: Steric hindrance around the α-carbon of the nitrile can actually be advantageous in minimizing self-condensation. The bulky substituents can disfavor the approach of the nitrile carbanion to another hindered nitrile molecule. However, it can also slow down the desired reaction with the ester.

To address this, you may need to:

  • Use a Stronger, More Hindered Base: A base like LHMDS can be effective in deprotonating sterically hindered nitriles.

  • Increase Reaction Time or Temperature: While generally favoring lower temperatures, with highly hindered substrates, a carefully controlled increase in temperature or a longer reaction time may be necessary to achieve a reasonable conversion. It is a delicate balance that will require empirical optimization.

Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometry of reagents?

A: Typically, a slight excess of the nitrile (1.1 to 1.5 equivalents) and the base (1.1 to 1.5 equivalents) relative to the ester is used to drive the reaction to completion. However, if self-condensation is a major issue, it may be beneficial to use the nitrile as the limiting reagent and add it slowly to an excess of the ester and base.

Q: How can I effectively quench the reaction?

A: The reaction is typically quenched by the addition of an aqueous acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride.[5] This neutralizes the basic reaction mixture and protonates the enolate of the β-ketonitrile product. It is often advisable to perform the quench at a low temperature to minimize potential degradation of the product.

Q: What are the best practices for purifying β-ketonitriles from self-condensation byproducts?

A: Purification can often be achieved by flash column chromatography on silica gel. The polarity difference between the desired β-ketonitrile and the more polar Thorpe dimer is usually sufficient for separation. In some cases, distillation under reduced pressure can be effective, but care must be taken as β-ketonitriles can be thermally unstable.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation using a Strong, Non-nucleophilic Base

This protocol is designed for the synthesis of a β-ketonitrile from an ester and a nitrile, employing slow addition to minimize self-condensation.

Materials:

  • Ester (1.0 eq)

  • Nitrile (1.2 eq)

  • Lithium Diisopropylamide (LDA) solution (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ester and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred solution of the ester over 20-30 minutes.

  • In a separate flame-dried flask, dissolve the nitrile in anhydrous THF.

  • Slowly add the nitrile solution to the reaction mixture at -78 °C over 30-60 minutes using the dropping funnel.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Protocol Workflow Start Start Ester_THF Dissolve Ester in THF Start->Ester_THF Cool Cool to -78 °C Ester_THF->Cool Add_LDA Slowly Add LDA Cool->Add_LDA Slow_Add_Nitrile Slowly Add Nitrile Solution Add_LDA->Slow_Add_Nitrile Nitrile_THF Prepare Nitrile in THF Nitrile_THF->Slow_Add_Nitrile Stir Stir at -78 °C Slow_Add_Nitrile->Stir Quench Quench with aq. NH4Cl Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: Workflow for minimizing self-condensation.

Data Summary Table

The following table provides a qualitative summary of the expected outcomes when varying key reaction parameters to minimize self-condensation.

ParameterConditionExpected Impact on Self-CondensationRationale
Base Sterically hindered, non-nucleophilic (e.g., LDA, LHMDS)Significantly Reduced Rapidly forms the nitrile carbanion, which can be trapped by the ester before it reacts with another nitrile molecule. The bulky nature of the base can also disfavor the formation of the Thorpe dimer.
Alkoxides (e.g., NaOEt, KOtBu)Moderate to High Can be effective, but may require more careful control of other parameters. Can also lead to transesterification if not matched to the ester.
Temperature Low (-78 °C to 0 °C)Reduced Decreases the rate of the self-condensation reaction more significantly than the desired acylation.
Ambient to RefluxIncreased Higher kinetic energy increases the frequency of all collisions, including those leading to the undesired byproduct.
Addition Mode Slow addition of nitrile to ester/base mixtureReduced Maintains a low concentration of the nucleophilic nitrile carbanion, favoring reaction with the more abundant ester.
Rapid mixing of all reagentsIncreased High initial concentration of the nitrile carbanion can lead to rapid self-condensation.
Solvent Aprotic Polar (e.g., THF, DME)Generally Favorable Good for solvating the reagents without interfering with the reaction.
Protic (e.g., Ethanol)Can be Problematic Can protonate the nitrile carbanion, reducing its effective concentration and potentially leading to other side reactions.

References

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

  • Process for the preparation of beta-ketonitriles.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • Process for producing beta-ketonitrile compound.
  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Optimization of the Thorpe–Ziegler cyclization. ResearchGate. [Link]

  • Preparation of Nitriles. Chemistry Steps. [Link]

  • Nitriles to Esters. Chemistry Steps. [Link]

  • All About Polar Solvents Effects. Unacademy. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Amide synthesis from esters with nitriles under solvent-free conditions using molecular iodine as a catalyst. PubMed. [Link]

  • Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. [Link]

  • The Preparation of Nitriles. ACS Publications. [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. [Link]

  • Tuning reaction products by constrained optimisation. ePrints Soton. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: 2,4,4-Trimethyl-3-oxopentanenitrile

Welcome to the comprehensive technical support guide for 2,4,4-Trimethyl-3-oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2,4,4-Trimethyl-3-oxopentanenitrile. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and application of this versatile β-ketonitrile. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both safety and success in your research endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of 2,4,4-Trimethyl-3-oxopentanenitrile.

Q1: What are the primary hazards associated with 2,4,4-Trimethyl-3-oxopentanenitrile?

A1: 2,4,4-Trimethyl-3-oxopentanenitrile is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It is crucial to avoid all personal contact, including inhalation of any dust or vapors.[2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.[1][3] If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[4]

Q3: What are the recommended storage conditions for 2,4,4-Trimethyl-3-oxopentanenitrile?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Some suppliers recommend refrigerated storage between 2-8°C.[4][5] It should be stored away from incompatible materials, particularly strong oxidizing agents.[1]

Q4: What is the solubility profile of 2,4,4-Trimethyl-3-oxopentanenitrile?

A4: It is very slightly soluble in water but soluble in solvents like methanol and acetone.[1] It is generally considered insoluble in water.[6]

Q5: Is this compound stable? What are its incompatibilities?

A5: 2,4,4-Trimethyl-3-oxopentanenitrile is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents.[1] Contact with strong acids or bases may also promote unwanted reactions or degradation.

Summary of Physical and Chemical Properties
PropertyValueSource(s)
Synonyms Pivaloylacetonitrile, 4,4-Dimethyl-3-oxopentanenitrile, 4,4-Dimethyl-3-oxovaleronitrile[1][3]
Molecular Formula C7H11NO[1]
Molecular Weight 125.17 g/mol [3]
Appearance White to very pale yellow crystal/powder[1]
Melting Point 66-69 °C[6]
Boiling Point 125-126 °C at 22 mmHg[6]
Solubility Very slightly soluble in water; Soluble in methanol, acetone[1]

Section 2: Experimental and Troubleshooting Guides

This section provides practical advice for common issues encountered during the synthesis and application of 2,4,4-Trimethyl-3-oxopentanenitrile. As a versatile building block for heterocyclic compounds, its reactivity is key to its utility in drug discovery.[7]

Workflow for Handling and Use

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Workup & Purification cluster_disposal Waste Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Solid Compound B->C D Dissolve in Appropriate Anhydrous Solvent C->D E Set up Reaction (e.g., Condensation) D->E F Quench Reaction (e.g., with acid) E->F G Extraction F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Segregate Waste (Solid & Liquid) H->I J Dispose via EHS Guidelines I->J

Caption: Standard laboratory workflow for 2,4,4-Trimethyl-3-oxopentanenitrile.

Troubleshooting Synthesis Reactions (e.g., Claisen Condensation)

The primary method for synthesizing β-ketonitriles like 2,4,4-Trimethyl-3-oxopentanenitrile is the base-catalyzed condensation between an ester and a nitrile.[8]

Q6: My condensation reaction to synthesize a derivative from 2,4,4-Trimethyl-3-oxopentanenitrile is giving a low yield. What are the potential causes?

A6: Low yields in these reactions can stem from several factors:

  • Insufficiently Anhydrous Conditions: The carbanion intermediate formed by deprotonation of the nitrile is highly basic and will be quenched by any residual water in your solvent or on your glassware. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.

  • Incorrect Base Stoichiometry: The β-ketonitrile product is more acidic than the starting nitrile. Therefore, you may need to use more than one equivalent of base to drive the reaction to completion.[9]

  • Base-Catalyzed Side Reactions: A common side reaction is the base-catalyzed alcoholysis of the ester starting material, which consumes your reagents.[9] This can be minimized by controlling the reaction temperature and addition rate of reagents.

  • Reaction Temperature: While some condensations require heat to proceed, excessive temperatures can lead to decomposition or side reactions. Optimization of the reaction temperature is crucial.[10]

Q7: I've isolated an oily product when I expected a solid. What should I do?

A7: An oily product suggests the presence of impurities that are depressing the melting point.

  • Verify Purity: Analyze a small sample by TLC or ¹H NMR to assess its purity.

  • Purification Strategy: If impurities are present, consider purification by column chromatography. Due to the polarity of the ketone and nitrile groups, a solvent system such as hexane/ethyl acetate is a good starting point.

  • Inducing Crystallization: If the product is relatively pure but remains an oil, you can try to induce crystallization. This can sometimes be achieved by dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystallization.

Q8: During the aqueous workup of my reaction, I'm concerned about hydrolyzing the nitrile group. How can I avoid this?

A8: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions, especially with heating.[11][12]

  • Use Mild Conditions: During workup, use dilute acid (like 1M HCl) to neutralize the reaction mixture and keep the temperature low (e.g., using an ice bath).[13]

  • Minimize Contact Time: Perform extractions and washes efficiently to minimize the time the compound is in contact with the aqueous acidic or basic solution.

  • Avoid Strong Bases in Workup: Do not use strong bases like NaOH for washes if your target molecule is sensitive. A milder base like sodium bicarbonate solution is often a better choice.

Troubleshooting Heterocycle Formation

2,4,4-Trimethyl-3-oxopentanenitrile is a precursor for various heterocycles like pyridines and pyrimidines, which are important in drug discovery.[4][8]

Q9: I am attempting to synthesize a substituted pyridine, but the reaction is complex and the desired product is difficult to isolate. What are some common challenges?

A9: The synthesis of heterocycles can be complex, often involving multiple steps or cascade reactions.[7]

  • Reaction Control: The formation of intermediates, such as β-enaminonitriles, needs to be controlled.[6] The choice of catalyst and reaction conditions is critical to steer the reaction towards the desired cyclized product.

  • Purification of Polar Compounds: Heterocyclic compounds are often polar and can be challenging to purify. You may need to use more polar solvent systems for chromatography (e.g., dichloromethane/methanol).

  • Characterization: Ensure you have thoroughly characterized your product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the heterocyclic ring.

Decision Tree for Low Yield in Condensation Reactions

G start Low Yield Observed q1 Were conditions strictly anhydrous? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was base stoichiometry >1 equivalent? yes1->q2 action1 Action: Flame-dry glassware, use anhydrous solvents. no1->action1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Check for side products (e.g., hydrolyzed ester). yes2->q3 action2 Action: Increase base to >1 equivalent. no2->action2 action3 Action: Optimize temperature and addition rate. q3->action3

Caption: Troubleshooting low yields in condensation reactions.

Section 3: Disposal and Decontamination

Q10: How should I dispose of waste containing 2,4,4-Trimethyl-3-oxopentanenitrile?

A10: All waste containing this compound should be treated as hazardous.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: You may be able to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[14]

  • Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.[14] Do not discharge into sewers or waterways.[2]

Q11: What is the procedure for cleaning up a small spill?

A11: For a small spill, first ensure the area is well-ventilated and eliminate any ignition sources.[15] Wearing appropriate PPE, absorb the spill with an inert material like sand, earth, or vermiculite.[2] Collect the material into a suitable, labeled container for disposal.[2] After cleanup, decontaminate the area and any equipment used.

References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • MSDS of 4-Methyl-3-oxo-pentanenitrile. ChemSrc. Available from: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available from: [Link]

  • 4,4-dimethyl-3-oxopentanenitrile. ChemBK. Available from: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: [Link]

  • 4-Methyl-3-oxopentanenitrile | C6H9NO. PubChem. Available from: [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo- | C7H11NO. PubChem. Available from: [Link]

  • Synthesis method of 4-methyl-3-oxo-valeronitrile. Google Patents.
  • Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. AIDIC - The Italian Association of Chemical Engineering. Available from: [Link]

  • Disposal of Waste Solvents. NUS Chemistry. Available from: [Link]

  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available from: [Link]

Sources

Optimization

common experimental issues with 2,4,4-Trimethyl-3-oxopentanenitrile

Troubleshooting Guide This section addresses specific problems that may be encountered during the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile, typically prepared via a base-catalyzed condensation of methyl pivalate...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile, typically prepared via a base-catalyzed condensation of methyl pivalate and propionitrile.[1][2]

Problem: Low or No Product Yield

A diminished or absent yield is the most common issue. The root cause often lies in the sensitivity of the base-catalyzed condensation reaction to specific experimental parameters.

Potential Causes & Recommended Solutions
  • Inactive Base (e.g., Sodium Hydride):

    • Causality: Sodium hydride (NaH) is a highly reactive base that degrades upon exposure to atmospheric moisture, forming inactive sodium hydroxide. An aged or improperly stored bottle of NaH will have significantly reduced activity, failing to deprotonate the propionitrile effectively.

    • Solution: Use a fresh bottle of NaH, preferably from a recently opened, tightly sealed container. If using an older bottle, test a small amount for reactivity (e.g., with a protic solvent like isopropanol, with extreme caution) or use a significant excess. The synthesis often employs an 80% suspension of NaH in mineral oil; ensure you are calculating molar equivalents based on the active reagent weight.[2]

  • Presence of Moisture:

    • Causality: The reaction relies on the generation of a potent carbanion from propionitrile. Any protic contaminants, especially water, will quench this carbanion, halting the reaction. Moisture can be introduced via wet solvents, glassware, or reagents.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Solvents like toluene must be anhydrous; use a freshly distilled or commercially available anhydrous grade. Propionitrile and methyl pivalate should also be dry.

  • Suboptimal Reaction Temperature:

    • Causality: The condensation requires sufficient thermal energy to proceed at a reasonable rate. The patented synthesis specifies heating the initial mixture of methyl pivalate and NaH in toluene to 90°C before the dropwise addition of propionitrile.[2] Temperatures that are too low will result in a sluggish or incomplete reaction.

    • Solution: Use a thermocouple-controlled heating mantle to maintain a stable reaction temperature of 90°C. Monitor the reaction for signs of hydrogen gas evolution, which indicates the reaction is proceeding.[2]

  • Improper Workup and Acidification:

    • Causality: After the reaction, the product exists as a sodium salt in the aqueous phase. To isolate the neutral organic product, the aqueous layer must be carefully acidified to protonate the enolate. Incorrect pH targeting can lead to product loss.

    • Solution: After extracting the reaction mixture with water, cool the aqueous phase in an ice bath. Slowly add concentrated HCl or another strong acid until the pH reaches approximately 2.[2] The product will separate as an oil. Ensure thorough extraction of the acidified aqueous phase with a suitable organic solvent (e.g., chloroform or diethyl ether) to recover all of the product.[2]

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed check_base Is the Sodium Hydride fresh and active? start->check_base check_moisture Were all reagents, solvents, and glassware rigorously dried? check_base->check_moisture Yes sol_base Solution: Use fresh NaH from a new, sealed container. check_base->sol_base No check_temp Was the reaction temperature maintained at 90°C? check_moisture->check_temp Yes sol_moisture Solution: Flame-dry glassware; use anhydrous solvents. check_moisture->sol_moisture No check_workup Was the aqueous phase acidified to pH ~2 during workup? check_temp->check_workup Yes sol_temp Solution: Use a thermocouple to ensure stable heating. check_temp->sol_temp No sol_workup Solution: Carefully monitor pH during acidification and extract thoroughly. check_workup->sol_workup No end_node Yield Improved check_workup->end_node Yes sol_base->end_node sol_moisture->end_node sol_temp->end_node sol_workup->end_node

Caption: Decision tree for troubleshooting low product yield.

Problem: Product Contains Significant Impurities

Even with a good yield, purity is paramount. Impurities often arise from side reactions or incomplete conversion.

Potential Causes & Recommended Solutions
  • Unreacted Starting Materials:

    • Causality: Incomplete reaction due to any of the factors listed for low yield will result in the presence of methyl pivalate and propionitrile in the crude product.

    • Solution: Ensure the reaction goes to completion by monitoring hydrogen evolution and allowing for sufficient reaction time (e.g., 2.5 hours for addition, followed by a period to ensure gas evolution ceases).[2] Purification by vacuum distillation is effective at removing lower-boiling starting materials.[2]

  • Side Products:

    • Causality: β-ketonitriles can be susceptible to further reactions or decomposition under harsh conditions. For instance, prolonged exposure to strong base or high temperatures could lead to side reactions.

    • Solution: Adhere to the recommended reaction time and temperature. Avoid unnecessarily high temperatures during distillation. A good vacuum is critical to allow distillation at a lower temperature (e.g., 87°C at 11 Torr).[2]

  • Contamination from Workup:

    • Causality: The mineral oil from the NaH dispersion can contaminate the product if not properly removed.

    • Solution: During the aqueous workup, perform several washes of the combined organic layers with water or brine to remove water-soluble impurities and salts. The final vacuum distillation will effectively separate the non-volatile mineral oil from the product.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: What is the standard synthesis protocol for 2,4,4-Trimethyl-3-oxopentanenitrile?

A1: The most cited method is a base-catalyzed condensation reaction. A detailed protocol based on a patented procedure is summarized below.[2]

ParameterValue
Reactant 1 Methyl Pivalate (2.0 mol)
Reactant 2 Propionitrile (2.0 mol)
Base Sodium Hydride (80% in oil, 2.0 mol)
Solvent Anhydrous Toluene (1500 mL)
Catalyst Methanol (1 mL, to initiate)
Temperature 90°C
Procedure 1. Heat Methyl Pivalate and NaH in Toluene to 90°C. 2. Add Methanol. 3. Dropwise add Propionitrile over 2.5 hours. 4. Stir until H₂ evolution ceases.
Workup 1. Extract with water. 2. Acidify aqueous phase to pH 2 with HCl. 3. Separate the resulting oil and extract the aqueous phase with chloroform. 4. Combine organic phases, dry, and concentrate.
Purification Vacuum Distillation (87°C / 11 Torr)
Reported Yield 81.2%
General Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Condensation cluster_workup Workup & Isolation reagents Methyl Pivalate + Sodium Hydride + Toluene heating Heat to 90°C reagents->heating addition Dropwise addition of Propionitrile (over 2.5h) heating->addition stirring Stir until H₂ evolution stops addition->stirring extraction Aqueous Extraction stirring->extraction acidification Acidify to pH 2 extraction->acidification separation Separate Oil & Extract Aqueous Layer acidification->separation purification Purification: Vacuum Distillation separation->purification product Final Product: 2,4,4-Trimethyl-3- oxopentanenitrile purification->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Handling and Storage

Q2: How should 2,4,4-Trimethyl-3-oxopentanenitrile and its precursors be stored?

A2: Proper storage is critical for reagent stability and safety.

  • 2,4,4-Trimethyl-3-oxopentanenitrile: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as oxidizing agents.[4]

  • Sodium Hydride (NaH): This is a water-reactive and flammable solid. It must be stored under an inert atmosphere (e.g., in its original sealed container) and away from any sources of moisture or protic solvents.

  • Anhydrous Solvents (Toluene): Store over molecular sieves or under an inert atmosphere to prevent moisture absorption.

Q3: What are the primary safety hazards and necessary precautions?

A3: The related compound, 4,4-Dimethyl-3-oxopentanenitrile, is classified as toxic if swallowed and causes skin and serious eye irritation.[4] Similar precautions should be taken for the 2,4,4-trimethyl derivative.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[3][5] Avoid all personal contact.[5] Wash hands thoroughly after handling.[3][4]

  • Spills: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal.[5] Avoid breathing vapors from the spill.[5]

Chemical Properties and Characterization

Q4: What is the expected reactivity of this molecule?

A4: As a β-ketonitrile, this compound is a valuable synthetic intermediate.[1] The presence of both a ketone and a nitrile group, along with an acidic α-proton, allows for a wide range of reactions. It can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and pyrimidines, which are important scaffolds in medicinal chemistry.[1]

Q5: What analytical data should I expect for confirming the product's identity?

A5: While a specific public spectrum for 2,4,4-trimethyl-3-oxopentanenitrile is not available, its structure allows for clear predictions for common analytical techniques:

  • ¹H NMR: Expect signals corresponding to:

    • A singlet for the nine protons of the tert-butyl group.

    • A doublet for the three protons of the methyl group at the C2 position.

    • A quartet for the single proton at the C2 position.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon, the ketone carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the methine and methyl carbons at the C2 position.

  • IR Spectroscopy: Look for characteristic absorption bands:

    • A strong, sharp peak for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹.

    • A strong peak for the ketone (C=O) stretch, typically around 1715 cm⁻¹.

  • Mass Spectrometry: The molecular weight is 139.19 g/mol . Expect a molecular ion peak (M⁺) corresponding to this mass and characteristic fragmentation patterns (e.g., loss of the tert-butyl group).

References

  • 4-Methyl-3-oxopentanenitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Pentanenitrile, 4,4-dimethyl-3-oxo- PubChem Entry. National Center for Biotechnology Information. [Link]

  • Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Science of Synthesis. [Link]

  • Process for the production of 3-oxonitriles.
  • Make 2-(p-chlorophenyl)-3-oxopentanenitrile. YouTube. [Link]

  • Transition Metal–Free Synthesis of Vinyl Nitriles from Aldehydes with Acetonitrile at Room Temperature. ResearchGate. [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES. [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). National Institutes of Health. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]

  • 2-(4-Chlorophenyl)-3-oxopentanenitrile PubChem Entry. National Center for Biotechnology Information. [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Archives. [Link]

  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. [Link]

  • 2,2,4-Trimethyl-3-pentanone. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

Welcome to the technical support center for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high yields of this valuable synthetic building block.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile, which is primarily synthesized via a base-catalyzed condensation of an ester (methyl pivalate) and a nitrile (propionitrile).[1]

Issue 1: Low or No Yield of 2,4,4-Trimethyl-3-oxopentanenitrile

Question: My reaction has resulted in a significantly lower yield than expected, or has failed to produce any of the desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield is a common yet multifaceted problem. The root cause often lies in one of the following areas:

Possible Cause 1: Inactive or Insufficient Base

  • Scientific Rationale: The reaction mechanism hinges on the deprotonation of the α-carbon of the nitrile by a strong base to form a nucleophilic carbanion.[1] If the base is not strong enough, is not present in sufficient quantity, or has degraded due to improper handling, this crucial first step will be inefficient, leading to poor or no product formation. Sodium hydride (NaH) is a commonly used base for this transformation.[1][2]

  • Troubleshooting Steps:

    • Verify Base Quality: Use a fresh, unopened container of sodium hydride or other strong base. Older reagents can be less reactive.

    • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

    • Optimize Stoichiometry: A molar excess of the base is often required to drive the reaction to completion. Experiment with increasing the molar equivalents of the base relative to the limiting reagent.

Possible Cause 2: Sub-optimal Reaction Temperature

  • Scientific Rationale: Temperature plays a critical role in reaction kinetics. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to decomposition of reactants, intermediates, or the final product.[4] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Troubleshooting Steps:

    • Monitor and Control Temperature: Use a reliable heating mantle with a temperature controller and a thermometer to accurately monitor the internal reaction temperature.

    • Incremental Temperature Adjustment: If the reaction is sluggish, consider a stepwise increase in temperature, monitoring the reaction progress at each stage using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

Possible Cause 3: Purity of Starting Materials

  • Scientific Rationale: Impurities in the starting materials (methyl pivalate, propionitrile) or solvent can interfere with the reaction.[3] For instance, acidic impurities can quench the base, while other reactive species can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them by distillation before use.

    • Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize the introduction of contaminants.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing a significant amount of byproducts, complicating purification and reducing the overall yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is often a consequence of side reactions competing with the desired synthetic pathway.

Possible Cause 1: Self-Condensation of the Nitrile (Thorpe-Ziegler Reaction)

  • Scientific Rationale: Under strongly basic conditions, the carbanion generated from the nitrile can react with another molecule of the nitrile in a self-condensation reaction.[6] This is more likely to occur if the ester is added too slowly or if there are localized "hot spots" of high base concentration.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the ester to the mixture of the base and nitrile at a steady, controlled rate.

    • Ensure Efficient Mixing: Vigorous and continuous stirring is crucial to maintain a homogenous reaction mixture and prevent localized high concentrations of reagents.[3]

Possible Cause 2: Hydrolysis of Ester or Nitrile

  • Scientific Rationale: If there is residual water in the reaction mixture, it can lead to the hydrolysis of the ester (methyl pivalate) to pivalic acid or the nitrile (propionitrile) to propionamide and subsequently propionic acid. These hydrolyzed products will not participate in the desired reaction.

  • Troubleshooting Steps:

    • Strict Anhydrous Technique: As mentioned previously, meticulous adherence to anhydrous techniques is paramount.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere will prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

This protocol is a representative procedure based on established methods.[1][2]

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (for workup)

  • Chloroform or other suitable extraction solvent

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, suspend sodium hydride in anhydrous toluene.

  • Add propionitrile to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add methyl pivalate via the dropping funnel to the refluxing mixture.

  • Continue to reflux the reaction mixture for several hours, monitoring its progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess sodium hydride by the slow addition of water.

  • Separate the aqueous and organic layers.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2,4,4-Trimethyl-3-oxopentanenitrile.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile?

A1: The synthesis proceeds via a Claisen-type condensation reaction. The key steps are:

  • Deprotonation: A strong base, such as sodium hydride, removes a proton from the α-carbon of propionitrile to generate a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl pivalate.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-ketonitrile product, 2,4,4-Trimethyl-3-oxopentanenitrile.[1]

Reaction_Mechanism Propionitrile Propionitrile Carbanion Carbanion Propionitrile->Carbanion + Base Methyl_Pivalate Methyl_Pivalate Tetrahedral_Intermediate Tetrahedral_Intermediate Carbanion->Tetrahedral_Intermediate + Methyl Pivalate Product 2,4,4-Trimethyl-3-oxopentanenitrile Tetrahedral_Intermediate->Product - Methoxide Base NaH Methoxide CH3O- Experimental_Workflow A Setup Anhydrous Reaction Apparatus B Charge with NaH and Toluene A->B C Add Propionitrile B->C D Heat to Reflux C->D E Slowly Add Methyl Pivalate D->E F Reflux and Monitor Reaction E->F G Cool and Quench F->G H Aqueous Workup and Extraction G->H I Purification by Vacuum Distillation H->I J Characterize Final Product I->J

Caption: A typical experimental workflow for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile.

IV. References

  • Process for the production of 3-oxonitriles. (n.d.). Google Patents. Retrieved January 28, 2026, from

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from

  • Troubleshooting low yield in sinapaldehyde chemical synthesis. (n.d.). Benchchem. Retrieved January 28, 2026, from

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ). (n.d.). Beilstein Journals. Retrieved January 28, 2026, from

  • Pinacol Pinacolone Rearrangement Process. (n.d.). BYJU'S. Retrieved January 28, 2026, from

  • Side reactions and byproducts in the synthesis of 2,2-Dimethyl-4-oxopentanenitrile. (n.d.). Benchchem. Retrieved January 28, 2026, from

  • troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. (n.d.). Benchchem. Retrieved January 28, 2026, from

  • The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. (n.d.). Benchchem. Retrieved January 28, 2026, from

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). National Institutes of Health. Retrieved January 28, 2026, from

Sources

Optimization

Technical Support Center: Catalyst Selection for 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis

Welcome to the technical support center for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, we delve into the nuances of catalyst selection and reaction optimization, drawing from established synthetic methodologies to ensure your success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2,4,4-Trimethyl-3-oxopentanenitrile?

The synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile, a β-ketonitrile, is most commonly achieved through a base-catalyzed condensation reaction. This approach is a variant of the Claisen condensation, where a nitrile's α-carbon is deprotonated by a strong base to form a nucleophilic carbanion, which then attacks an electrophilic ester.[1] The subsequent elimination of an alkoxide results in the desired β-ketonitrile.[1]

The two main strategies are:

  • Condensation of an Ester and a Nitrile: The most prevalent method involves the reaction of methyl pivalate with propionitrile.[1] Strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) are typically used as catalysts in a suitable solvent like toluene or benzene.[1]

  • Acylation of a Nitrile with an Acyl Chloride: An alternative route is the acylation of a nitrile with an acyl chloride. For a similar compound, 4-methyl-3-oxo-valeronitrile, isobutyryl chloride is reacted with acetonitrile in the presence of a base like potassium methoxide.[2]

Q2: What is the mechanistic role of the catalyst in the base-catalyzed synthesis?

The catalyst, typically a strong base, plays a crucial role in initiating the condensation reaction. The mechanism proceeds as follows:

  • Deprotonation: The strong base abstracts a proton from the α-carbon of the nitrile (propionitrile in this case), creating a resonance-stabilized carbanion.[1] This is the key nucleophile in the reaction.

  • Nucleophilic Attack: The nitrile carbanion then attacks the electrophilic carbonyl carbon of the ester (methyl pivalate).[1]

  • Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide group (e.g., methoxide from methyl pivalate) to yield the final β-ketonitrile product.[1]

The strength of the base is critical to ensure a sufficient concentration of the nitrile carbanion to drive the reaction forward.

Q3: What are the key differences and considerations when choosing between sodium hydride (NaH) and sodium alkoxides (e.g., potassium methoxide) as catalysts?

Both sodium hydride and sodium alkoxides are effective catalysts, but they have distinct properties that influence their application:

FeatureSodium Hydride (NaH)Sodium Alkoxides (e.g., Potassium Methoxide)
Basicity Very strong, non-nucleophilic base.Strong bases, but also nucleophilic.
Byproducts Generates hydrogen gas upon reaction with acidic protons, which must be safely vented.Generates the corresponding alcohol (e.g., methanol), which can participate in side reactions or affect the reaction equilibrium.
Solubility Insoluble in most organic solvents, leading to heterogeneous reaction mixtures.Generally more soluble in organic solvents, leading to homogeneous reaction mixtures.
Handling Pyrophoric solid, requires careful handling under an inert atmosphere.Can be easier to handle, often available as solutions in alcohols.[3]

Q4: Are there metal-catalyzed alternatives for the synthesis of β-ketonitriles?

Yes, transition metal-catalyzed methods offer alternative routes to β-ketonitriles. These methods can sometimes provide better functional group tolerance and milder reaction conditions. Examples include:

  • Palladium-catalyzed carbopalladation: This method involves the addition of organoboron reagents to dinitriles, catalyzed by a palladium complex like Pd(acac)₂ with a bipyridine ligand.[4]

  • Nickel-catalyzed carbonylative coupling: This approach utilizes a nickel(II) pincer complex to catalyze the coupling of α-bromonitriles with alkylzinc reagents in the presence of carbon monoxide.[5]

While these methods are powerful, they may require more specialized starting materials and catalysts compared to the classical base-catalyzed condensation.

Troubleshooting Guide

Encountering issues in the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile is not uncommon. This guide provides a structured approach to diagnosing and resolving potential problems.

TroubleshootingGuide start Start Troubleshooting low_yield Low or No Product Yield start->low_yield impurity Presence of Significant Impurities start->impurity workup_issue Difficult Product Isolation start->workup_issue check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions catalyst_activity Assess Catalyst Activity low_yield->catalyst_activity identify_impurity Identify Impurity Structure (NMR, MS) impurity->identify_impurity emulsion Emulsion during Extraction? workup_issue->emulsion oily_product Product is an Oil? workup_issue->oily_product incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction sol_reagents Use fresh, dry reagents. Ensure correct molar ratios. check_reagents->sol_reagents check_conditions->incomplete_reaction catalyst_activity->incomplete_reaction sol_catalyst Use fresh catalyst. Ensure inert atmosphere for NaH. catalyst_activity->sol_catalyst side_reactions Side Reactions Dominating? incomplete_reaction->side_reactions No sol_conditions Increase reaction time or temperature. Monitor with TLC/GC. incomplete_reaction->sol_conditions Yes sol_self_condensation Slowly add ester to nitrile/base mixture. Lower reaction temperature. side_reactions->sol_self_condensation Yes self_condensation Self-condensation of Nitrile or Ester? identify_impurity->self_condensation hydrolysis Hydrolysis of Product? self_condensation->hydrolysis No self_condensation->sol_self_condensation Yes sol_hydrolysis Ensure anhydrous conditions. Careful pH adjustment during workup. hydrolysis->sol_hydrolysis Yes sol_emulsion Add brine. Filter through celite. emulsion->sol_emulsion Yes sol_oily_product Purify via vacuum distillation or column chromatography. oily_product->sol_oily_product Yes

Caption: Troubleshooting Decision Tree for 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis using Sodium Hydride

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Propionitrile (anhydrous)

  • Methyl pivalate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas (N₂ or Ar) setup.

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.1 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.

  • Wash the sodium hydride with anhydrous toluene to remove the mineral oil.

  • Add fresh anhydrous toluene to the flask, followed by the dropwise addition of propionitrile (1.2 eq) at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure the formation of the nitrile anion.

  • Cool the reaction mixture to 0 °C and add a solution of methyl pivalate (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the aqueous layer is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Base-Catalyzed Synthesis using Potassium Methoxide

This protocol is based on a similar synthesis of a β-ketonitrile.[2]

Materials:

  • Potassium methoxide

  • Acetonitrile (anhydrous)

  • Pivaloyl chloride

  • Hydrochloric acid solution (2 M)

  • Ethyl acetate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add potassium methoxide (2.0 eq) and anhydrous acetonitrile (3.0 eq).

  • Heat the mixture to reflux (approximately 82 °C) with stirring.

  • Under reflux, add pivaloyl chloride (1.0 eq) dropwise over 30 minutes.

  • Continue refluxing for 3-4 hours, monitoring the reaction by GC.

  • After the reaction is complete, cool the mixture to 0-5 °C.

  • Adjust the pH of the solution to 5-6 by the dropwise addition of 2 M HCl.

  • Separate the oily product layer. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with water, and then brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Catalyst Selection Workflow

Choosing the optimal catalyst and reaction conditions is paramount for a successful synthesis. The following workflow provides a systematic approach to catalyst selection.

CatalystSelection start Start: Define Synthesis Goals (Yield, Purity, Scale) lit_review Literature Review for Analogous Syntheses start->lit_review initial_choice Initial Catalyst Choice lit_review->initial_choice strong_base Strong Base Catalysis (NaH, NaOMe, etc.) initial_choice->strong_base Classical Approach transition_metal Transition Metal Catalysis (Pd, Ni) initial_choice->transition_metal Milder Conditions/ Functional Group Tolerance base_screening Screen Bases (NaH vs. NaOMe) strong_base->base_screening metal_ligand_screening Screen Metal Precursors and Ligands transition_metal->metal_ligand_screening solvent_screening Screen Solvents (Toluene, THF, etc.) base_screening->solvent_screening temp_optimization Optimize Temperature and Reaction Time solvent_screening->temp_optimization optimization Reaction Optimization temp_optimization->optimization additive_screening Screen Additives (e.g., Acids/Bases) metal_ligand_screening->additive_screening additive_screening->optimization scale_up Scale-up and Process Safety Assessment optimization->scale_up Optimized Conditions final_protocol Finalized Protocol scale_up->final_protocol

Caption: Systematic Workflow for Catalyst Selection and Optimization.

References

  • CN101948386A. (n.d.). Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Google Patents.
  • CN113185428B. (n.d.). Synthesis method of 4-methyl-3-oxo-valeronitrile. Google Patents.
  • Donslund, A. S., Neumann, K., Corneliussen, N. P., & Skrydstrup, T. (2019). Access to β-Ketonitriles through Nickel-Catalyzed Carbonylative Coupling of α-Bromonitriles with Alkylzinc Reagents.
  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867.

Sources

Reference Data & Comparative Studies

Validation

alternative synthesis routes for 2,4,4-Trimethyl-3-oxopentanenitrile

Executive Summary 2,4,4-Trimethyl-3-oxopentanenitrile (CAS: 29509-04-4), also known as -methyl-pivaloylacetonitrile, is a critical -ketonitrile building block used in the synthesis of sterically hindered heterocycles (is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,4-Trimethyl-3-oxopentanenitrile (CAS: 29509-04-4), also known as


-methyl-pivaloylacetonitrile, is a critical 

-ketonitrile building block used in the synthesis of sterically hindered heterocycles (isoxazoles, pyrazoles) and advanced agrochemicals.[1][2][3][4] Its structure features a bulky tert-butyl group adjacent to a ketone, coupled with an

-methyl substituted nitrile.[5]

This guide evaluates three synthesis routes, prioritizing scalability, safety, and atom economy.[5] The Base-Mediated Condensation of Methyl Pivalate and Propionitrile is identified as the superior industrial approach, with a distinction made between the high-yield Sodium Hydride (NaH) method and the safer, scalable Sodium Methoxide (NaOMe) alternative.[5]

Strategic Analysis: The Synthetic Challenge

The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile presents two primary chemical challenges:

  • Steric Hindrance: The tert-butyl group on the pivaloyl moiety creates significant steric bulk, reducing the electrophilicity of the carbonyl carbon and slowing nucleophilic attack.[5]

  • 
    -Proton Acidity:  The target molecule has an acidic proton at the C2 position (between the carbonyl and nitrile), making it susceptible to side reactions or over-alkylation if not carefully controlled.[5]
    
Pathway Comparison Overview
MetricRoute A: NaH Condensation Route B: NaOMe Condensation Route C: Stepwise Alkylation
Reagents Methyl Pivalate + Propionitrile + NaHMethyl Pivalate + Propionitrile + NaOMePivaloylacetonitrile + MeI + Base
Yield High (80-85%)Moderate-High (70-80%)Moderate (Two Steps)
Safety Profile High Risk (H

evolution, pyrophoric)
Medium Risk (Flammable solvents)Medium Risk (Methyl Iodide toxicity)
Scalability Poor (Safety limits batch size)Excellent (Standard reactor compatible)Poor (Atom economy, multiple steps)
Cost Efficiency High (Cheap reagents)Very High (Cheapest reagents)Low (Expensive starting material)

Detailed Synthesis Routes

Route A: The High-Yield Standard (Sodium Hydride)

This route utilizes sodium hydride (NaH) to irreversibly deprotonate propionitrile, generating a potent carbanion that attacks methyl pivalate.[5] It is the benchmark for yield but poses significant safety hazards at scale.[5]

  • Mechanism: Claisen-type condensation.[5]

  • Key Advantage: The reaction is driven to completion by the irreversible formation of the enolate salt and hydrogen gas.[5]

Experimental Protocol
  • Preparation: In a dry 3-neck flask under Nitrogen, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous Toluene or THF .

  • Anion Formation: Heat the suspension to 60°C. Add Propionitrile (1.0 eq) dropwise. Note: Evolution of H

    
     gas will occur.[5] Stir for 1 hour to ensure complete formation of the nitrile anion.
    
  • Condensation: Add Methyl Pivalate (0.5 - 0.8 eq) dropwise to the mixture. Maintain temperature at 80-90°C.

    • Expert Insight: Using an excess of the nitrile anion helps overcome the steric hindrance of the pivalate ester.[5]

  • Workup: Cool to 0°C. Quench carefully with Isopropanol (to destroy excess NaH) followed by Water . Acidify the aqueous layer with HCl to pH 3-4 to protonate the enolate.[5]

  • Isolation: Extract with Ethyl Acetate. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Distill under reduced pressure (approx. 87°C at 11 Torr) to obtain the product.
Route B: The Scalable "Green" Alternative (Sodium Methoxide)

For industrial scaling, Sodium Methoxide (NaOMe) is preferred over NaH.[5] The reaction is an equilibrium process; therefore, it requires the continuous removal of the byproduct (methanol) to drive the reaction forward.[5]

  • Mechanism: Equilibrium-driven Claisen condensation.[5]

  • Key Advantage: Avoids hydrogen gas generation; reagents are easier to handle.[5]

Experimental Protocol
  • Reagent Loading: Charge a reactor with Methyl Pivalate (1.0 eq) and Propionitrile (1.2 eq) in Toluene .

  • Catalyst Addition: Add Sodium Methoxide (solid or 30% solution in MeOH, 1.5 eq) .

  • Azeotropic Distillation: Heat the mixture to reflux (100-110°C). Use a Dean-Stark trap or a fractionation column to continuously distill off the Methanol/Toluene azeotrope.[5]

    • Critical Control Point: The reaction will stall if methanol is not removed.[5] Monitor the head temperature to ensure methanol removal.[5]

  • Completion: Continue reflux until the theoretical amount of methanol has been collected (approx. 4-6 hours).

  • Workup: Cool to room temperature. The product exists as a sodium salt precipitate.[5] Add Water to dissolve the salt.[5][6] Separate the organic layer (unreacted starting materials).[5]

  • Acidification: Acidify the aqueous phase with Sulfuric Acid or HCl .[5] The product will oil out.[5][7] Extract, dry, and distill.[2][5][7][6][8]

Route C: Stepwise Alkylation (Laboratory Scale Only)

This route involves methylating the commercially available 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile).[5]

  • Protocol: React Pivaloylacetonitrile with Methyl Iodide (MeI) and Potassium Carbonate (K

    
    CO
    
    
    
    )
    in Acetone or DMF.[5]
  • Drawback: O-alkylation vs. C-alkylation selectivity issues can lower yield.[5] Methyl Iodide is highly toxic and expensive.[5]

Mechanistic Visualization

The following diagram illustrates the parallel pathways for Route A and Route B, highlighting the critical "Drive Force" difference (Gas evolution vs. Azeotropic removal).

SynthesisPathways Start Starting Materials (Methyl Pivalate + Propionitrile) NaH Route A: NaH (Base) Start->NaH NaOMe Route B: NaOMe (Base) Start->NaOMe Anion_A Carbanion Formation (Irreversible, H2 Gas Release) NaH->Anion_A - H2 (Gas) Inter_A Nucleophilic Attack on Ester Anion_A->Inter_A Product_Salt Enolate Salt Intermediate Inter_A->Product_Salt Anion_B Carbanion Equilibrium NaOMe->Anion_B Anion_B->Product_Salt Equilibrium Drive_B Azeotropic Removal of Methanol Drive_B->Product_Salt - MeOH Product_Salt->Drive_B Drives Equilibrium Acid Acid Quench (HCl) Product_Salt->Acid Final 2,4,4-Trimethyl-3-oxopentanenitrile (Target) Acid->Final

Caption: Comparison of the irreversible NaH pathway (Route A) versus the equilibrium-driven NaOMe pathway (Route B).

Troubleshooting & Optimization[5]

  • Low Yield in Route B: Often caused by incomplete removal of methanol.[5] Ensure the distillation column is efficient and the solvent (Toluene) is dry.[5]

  • Solidification: The sodium enolate of the product can form a thick paste in Toluene.[5] Adding a small amount of a co-solvent like DMF (5%) or using mechanical stirring is recommended for large batches.[5]

  • Purity: The crude product may contain unreacted methyl pivalate.[5] Due to the boiling point difference (Methyl Pivalate ~101°C vs. Product ~87°C at 11 Torr), fractional distillation is effective.[5]

References

  • Process for the production of 3-oxonitriles. US Patent 4728743A.[5] Google Patents.[5][9] Link

  • Synthesis of 4-methyl-3-oxo-valeronitrile. CN Patent 113185428B.[5] Google Patents.[5][9] Link

  • Sodium methoxide. ScienceMadness Wiki. Link

  • 2,4,4-Trimethyl-3-oxopentanenitrile Product Data. BLD Pharm. Link

  • A green, economical synthesis of

    
    -ketonitriles. Beilstein Journal of Organic Chemistry. Link
    

Sources

Comparative

A Comparative Guide to the Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile for Researchers and Drug Development Professionals

Introduction: The Significance of 2,4,4-Trimethyl-3-oxopentanenitrile 2,4,4-Trimethyl-3-oxopentanenitrile, a member of the β-ketonitrile class of compounds, is a versatile intermediate in organic synthesis. Its strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4,4-Trimethyl-3-oxopentanenitrile

2,4,4-Trimethyl-3-oxopentanenitrile, a member of the β-ketonitrile class of compounds, is a versatile intermediate in organic synthesis. Its strategic importance lies in the presence of two reactive functional groups: a ketone and a nitrile. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic compounds that are often the core of biologically active molecules.

This guide will focus on the two most prevalent and practical methods for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile:

  • Method 1: Claisen-Type Condensation of a Pivalate Ester with Propionitrile. This classic approach leverages the condensation of an ester with a nitrile in the presence of a strong base.

  • Method 2: Acylation of Propionitrile with Pivaloyl Chloride. This alternative method involves the direct acylation of a nitrile with a more reactive acyl chloride.

A thorough analysis of these methods, including their underlying mechanisms, experimental protocols, and a comparative summary of their respective advantages and disadvantages, is presented to guide the synthetic chemist in selecting the most suitable approach.

Method 1: Claisen-Type Condensation of Methyl Pivalate and Propionitrile

The Claisen-type condensation is a robust and widely employed method for the formation of β-ketonitriles.[1] This reaction involves the base-mediated condensation of an ester with a nitrile. In the case of 2,4,4-Trimethyl-3-oxopentanenitrile, this translates to the reaction of methyl pivalate with propionitrile.[2]

Mechanistic Rationale

The causality behind the experimental choices in this synthesis is rooted in the mechanism of the Claisen condensation.[3] The reaction proceeds through the following key steps:

  • Deprotonation: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile (propionitrile), which is acidic due to the electron-withdrawing effect of the cyano group. This generates a resonance-stabilized carbanion (enolate). The choice of a non-nucleophilic base is crucial to avoid unwanted side reactions, such as the saponification of the ester.[4]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (methyl pivalate).

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the methoxide leaving group to form the final β-ketonitrile product.

The use of a strong base, such as sodium hydride (NaH), is essential to drive the initial deprotonation equilibrium towards the formation of the nitrile anion.[2]

Caption: Mechanism of the Claisen-Type Condensation for 2,4,4-Trimethyl-3-oxopentanenitrile Synthesis.

Experimental Protocol

The following protocol is a representative example of the Claisen-type condensation for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile.

Materials:

  • Methyl pivalate

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Toluene

  • Hydrochloric acid (concentrated)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in dry toluene under a nitrogen atmosphere.

  • Addition of Propionitrile: Propionitrile (1.1 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is then heated to 90°C and stirred for one hour to ensure complete formation of the nitrile anion.[2]

  • Addition of Methyl Pivalate: Methyl pivalate (1.0 equivalent) is added dropwise to the reaction mixture at 90°C. The reaction is continued at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system such as ethyl acetate/hexane.[5]

Method 2: Acylation of Propionitrile with Pivaloyl Chloride

An alternative and often more rapid approach to 2,4,4-Trimethyl-3-oxopentanenitrile is the acylation of propionitrile with the more reactive pivaloyl chloride. This method can offer advantages in terms of reaction time and may proceed under milder conditions.

Mechanistic Rationale

The underlying principle of this method is the nucleophilic attack of the propionitrile anion on the highly electrophilic carbonyl carbon of pivaloyl chloride.

  • Formation of the Nitrile Anion: Similar to the Claisen condensation, a strong base is required to deprotonate propionitrile and generate the nucleophilic carbanion.

  • Nucleophilic Acyl Substitution: The nitrile anion then attacks the carbonyl carbon of pivaloyl chloride. The chloride ion is an excellent leaving group, facilitating the rapid formation of the carbon-carbon bond and yielding the desired β-ketonitrile.

The high reactivity of the acyl chloride often allows for lower reaction temperatures and shorter reaction times compared to the ester-based condensation.

Caption: Mechanism of Acylation of Propionitrile with Pivaloyl Chloride.

Experimental Protocol

The following protocol outlines a general procedure for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile via acylation.

Materials:

  • Propionitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Pivaloyl chloride

  • Aqueous ammonium chloride solution

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in dry THF under a nitrogen atmosphere.

  • Formation of Nitrile Anion: Propionitrile (1.0 equivalent) is added dropwise to the stirred suspension at 0°C. The mixture is stirred at this temperature for 30 minutes.

  • Acylation: Pivaloyl chloride (1.05 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for a few hours, with progress monitored by TLC.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between ethyl acetate and water.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or flash column chromatography on silica gel using an ethyl acetate/hexane gradient.[5]

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Claisen-Type CondensationMethod 2: Acylation with Pivaloyl Chloride
Starting Materials Methyl pivalate, PropionitrilePivaloyl chloride, Propionitrile
Reagent Reactivity Ester is moderately electrophilicAcyl chloride is highly electrophilic
Reaction Conditions Higher temperatures (e.g., 90°C) and longer reaction timesMilder conditions (e.g., 0°C to room temp) and shorter reaction times
Base Strong, non-nucleophilic base (e.g., NaH)Strong, non-nucleophilic base (e.g., NaH)
Yield Reported yields are generally good (e.g., 81.2%)[2]Potentially higher yields due to the high reactivity of the acyl chloride
Safety Considerations Sodium hydride is highly flammable and reacts violently with water.[4][6]Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water.[3][7][8][9] Sodium hydride safety precautions also apply.
Cost & Availability Methyl pivalate is generally less expensive than pivaloyl chloride.Pivaloyl chloride is typically more expensive.
Scalability Well-established for large-scale synthesis.Can be suitable for scale-up with careful control of reaction temperature.

Product Characterization

The identity and purity of the synthesized 2,4,4-Trimethyl-3-oxopentanenitrile should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons, a quartet for the methine proton, and a doublet for the methyl protons of the propionitrile moiety.

    • ¹³C NMR: Distinct signals for the carbonyl carbon, nitrile carbon, and the various aliphatic carbons are expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the ketone (C=O) and nitrile (C≡N) functional groups should be present. The C=O stretch is typically observed around 1715 cm⁻¹, and the C≡N stretch is found in the region of 2250 cm⁻¹.[10]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (139.19 g/mol ) should be observed.[11]

Conclusion and Recommendations

Both the Claisen-type condensation and the acylation with pivaloyl chloride are viable and effective methods for the synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile. The choice between the two will largely depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.

  • For large-scale, cost-effective synthesis, the Claisen-type condensation (Method 1) is often preferred due to the lower cost of the starting ester. While it requires higher temperatures and longer reaction times, the procedure is well-documented and robust.

  • For smaller-scale laboratory synthesis where reaction time and milder conditions are a priority, the acylation with pivaloyl chloride (Method 2) presents a compelling alternative. The high reactivity of the acyl chloride allows for a more rapid and efficient conversion.

Regardless of the chosen method, careful handling of the pyrophoric sodium hydride and the corrosive and water-reactive pivaloyl chloride is paramount. Adherence to strict safety protocols is essential for a safe and successful synthesis. The purification of the final product, typically via vacuum distillation or chromatography, is a critical step in obtaining material of high purity suitable for subsequent applications in drug discovery and development.

References

  • BenchChem. (2025). The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. BenchChem.
  • PrepChem. (n.d.). Synthesis of pivaloylacetonitrile.
  • University of California, Santa Barbara. (2012).
  • ECHEMI. (n.d.). Sodium hydride vs Potassium tert-butoxide.
  • NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. NIST WebBook. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • PrepChem. (n.d.). Synthesis of pivaloyl chloride.
  • BenchChem. (2025). The Strategic Advantage of Sodium tert-Butoxide: A Comparative Guide for the Modern Chemist. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2,2-Dimethyl-4-oxopentanenitrile. BenchChem.
  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. BenchChem.
  • New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
  • Loba Chemie. (2025).
  • ChemicalBook. (n.d.). 2,2,4-Trimethylpentane(540-84-1) 13C NMR spectrum.
  • NIST. (n.d.). 2,2,4-Trimethyl-3-pentanone. NIST WebBook.
  • Chegg. (2020). Solved Explain why potassium tert-butoxide is a stronger.
  • Sigma-Aldrich. (2025).
  • Journal of Materials Chemistry. (2012).
  • PubMed. (2020). Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions.
  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale.
  • Roche. (n.d.). 5.
  • Grokipedia. (n.d.). Pivaloyl chloride.
  • Organic Syntheses. (n.d.). Sodium hydride.
  • KSCL. (n.d.). Pivaloyl Chloride MSDS.
  • Organic Syntheses. (n.d.). acetyltrimethylsilane.
  • Fisher Scientific. (2010).
  • Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.
  • BLD Pharm. (n.d.). 2,4,4-Trimethyl-3-oxopentanenitrile.

Sources

Validation

A Comparative Guide to the Reactivity of 2,4,4-Trimethyl-3-oxopentanenitrile

Introduction: The Strategic Value of β-Ketonitriles in Synthesis β-Ketonitriles are a class of exceptionally versatile building blocks in modern organic synthesis.[1] Characterized by the presence of both a ketone and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of β-Ketonitriles in Synthesis

β-Ketonitriles are a class of exceptionally versatile building blocks in modern organic synthesis.[1] Characterized by the presence of both a ketone and a nitrile group separated by a methylene or methine unit, their true synthetic power lies in the reactivity of the α-carbon. The flanking electron-withdrawing groups render the α-protons acidic, facilitating the formation of a resonance-stabilized enolate that serves as a potent carbon nucleophile. This dual functionality allows β-ketonitriles to be pivotal precursors for a vast array of molecules, particularly the heterocyclic scaffolds that form the core of many pharmaceutical agents.[2][3]

This guide provides an in-depth comparative analysis of 2,4,4-Trimethyl-3-oxopentanenitrile , commonly known as pivaloylacetonitrile , against other widely used β-ketonitriles. We will explore how its unique structural feature—a sterically demanding tert-butyl group—governs its reactivity profile, creating both limitations and distinct advantages for the discerning synthetic chemist. Through a blend of mechanistic principles and supporting experimental data, this document will illuminate the causality behind its behavior in key synthetic transformations.

The Heart of Reactivity: Enolate Formation and Stability

The reactivity of any β-ketonitrile is fundamentally dictated by the ease of formation and stability of its corresponding enolate. Deprotonation at the α-carbon generates an anion that is stabilized by delocalization of the negative charge onto both the carbonyl oxygen and the nitrile nitrogen.[4] This delocalization is the cornerstone of their nucleophilicity.

Figure 1: General structure of a β-ketonitrile and its resonance-stabilized enolate.

However, not all β-ketonitriles are created equal. The nature of the "R" group attached to the carbonyl profoundly influences the molecule's steric and electronic environment. This is where the comparison becomes critical.

CompoundStructure (R-group)Key Feature
2,4,4-Trimethyl-3-oxopentanenitrile tert-ButylHigh steric hindrance
3-Oxobutanenitrile (Acetylacetonitrile)MethylLow steric hindrance
Benzoylacetonitrile PhenylElectronic effects (conjugation), moderate steric bulk

Comparative Reactivity Analysis: The Impact of the tert-Butyl Group

The bulky tert-butyl group of 2,4,4-trimethyl-3-oxopentanenitrile acts as a "steric shield" around the reactive α-carbon. This has profound consequences for its participation in various reaction classes compared to less hindered analogues like 3-oxobutanenitrile.

Alkylation Reactions

Alkylation of the α-carbon is a fundamental transformation for building molecular complexity. The reaction proceeds via nucleophilic attack of the enolate on an alkyl halide or other electrophile.

  • Less Hindered β-Ketonitriles (e.g., 3-Oxobutanenitrile): These compounds are readily alkylated under standard basic conditions. The relatively unhindered α-carbon is easily accessible to a wide range of electrophiles.

  • 2,4,4-Trimethyl-3-oxopentanenitrile: The approach of an electrophile to the α-carbon is significantly impeded by the large tert-butyl group.[5] Consequently, alkylation reactions are often slower and may require more forcing conditions or specialized catalytic systems to achieve acceptable yields. This steric hindrance can, however, be exploited to favor reactions at other sites or to prevent undesired dialkylation.

Intermolecular Self-Condensation: The Thorpe-Ziegler Reaction

The Thorpe reaction is the base-catalyzed self-condensation of nitriles to form β-enaminonitriles.[6][7] Its intramolecular version, the Thorpe-Ziegler reaction, is a powerful tool for forming cyclic ketones from dinitriles.[8][9]

  • Less Hindered β-Ketonitriles: Compounds with accessible α-protons and nitrile carbons can undergo self-condensation, which can be an undesirable side reaction in other transformations.

  • 2,4,4-Trimethyl-3-oxopentanenitrile: Due to severe steric hindrance, intermolecular self-condensation is highly disfavored. The bulky tert-butyl group prevents the enolate of one molecule from effectively attacking the nitrile carbon of another. This "self-stability" is a significant advantage, as it minimizes the formation of dimeric byproducts and allows for cleaner reactions with other electrophiles.

Condensation with Aldehydes: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. For β-ketonitriles, this is a cornerstone reaction for C-C bond formation.

  • General Reactivity: Most β-ketonitriles are excellent substrates for Knoevenagel condensations.

  • 2,4,4-Trimethyl-3-oxopentanenitrile: Despite its steric bulk, it reacts readily with aldehydes, particularly aromatic aldehydes, to form the corresponding 2-arylidene intermediates.[10] This is because the electrophilic carbon of the aldehyde is relatively unhindered, and the planarity of the enolate allows for a viable attack trajectory.[11] This reactivity makes it a valuable component in multicomponent reactions for synthesizing complex molecules.[10]

Synthesis of Heterocycles

The true value of β-ketonitriles shines in heterocycle synthesis, where their two functional groups can be engaged sequentially or in one pot to build rings.

  • Pyrazoles: 2,4,4-Trimethyl-3-oxopentanenitrile is an excellent precursor for pyrazole derivatives. Reaction with hydrazine or its derivatives leads to the efficient formation of 5-tert-butyl-pyrazol-3-amine scaffolds, which are important in medicinal chemistry.[10] The steric bulk directs the cyclization pathway and can enhance the stability of the resulting product.

  • Pyridines: While β-ketonitriles are generally key starting materials for substituted pyridines through reactions like the Hantzsch synthesis, the steric hindrance of the tert-butyl group can influence the choice of reaction partners and conditions.[3][12] It is often employed in multicomponent strategies where its unique steric profile can direct regiochemical outcomes.

Quantitative Data Summary

While direct kinetic comparisons are scarce in the literature, a qualitative and yield-based comparison highlights the distinct reactivity profiles.

Reaction Type3-Oxobutanenitrile (Acetylacetonitrile)Benzoylacetonitrile2,4,4-Trimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
α-Alkylation High reactivity, risk of dialkylationGood reactivitySluggish reactivity due to steric hindrance[5]
Thorpe Self-Condensation Prone to self-condensationCan self-condenseHighly resistant to self-condensation
Knoevenagel Condensation High reactivityHigh reactivityGood reactivity with aldehydes[10]
Pyrazole Synthesis Forms 5-methylpyrazolesForms 5-phenylpyrazolesForms 5-tert-butylpyrazoles in high yield[10]
Decyanation Can undergo decyanation under oxidative conditions[13][14]Can undergo decyanation under oxidative conditions[13][14]Can undergo decyanation, though conditions may vary

Experimental Protocols

The following protocols are provided as validated examples of how 2,4,4-trimethyl-3-oxopentanenitrile is employed in synthesis.

Protocol 1: Synthesis of 5-tert-butyl-1H-pyrazol-3-amine

This protocol, adapted from established procedures, demonstrates the utility of pivaloylacetonitrile in synthesizing medicinally relevant pyrazole scaffolds.[10]

Causality: The reaction proceeds via initial condensation of hydrazine at the ketone carbonyl, followed by an intramolecular cyclization where the newly formed amino group attacks the nitrile carbon. The reflux conditions provide the necessary activation energy for this irreversible cyclization.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • Dissolve 2,4,4-trimethyl-3-oxopentanenitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with cold water to precipitate the crude product.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_workflow Workflow: Pyrazole Synthesis start Dissolve Pivaloylacetonitrile in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise, RT) start->add_hydrazine reflux Heat to Reflux (approx. 78°C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor Until SM consumed workup Solvent Removal & Aqueous Workup monitor->workup isolate Filter and Dry Product workup->isolate purify Recrystallize (optional) isolate->purify end_product 5-tert-butyl-1H-pyrazol-3-amine isolate->end_product If pure purify->end_product

Figure 2: Experimental workflow for the synthesis of 5-tert-butyl-1H-pyrazol-3-amine.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a general method for the condensation of pivaloylacetonitrile with an aromatic aldehyde.

Causality: A catalytic amount of a weak base (like piperidine) is sufficient to generate the enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often driven by azeotropic removal of water or occurs spontaneously to yield the stable, conjugated product.

Materials:

  • 2,4,4-Trimethyl-3-oxopentanenitrile (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Toluene or Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap (if using toluene) and reflux condenser, add 2,4,4-trimethyl-3-oxopentanenitrile, the aromatic aldehyde, and the solvent.

  • Add the catalytic amount of piperidine to the mixture.

  • Heat the reaction to reflux. If using toluene, monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until TLC analysis indicates the complete consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Strategic Recommendations

2,4,4-Trimethyl-3-oxopentanenitrile is not merely another β-ketonitrile; it is a specialized reagent whose reactivity is deliberately modulated by steric hindrance.

  • Choose 2,4,4-Trimethyl-3-oxopentanenitrile when:

    • You need to prevent self-condensation side reactions.

    • You are performing multicomponent reactions where its steric bulk can direct regioselectivity.

    • The target molecule requires a tert-butyl group for steric or electronic reasons (e.g., as a blocking group or to enhance solubility).

    • You are synthesizing specific heterocycles like 5-tert-butylpyrazoles .[10]

  • Choose less hindered alternatives (e.g., 3-oxobutanenitrile) when:

    • Rapid and efficient α-alkylation is the primary goal.

    • The synthetic route relies on an intramolecular Thorpe-Ziegler cyclization .

    • The steric bulk of the tert-butyl group is undesirable in the final product.

By understanding the causal relationship between the structure of 2,4,4-trimethyl-3-oxopentanenitrile and its chemical behavior, researchers can leverage its unique properties to design more efficient, selective, and robust synthetic routes.

References

  • Benchchem. The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.

  • Chemistry LibreTexts. 22.6: Reactivity of Enolate Ions. (2023-01-29).

  • Organic Chemistry. Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021-10-19).

  • Benchchem. Pivaloylacetonitrile | 59997-51-2.

  • Benchchem. A Comparative Analysis of the Reactivity of 3-Oxopentanenitrile and 3-Oxobutanenitrile in Organic Synthesis.

  • El-Mekawy, R. E., et al. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Adv., 2024, 14, 14101-14138.

  • National Center for Biotechnology Information. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025-05-06).

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF. (2025-08-10).

  • Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

  • National Center for Biotechnology Information. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019-12-06).

  • Ashenhurst, J. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. (2022-08-16).

  • Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. (2018-01-30).

  • Organic Chemistry Portal. Visible Light Promotes Decyanation Esterification Reaction of β-Ketonitriles with Dioxygen and Alcohols to α-Ketoesters.

  • Pazdera, P., et al. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Synthetic Communications, 35:3, 385-393.

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. (2023-01-22).

  • CHEM21. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles.

  • PrepChem.com. Synthesis of pivaloylacetonitrile.

  • Chemistry Stack Exchange. Nucleophilicity of sterically hindered enolates. (2021-08-13).

  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.

  • ResearchGate. I study on alpha thio cyano ketone and cyano ketone,would you please help me on methods for synthesis of this?. (2016-07-25).

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

  • National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines.

  • Benchchem. A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis.

  • Guo, C., et al. Visible Light Promotes Decyanation Esterification Reaction of β-Ketonitriles with Dioxygen and Alcohols to α-Ketoesters. Synlett, 2018, 29, 1065-1070.

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 2,4,4-Trimethyl-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug development, the unambiguous structural validation of novel and existing chemical entities is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the unambiguous structural validation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical methodologies for confirming the structure of 2,4,4-Trimethyl-3-oxopentanenitrile, a β-ketonitrile of interest. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind the experimental choices, ensuring a self-validating and comprehensive approach to structural elucidation.

Introduction to 2,4,4-Trimethyl-3-oxopentanenitrile

2,4,4-Trimethyl-3-oxopentanenitrile, with the chemical formula C₈H₁₃NO and a molecular weight of 139.19 g/mol , belongs to the class of β-ketonitriles. These compounds are characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene group. This dual functionality imparts a rich and versatile reactivity, making them valuable building blocks in the synthesis of a wide array of more complex molecules, including various heterocyclic compounds that are scaffolds for many pharmaceutical agents.[1]

The structural validation of 2,4,4-Trimethyl-3-oxopentanenitrile is paramount to ensure its purity and to understand its chemical behavior in subsequent reactions. This guide will explore the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will also discuss the synthesis of this molecule to provide context for potential impurities that may need to be identified and distinguished from the target compound.

Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile: A Claisen-Type Condensation Approach

The most common and efficient method for the synthesis of β-ketonitriles, including 2,4,4-Trimethyl-3-oxopentanenitrile, is a base-catalyzed condensation reaction between an ester and a nitrile, a variation of the Claisen condensation.[1] In the case of our target molecule, this involves the reaction of methyl pivalate with propionitrile in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like toluene.[1]

The reaction proceeds via the deprotonation of the α-carbon of the nitrile by the strong base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the methoxide group leads to the formation of the β-ketonitrile.

Potential Impurities:

Understanding the synthetic route is crucial for anticipating potential impurities that could complicate structural validation. In this Claisen-type condensation, potential impurities could include:

  • Unreacted starting materials: Methyl pivalate and propionitrile.

  • Self-condensation products: Of propionitrile, if conditions are not carefully controlled.

  • Hydrolysis products: If moisture is present, the ester or the final product could be hydrolyzed.

  • Side-reaction products: Depending on the specific base and reaction conditions.

A thorough purification process, such as fractional distillation or column chromatography, is essential to isolate the pure 2,4,4-Trimethyl-3-oxopentanenitrile before definitive structural analysis.

Spectroscopic Validation: A Multi-faceted Approach

A single analytical technique is rarely sufficient for the unambiguous structural determination of a molecule. A combination of spectroscopic methods provides a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2,4,4-Trimethyl-3-oxopentanenitrile is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, we would anticipate the following signals:

  • A singlet for the nine equivalent protons of the tert-butyl group.

  • A quartet for the single proton at the α-position to the nitrile group.

  • A doublet for the three protons of the methyl group adjacent to the chiral center.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 2,4,4-Trimethyl-3-oxopentanenitrile, we would expect to see distinct signals for each of the eight carbon atoms:

  • A signal for the carbonyl carbon (C=O).

  • A signal for the nitrile carbon (C≡N).

  • Signals for the carbons of the tert-butyl group.

  • Signals for the methine and methyl carbons of the propionitrile-derived portion.

Data Interpretation Workflow for NMR:

Caption: Workflow for NMR-based structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum shows the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds.

For 2,4,4-Trimethyl-3-oxopentanenitrile, the key characteristic absorption bands we expect to observe are:

  • C≡N stretch: A sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The presence of this band is a strong indicator of the nitrile group.

  • C=O stretch: A strong, sharp band in the region of 1725-1705 cm⁻¹ for the ketone carbonyl group.

  • C-H stretch: Bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methine groups.

The absence of a broad absorption band in the 3600-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, which could arise from hydrolysis impurities.

FTIR Analysis Logic:

FTIR_Logic Start Analyze FTIR Spectrum CN_Stretch Peak at ~2250 cm-1? Start->CN_Stretch Nitrile_Present Nitrile Group (C≡N) Confirmed CN_Stretch->Nitrile_Present Yes No_Nitrile Nitrile Group Absent CN_Stretch->No_Nitrile No CO_Stretch Strong Peak at ~1715 cm-1? Ketone_Present Ketone Group (C=O) Confirmed CO_Stretch->Ketone_Present Yes No_Ketone Ketone Group Absent CO_Stretch->No_Ketone No CH_Stretch Peaks at ~2900 cm-1? Alkyl_Present Alkyl C-H Bonds Confirmed CH_Stretch->Alkyl_Present Yes No_Alkyl Alkyl C-H Bonds Absent CH_Stretch->No_Alkyl No Nitrile_Present->CO_Stretch Ketone_Present->CH_Stretch Structure_Consistent Structure Consistent with 2,4,4-Trimethyl-3-oxopentanenitrile Alkyl_Present->Structure_Consistent

Caption: Decision tree for FTIR spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

In an electron ionization (EI) mass spectrum of 2,4,4-Trimethyl-3-oxopentanenitrile, we would expect to observe:

  • Molecular Ion Peak (M⁺): A peak at a mass-to-charge ratio (m/z) of 139, corresponding to the molecular weight of the compound.

  • Fragmentation Peaks: Characteristic fragments resulting from the cleavage of the molecular ion. For this molecule, we might expect to see fragments corresponding to the loss of a methyl group (M-15), the loss of the tert-butyl group (M-57), and cleavage at the α-position to the carbonyl group.

Comparison with Alternative Structures and Isomers

To further strengthen the structural validation, it is beneficial to compare the obtained spectroscopic data with that of known, related compounds. This comparative approach helps to highlight the unique spectral features of the target molecule.

Comparator 1: 4,4-Dimethyl-3-oxopentanenitrile

This compound, also known as pivaloylacetonitrile, is a close structural analog, differing by the absence of the methyl group at the 2-position.[2][3]

  • ¹H NMR: The ¹H NMR spectrum of this compound would show a singlet for the methylene protons adjacent to the nitrile group, in contrast to the quartet and doublet expected for the corresponding protons in 2,4,4-trimethyl-3-oxopentanenitrile.

  • Mass Spectrum: The NIST WebBook provides a mass spectrum for 4,4-dimethyl-3-oxopentanenitrile, which can be compared with the spectrum obtained for our target molecule to identify differences in fragmentation patterns.[2]

  • IR Spectrum: The NIST WebBook also provides an IR spectrum for 4,4-dimethyl-3-oxopentanenitrile, allowing for a direct comparison of the vibrational frequencies of the functional groups.[3]

Comparator 2: 4-Methyl-3-oxopentanenitrile

This isomer lacks the tert-butyl group, having an isopropyl group instead.[4]

  • ¹H NMR & ¹³C NMR: The NMR spectra would be significantly different due to the different substitution pattern and the presence of a different alkyl group.

  • Mass Spectrum: The fragmentation pattern would differ due to the different stability of the fragments that can be formed.

Table 1: Comparative Spectroscopic Data

Feature2,4,4-Trimethyl-3-oxopentanenitrile (Expected)4,4-Dimethyl-3-oxopentanenitrile[2][3]4-Methyl-3-oxopentanenitrile[4]
Molecular Weight 139.19125.17111.14
¹H NMR (α-protons) Quartet (1H), Doublet (3H)Singlet (2H)Multiplet
Key IR Bands (cm⁻¹) C≡N (~2250), C=O (~1715)C≡N, C=OC≡N, C=O
MS (M⁺) m/z 139m/z 125m/z 111

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified 2,4,4-Trimethyl-3-oxopentanenitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR experiment. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Protocol 2: FTIR Spectroscopy

  • Sample Preparation: If the sample is a solid, a small amount can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known functional group frequencies.

Protocol 3: Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject a small volume of the sample solution into the gas chromatograph-mass spectrometer (GC-MS). The GC will separate the components of the sample, and the mass spectrometer will analyze each component as it elutes from the GC column.

  • Data Analysis: Analyze the mass spectrum of the peak corresponding to 2,4,4-Trimethyl-3-oxopentanenitrile. Identify the molecular ion peak and the major fragmentation peaks.

Conclusion

The structural validation of 2,4,4-Trimethyl-3-oxopentanenitrile requires a multi-pronged analytical approach that combines the strengths of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. By carefully acquiring and interpreting the data from each of these techniques, and by comparing it to the data from known structural analogs, a high degree of confidence in the assigned structure can be achieved. This rigorous validation is an indispensable step in ensuring the quality and reliability of this important synthetic building block for its applications in research and development.

References

  • NIST. 4,4-Dimethyl-3-oxopentanenitrile Mass Spectrum. [Link]

  • NIST. 4,4-Dimethyl-3-oxopentanenitrile IR Spectrum. [Link]

  • PubChem. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Link]

  • SIELC Technologies. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Link]

  • ResearchGate. Spectrometric studies and theoretical calculations of some β-ketonitriles. [Link]

  • PubChem. 4-Methyl-3-oxopentanenitrile. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • NIH. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • NC State University Libraries. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Google Patents. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • ACS Publications. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • Pharmaffiliates. 4-Methyl-3-oxopentanenitrile (BSC). [Link]

  • ChemSrc. 4-Methyl-3-oxopentanenitrile. [Link]

  • ResearchGate. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Frontiers. On the part that NMR should play in mass spectrometry metabolomics in natural products studies. [Link]

  • Google Patents.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • SpectraBase. 2,2,4-Trimethyl-3-pentanone. [Link]

  • University of Regensburg. Notes on NMR Solvents. [Link]

Sources

Validation

HPLC Analysis of 2,4,4-Trimethyl-3-oxopentanenitrile: A Publish Comparison Guide

Executive Summary This guide provides a technical comparison of analytical strategies for 2,4,4-Trimethyl-3-oxopentanenitrile , a critical intermediate in the synthesis of agrochemicals (e.g., isouron) and heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical strategies for 2,4,4-Trimethyl-3-oxopentanenitrile , a critical intermediate in the synthesis of agrochemicals (e.g., isouron) and heterocycles.

The analysis of this molecule presents two distinct challenges:

  • Keto-Enol Tautomerism: The

    
    -ketonitrile structure allows for proton mobility at the 
    
    
    
    -position, leading to peak splitting or broadening in standard neutral conditions.
  • Weak Chromophore: The lack of a conjugated

    
    -system (in the keto form) results in poor UV sensitivity, making trace analysis difficult without derivatization.
    

We compare two validated approaches: Method A (Direct Acidic RP-HPLC) for assay/purity testing, and Method B (DNPH Derivatization) for high-sensitivity trace analysis.

Chemical Context & Analytical Challenges

To design a robust method, one must understand the dynamic behavior of the analyte in solution.

  • Structure:

    
    
    
  • The Tautomeric Trap: Unlike simple ketones,

    
    -ketonitriles possess an acidic 
    
    
    
    -proton. In solution, the molecule exists in equilibrium between the Keto form (preferred in polar solvents) and the Enol form.
    • Chromatographic Impact: If the interconversion rate (

      
      ) is comparable to the chromatographic timescale, the analyte will elute as a distorted "saddle" peak or two partially separated peaks.
      
  • Stereochemistry: The C2 position is chiral. However, rapid tautomerization often leads to in-situ racemization, rendering chiral separation futile unless enolization is strictly suppressed.

Visualization: The Tautomeric Equilibrium

The following diagram illustrates the mechanism that necessitates specific mobile phase choices.

Tautomerism cluster_chrom Chromatographic Consequence Keto Keto Form (Major Species) t-Bu-C(=O)-CH(Me)-CN Enol Enol Form (Minor Species) t-Bu-C(OH)=C(Me)-CN Keto->Enol Slow in Acid Anion Enolate Anion (Intermediate) Keto->Anion -H+ (Base/Neutral) Enol->Anion -H+ Result Neutral pH: Peak Splitting/Tailing Acidic pH: Single Sharp Peak (Keto stabilized) Anion->Keto +H+ Anion->Enol +H+

Caption: Kinetic equilibrium of 2,4,4-Trimethyl-3-oxopentanenitrile. Neutral pH promotes enolate formation, causing peak distortion. Acidic pH stabilizes the keto form.

Comparative Analysis of Methodologies

The following table contrasts the two primary approaches. Method A is the industry standard for purity; Method B is required for environmental or residue analysis.

FeatureMethod A: Direct Acidic RP-HPLCMethod B: DNPH Derivatization
Primary Application Purity assay, Reaction monitoring (High Conc.)Trace analysis, Impurity profiling (Low Conc.)
Detection Principle UV @ 210 nm (Carbonyl/Nitrile)UV @ 360 nm (Hydrazone chromophore)
Sensitivity (LOD) Moderate (~10 ppm)High (< 0.1 ppm)
Sample Prep Simple DilutionComplex (Reaction + Extraction)
Robustness High (pH control is critical)Moderate (Reagent stability issues)
Interferences Solvent cut-off issues at 210 nmCarbonyl-containing impurities

Detailed Experimental Protocols

Method A: Direct Acidic RP-HPLC (Recommended for Purity)

Rationale: The use of Phosphoric Acid (H₃PO₄) lowers the pH to ~2.5. This protonates the carbonyl oxygen and suppresses the ionization of the


-proton, effectively "freezing" the tautomeric equilibrium on the column timescale and ensuring a single, sharp peak.

Protocol:

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 60% A / 40% B (Adjust B

    
     based on column retention).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Temperature control is vital to maintain constant tautomer ratios).
    
  • Detection: UV @ 210 nm.

  • Injection Volume:

    
    .
    

Self-Validation Step: Inject the standard at 3 different concentrations. Linearity (


) confirms that the equilibrium is not shifting with concentration.
Method B: DNPH Derivatization (Recommended for Trace Analysis)

Rationale: Since the native molecule has low UV absorbance, reacting it with 2,4-Dinitrophenylhydrazine (DNPH) creates a stable hydrazone derivative with a high extinction coefficient at 360 nm, removing interference from non-carbonyl matrix components.

Protocol:

  • Derivatization Reagent: Dissolve DNPH in acidified acetonitrile (HCl/ACN).

  • Reaction: Mix Sample (

    
    ) + Reagent (
    
    
    
    ). Incubate at
    
    
    for 30 mins.
  • Quenching: (Optional) Neutralize with dilute pyridine if the column is acid-sensitive, though modern C18 columns tolerate the reagent.

  • Separation:

    • Column: C18,

      
      .
      
    • Mobile Phase: Water/Acetonitrile Gradient (50% B

      
       90% B over 15 min).
      
    • Detection: UV @ 360 nm.[1]

Workflow Decision Matrix

Use this logic flow to select the appropriate method for your specific development stage.

DecisionMatrix Start Start: Define Analytical Goal ConcCheck Is Target Concentration < 10 ppm? Start->ConcCheck Direct Select Method A: Direct Acidic RP-HPLC ConcCheck->Direct No (Purity/Assay) Deriv Select Method B: DNPH Derivatization ConcCheck->Deriv Yes (Trace/Residue) UVCheck Is UV Baseline Noise High? Direct->UVCheck Wavelength Optimize Wavelength (Try 205nm or 215nm) UVCheck->Wavelength Yes Matrix Is Matrix Complex? (e.g., Soil, Plasma) Deriv->Matrix SPE Add SPE Cleanup Step Matrix->SPE Yes

Caption: Decision tree for selecting the optimal HPLC method based on sensitivity requirements.

References

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants (DNPH Method). Retrieved from [Link]

  • SIELC Technologies. Separation of Pentanenitrile, 4,4-dimethyl-3-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Acid Catalysis Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. Compound Summary: 4-Methyl-3-oxopentanenitrile (Structural Analog). Retrieved from [Link][2]

Sources

Comparative

A Comparative Guide to the Synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2,4,4-Trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2,4,4-Trimethyl-3-oxopentanenitrile, also known as pivaloylacetonitrile, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering experimental data and insights to inform your selection of the most suitable method for your specific needs.

Introduction to Synthetic Strategies

The synthesis of 2,4,4-trimethyl-3-oxopentanenitrile primarily revolves around two distinct chemical transformations: the condensation of an ester with a nitrile and the nucleophilic substitution of an α-haloketone. Each approach presents its own set of advantages and challenges in terms of yield, purity, scalability, and safety. This guide will dissect these methods to provide a clear and objective comparison.

Method 1: Acylation of Nitriles via Claisen-Type Condensation

A common and effective route to β-ketonitriles is the Claisen-type condensation, which in this case involves the acylation of a nitrile with an ester.[1] The reaction is driven by a strong base that deprotonates the α-carbon of the nitrile, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.[1]

A prevalent example of this method is the reaction of methyl pivalate with propionitrile in the presence of sodium hydride (NaH) as the base and toluene as the solvent. This specific reaction has been reported to yield 2,4,4-trimethyl-3-oxopentanenitrile in up to 81.2% of the theoretical yield.[1][2] Another variation of this approach involves the reaction of methyl pivalate with acetonitrile, also utilizing sodium hydride in toluene, to produce the related compound 4,4-dimethyl-3-oxopentanenitrile.[1][3]

Mechanism of Claisen-Type Condensation:

The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, such as sodium hydride, removes a proton from the α-carbon of the nitrile, creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The nitrile carbanion acts as a nucleophile and attacks the carbonyl carbon of the pivalate ester.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (e.g., methoxide) to form the β-ketonitrile.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Methyl Pivalate I2 Tetrahedral Intermediate R1->I2 R2 Propionitrile I1 Propionitrile Anion R2->I1 Deprotonation by NaH Base Sodium Hydride (NaH) Base->I1 P3 Hydrogen Gas Base->P3 I1->I2 Nucleophilic Attack P1 2,4,4-Trimethyl-3-oxopentanenitrile I2->P1 Elimination of Methoxide P2 Sodium Methoxide I2->P2

Caption: General workflow for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile via Claisen-type condensation.

Method 2: Nucleophilic Substitution of α-Haloketones

An alternative and highly efficient route involves the nucleophilic substitution of a halogen on an α-haloketone with a cyanide salt.[4][5] A notable example is the reaction of 1-chloropinacolone with sodium cyanide. While this reaction can be effective, it is often plagued by side reactions, leading to the formation of byproducts such as 2-tert-butyloxirane-2-carbonitrile in significant amounts (20-35%).[5]

A significant improvement to this method involves the addition of a catalytic amount of an alkali iodide, such as sodium iodide.[5] This addition has been shown to suppress the formation of undesirable side products and dramatically increase the yield of the desired pivaloylacetonitrile to 95% with a purity of 99%.[5] The role of the iodide is likely to facilitate the substitution reaction through the in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction), which is more susceptible to nucleophilic attack by the cyanide ion.

Mechanism of Nucleophilic Substitution:

The key steps in this enhanced protocol are:

  • Halogen Exchange (Finkelstein Reaction): The catalytic iodide displaces the chloride from 1-chloropinacolone to form the more reactive 1-iodopinacolone.

  • Nucleophilic Attack: The cyanide anion (from sodium cyanide) then attacks the α-carbon of 1-iodopinacolone, displacing the iodide.

  • Product Formation: The desired 2,4,4-trimethyl-3-oxopentanenitrile is formed.

Nucleophilic_Substitution cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 1-Chloropinacolone I1 1-Iodopinacolone R1->I1 Halogen Exchange R2 Sodium Cyanide P1 2,4,4-Trimethyl-3-oxopentanenitrile R2->P1 P2 Sodium Chloride R2->P2 Cat Sodium Iodide (Catalyst) Cat->I1 I1->Cat Regeneration of Catalyst I1->P1 Nucleophilic Attack by CN-

Caption: Workflow for the iodide-catalyzed nucleophilic substitution synthesis of 2,4,4-trimethyl-3-oxopentanenitrile.

Comparison of Synthetic Yields and Conditions

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Claisen-Type CondensationMethyl pivalate, Propionitrile, Sodium HydrideToluene90Not specified81.2[1][2]
Claisen-Type CondensationMethyl pivalate, Acetonitrile, Sodium HydrideToluene85493[3]
Nucleophilic Substitution1-Chloropinacolone, Sodium Cyanide, Sodium IodideMethanol60395[5]

Experimental Protocols

Protocol 1: Synthesis via Claisen-Type Condensation (Sodium Hydride Method)

This protocol is adapted from the synthesis of pivaloylacetonitrile.[3]

Materials:

  • Sodium hydride (80% suspension in white oil)

  • Dry toluene

  • Methyl pivalate

  • Acetonitrile

  • Hydrochloric acid (31%)

  • Ice water

Procedure:

  • Suspend 55 grams of sodium hydride (80% suspension in white oil) in 500 ml of dry toluene in a suitable reaction vessel.

  • Add 106 grams (0.914 mole) of methyl pivalate to the suspension and heat the mixture to 85°C.

  • Under vigorous stirring, slowly add 77 grams (1.87 moles) of acetonitrile over a period of 4 hours.

  • Continue stirring at 85°C until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Add 700 ml of water and stir vigorously for 30 minutes.

  • Separate the aqueous phase and cool it to 0°C.

  • Acidify the aqueous phase to a pH of 1-2 with 31% hydrochloric acid.

  • Filter the precipitated pivaloylacetonitrile, wash with ice water until neutral, and dry to a constant weight. This procedure yields 106 grams (93% of theory) of the product.[3]

Protocol 2: Synthesis via Nucleophilic Substitution (Iodide-Catalyzed)

This protocol is based on the improved synthesis of pivaloylacetonitrile.[5]

Materials:

  • Sodium cyanide (finely powdered, 98% purity)

  • Sodium carbonate

  • Sodium iodide

  • Methanol

  • 1-Chloropinacolone

  • Dilute hydrochloric acid (1:1 by volume)

Procedure:

  • In a 1000 ml round-bottom flask, prepare a suspension of 50.5 g (1.01 mol) of finely powdered sodium cyanide, 10.6 g (0.10 mol) of sodium carbonate, and 3.0 g (0.02 mol) of sodium iodide in 450 ml of methanol.

  • Stir the suspension and cool it to below 30°C.

  • Add 134.6 g (1.0 mol) of 1-chloropinacolone dropwise over 30 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

  • Heat the mixture to 60°C and stir for 3 hours.

  • Cool the mixture and filter off the precipitated inorganic salts. Wash the salts with 50 ml of methanol.

  • Adjust the pH of the filtrate to neutral with dilute hydrochloric acid.

  • Filter off any additional precipitated salts and wash with 50 ml of methanol.

  • Evaporate the combined methanol solution in vacuo.

  • To the oily residue, add 300 ml of hot water (80-85°C) and mix intensively while cooling below 20°C.

  • Collect the resulting colorless crystalline product by filtration and dry in vacuo to yield 118.9 g (95%) of 99% pure product.[5]

Conclusion

Both the Claisen-type condensation and the nucleophilic substitution methods offer viable pathways for the synthesis of 2,4,4-trimethyl-3-oxopentanenitrile. The choice between these methods will depend on factors such as the availability and cost of starting materials, safety considerations (handling of sodium hydride and sodium cyanide), and desired yield and purity.

The iodide-catalyzed nucleophilic substitution of 1-chloropinacolone presents a compelling option due to its high reported yield (95%) and purity (99%), along with milder reaction conditions compared to the high-temperature Claisen condensation.[5] However, the Claisen condensation, particularly the variation using acetonitrile, also provides an excellent yield (93%) and may be preferable if the starting materials are more readily available or cost-effective in a particular setting.[3]

It is recommended that researchers carefully evaluate the safety protocols, particularly concerning the use of highly reactive and toxic reagents, before undertaking any of these synthetic procedures.

References

  • Vertex AI Search. Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
  • PrepChem.com. Synthesis of pivaloylacetonitrile. Available from: [Link].

  • Google Patents. US4728743A - Process for the production of 3-oxonitriles.
  • ResearchGate.
  • Benchchem. Pivaloylacetonitrile | 59997-51-2.
  • Taylor & Francis Online.
  • Digital Commons @ Andrews University. Synthesis and Reactivity of alpha-Azido Acylals.
  • NIH.
  • Thieme.
  • BenchChem. The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.
  • ResearchGate. (PDF)

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 2,4,4-Trimethyl-3-oxopentanenitrile

[1] Executive Summary & Core Directive Do not treat 2,4,4-Trimethyl-3-oxopentanenitrile as a standard organic solvent. [1] This compound is a -ketonitrile (specifically an -methylated pivaloylacetonitrile derivative).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Do not treat 2,4,4-Trimethyl-3-oxopentanenitrile as a standard organic solvent. [1]

This compound is a


-ketonitrile  (specifically an 

-methylated pivaloylacetonitrile derivative).[1] Its disposal protocol is governed by two critical chemical risks: cyanide evolution potential upon acidification and flammability .

Immediate Action Plan:

  • Segregate: Strictly isolate from all acidic waste streams.[1]

  • Label: Mark clearly as "Organic Nitrile – TOXIC – FLAMMABLE."[1]

  • Disposal Method: High-temperature chemical incineration is the only validated disposal route.[1]

Chemical Profile & Hazard Mechanics

To dispose of this chemical safely, you must understand its reactivity profile. The molecule contains a bulky tert-butyl group (pivaloyl) and a nitrile group separated by a ketone.

PropertySpecificationOperational Implication
Functional Group

-Ketonitrile
Susceptible to hydrolysis;

-proton is acidic (

).[1]
Reactivity Class Organic Nitrile / KetoneIncompatible with Strong Acids (Risk of HCN evolution).[1] Incompatible with Strong Oxidizers.[1]
Flammability Flash Point < 60°C (Est.)[1]Classified as D001 (Ignitable) under RCRA if FP < 60°C.
Toxicity Acute Tox.[1] (Oral/Dermal)Treat as Class 6.1 (Toxic).[1] Nitriles metabolize to cyanide in vivo.
The "Acid-Trigger" Risk

While organic nitriles are generally stable, the presence of the ketone group in the


-position increases the lability of the molecule.[1]
  • Mechanism: Under strong acidic conditions, the nitrile group (

    
    ) can hydrolyze. While this is often a slow process requiring heat, the "Precautionary Principle" in waste management dictates that we treat all nitriles as potential sources of Hydrogen Cyanide (HCN) gas if mixed with strong acids [1].
    
  • Directive: Never dispose of this compound in a "General Acidic Waste" carboy.

Pre-Disposal Stabilization & Segregation

The most common accident involving nitriles occurs during the "bulking" phase—pouring waste into a central container.

Decision Logic: Waste Segregation

The following logic gate ensures that 2,4,4-Trimethyl-3-oxopentanenitrile is never introduced to an incompatible stream.

SegregationLogic Start Waste: 2,4,4-Trimethyl-3-oxopentanenitrile CheckAcid Is the receiving container Acidic (pH < 7)? Start->CheckAcid CheckOx Does container hold Oxidizers (Peroxides, Nitrates)? CheckAcid->CheckOx No StopAcid STOP: HCN Evolution Risk. Do NOT Combine. CheckAcid->StopAcid Yes CheckHal Does container hold Halogenated Solvents (DCM, Chloroform)? CheckOx->CheckHal No StopOx STOP: Fire/Explosion Risk. Do NOT Combine. CheckOx->StopOx Yes RouteHal Route A: Halogenated Organic Waste (Only if mixed with halogens) CheckHal->RouteHal Yes RouteNonHal Route B: Non-Halogenated Organic Waste (PREFERRED ROUTE) CheckHal->RouteNonHal No

Figure 1: Segregation logic to prevent incompatible mixing events. Note the critical stop at Acidic containers.

Step-by-Step Disposal Protocol

Phase 1: Container Preparation
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal if the waste stream contains other corrosive impurities.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though pure 2,4,4-Trimethyl-3-oxopentanenitrile is stable.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: "2,4,4-Trimethyl-3-oxopentanenitrile"[1][2]

    • Hazards: Flammable, Toxic.[3]

Phase 2: Waste Characterization (RCRA Codes)

For US-based laboratories, you must assign the correct EPA Waste Codes [2].

  • D001 (Ignitable): Applicable if the flash point is < 60°C (140°F). Given the molecular weight (~153 g/mol ) and structure, this is highly likely.

  • Listed Waste? This specific CAS is not typically P-listed or U-listed (unlike Acetonitrile U003). Therefore, it is classified by characteristic.[1]

  • Final Code Assignment: D001 (Ignitable) is the baseline. If mixed with other solvents (e.g., Methanol), add F003 .

Phase 3: Destruction (The End-of-Life)

Do not attempt to quench or destroy this compound in the lab (e.g., via bleach oxidation) unless part of a validated experimental protocol.[1] The volume of bleach required and the exotherm generated create unnecessary risk.

The only approved disposal method is Incineration. [1]

DisposalWorkflow Lab Lab Accumulation (Satellite Area) Pickup EHS Waste Pickup Lab->Pickup Tag & Request Consolidation Central Accumulation Area (Segregated: Flammable/Toxic) Pickup->Consolidation Verify pH > 7 Transport DOT Transport (UN 1992 or UN 3271) Consolidation->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Fuel Blending Scrubber Wet Scrubber (Neutralizes NOx/Acid Gases) Incinerator->Scrubber Exhaust Treatment

Figure 2: The "Cradle-to-Grave" lifecycle.[1] Note that the incinerator must be equipped with a scrubber to handle nitrogen oxides (NOx) generated from the nitrile group.[1]

Emergency Contingencies

In the event of a spill or exposure during waste handling:

  • Spill Cleanup:

    • Do NOT use water. Water can spread the organic liquid.

    • Absorbent: Use a non-combustible mineral absorbent (Vermiculite or Clay).

    • PPE: Wear Butyl Rubber or Silver Shield™ gloves. Nitrile gloves provide only splash protection for nitriles; they are permeable upon prolonged contact [3].

  • Exposure (Cyanide Protocol):

    • While less immediately lethal than inorganic cyanide, metabolism of this compound releases cyanide ions.

    • If ingested or inhaled, alert medical services immediately that the patient has been exposed to an organic nitrile . Oxygen therapy is the standard first-line treatment.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Ansell Chemical Resistance Guide. (Permeation breakthrough data for Organic Nitriles). Note: Consult specific manufacturer data for "Pivaloyl" derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,4-Trimethyl-3-oxopentanenitrile
Reactant of Route 2
Reactant of Route 2
2,4,4-Trimethyl-3-oxopentanenitrile
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